LY2940094
Descripción
LY-2940094 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a nociceptin receptor antagonist; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHBJNRBKHUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336137 | |
| Record name | LY-2940094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307245-86-8 | |
| Record name | LY-2940094 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BTRX-246040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2940094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2940094 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Nociceptin Receptor Antagonist LY2940094: A Novel Mechanism of Action for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY2940094 (also known as BTRX-246040) is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in the pathophysiology of mood disorders. Preclinical and clinical investigations have explored its potential as a novel therapeutic for major depressive disorder (MDD). This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: NOP Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and blockade of the NOP receptor.[1][2][3][4][5][6] The endogenous ligand for this receptor, N/OFQ, is a 17-amino acid peptide that generally exerts inhibitory effects on neuronal activity and neurotransmitter release.[7] By antagonizing the NOP receptor, this compound is hypothesized to disinhibit key neuronal circuits, leading to an increase in the release of monoamine neurotransmitters, which is a well-established therapeutic strategy for depression.[7]
Signaling Pathway of NOP Receptor Activation and its Antagonism by this compound
The NOP receptor is a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, N/OFQ, the receptor activates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in reduced neuronal excitability and neurotransmitter release. This compound acts by competitively binding to the NOP receptor, thereby preventing the binding of N/OFQ and the subsequent initiation of this inhibitory signaling cascade.
Preclinical Evidence
A significant body of preclinical research in rodent models supports the antidepressant-like and anxiolytic-like properties of this compound.
Quantitative Preclinical Data
| Parameter | Species | Value | Assay | Reference |
| Binding Affinity (Ki) | Human | 0.105 nM | Radioligand Binding Assay | [3][6][8] |
| Antagonist Potency (Kb) | Human | 0.166 nM | Functional Assay (CHO cells) | [3][6][8] |
| Receptor Selectivity | Human | >4000-fold vs. mu, kappa, delta opioid receptors | Radioligand Binding Assay | [1] |
| Forced-Swim Test (MED) | Mouse | 30 mg/kg, p.o. | Forced-Swim Test | [1] |
| Receptor Occupancy | Rat | 62% at 10 mg/kg, p.o. | In vivo study | [3] |
Key Preclinical Findings
-
Antidepressant-like Effects: this compound demonstrated antidepressant-like behavioral effects in the mouse forced-swim test.[1][9] This effect was absent in NOP receptor knockout mice, confirming the on-target mechanism of action.[1][4][9]
-
Augmentation of SSRI Effects: this compound augmented the behavioral effects of fluoxetine (B1211875) in the mouse forced-swim test without altering the plasma or brain exposures of either compound, nor their respective target occupancies (NOP and SERT).[1][4][9] This suggests a potential synergistic effect with existing antidepressant medications.
-
Anxiolytic-like Effects: While not universally observed across all anxiety models, this compound showed anxiolytic-like effects in the fear-conditioned freezing model in mice, stress-induced hyperthermia in rats, and stress-induced increases in cerebellar cGMP in mice.[1][4][9]
-
Neurochemical Effects: NOP receptor antagonists are proposed to enhance monoaminergic neurotransmission.[7] In a study investigating its effects on alcohol-seeking behavior, this compound was found to block ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[3][10]
-
Safety Profile: Preclinical studies indicated that this compound did not impair cognitive performance in a 5-choice serial reaction time task or a delayed matching-to-position assay, nor did it affect locomotion or motor coordination.[1][4][9]
Experimental Protocols: Preclinical
Forced-Swim Test (Mouse)
-
Objective: To assess antidepressant-like activity.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Dosing: this compound was administered orally (p.o.) 60 minutes before the test.[9] Imipramine was used as a positive control.[1]
Fear-Conditioned Freezing (Mouse)
-
Objective: To assess anxiolytic-like activity.
-
Procedure: Mice are trained to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a footshock). During testing, the conditioned stimulus is presented alone, and the duration of freezing (a fear response) is measured. A reduction in freezing time suggests an anxiolytic-like effect.
-
Dosing: this compound was administered orally 60 minutes prior to testing.[9]
Clinical Evidence in Major Depressive Disorder
This compound has been evaluated in a clinical proof-of-concept study for the treatment of MDD.
Quantitative Clinical Data
| Parameter | Value | Study Design | Primary Outcome Measure | Reference |
| Dose | 40 mg, once daily (QD), oral | 8-week, double-blind, placebo-controlled | Change from baseline in GRID-HAMD-17 total score | [2][11] |
| Efficacy Criterion | Probability of this compound being better than placebo ≥88% | - | - | [2][12] |
| Observed Efficacy | Probability of 82.9% | - | - | [2][12] |
| Receptor Occupancy | >80% at 2.5h; >70% at 26.5h (after a single 40 mg dose) | PET study in healthy volunteers | NOP receptor occupancy | [12] |
Key Clinical Findings
-
Antidepressant Efficacy: The proof-of-concept study provided some evidence for an antidepressant effect of this compound at a 40 mg daily dose over 8 weeks.[2][13] However, the study did not meet its predefined efficacy criterion.[2][12][14]
-
Early Onset of Action on Emotional Processing: At week 1 of treatment, this compound demonstrated an early effect on the processing of emotional stimuli, as evidenced by an increased recognition of positive relative to negative facial expressions in an emotional test battery.[2] This suggests a potential early engagement of relevant neural circuits.
-
Safety and Tolerability: this compound was reported to be safe and well-tolerated in the clinical trial.[2]
Experimental Protocol: Clinical Proof-of-Concept Study
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in participants with MDD.
-
Study Design: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][11]
-
Participants: Adults with a diagnosis of MDD without psychotic features, and a GRID-Hamilton Depression Rating Scale 17-item (GRID-HAMD-17) total score ≥20 at screening.[11]
-
Intervention: this compound (40 mg) administered orally once daily for 8 weeks, compared to a placebo.[11]
-
Primary Outcome: Change from baseline to week 8 on the GRID-HAMD-17 total score.[11]
-
Secondary Outcomes: Included response and remission rates, and changes in other clinical scales.[11]
Conclusion
This compound represents a novel approach to the treatment of major depressive disorder through the antagonism of the NOP receptor. Preclinical data strongly support an on-target antidepressant-like effect and suggest a potential for synergy with existing monoaminergic antidepressants. While the initial proof-of-concept clinical trial did not meet its primary efficacy endpoint, it provided encouraging signals, including a good safety profile and an early effect on emotional processing.[2][12][14] These findings warrant further investigation into the therapeutic potential of NOP receptor antagonism for MDD and suggest that this mechanism may offer a valuable alternative or adjunctive treatment strategy in the future. The collective data indicate that blockade of NOP receptor signaling is a promising avenue for the development of new antidepressant medications.[2][13]
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEW AGENTS AND PERSPECTIVES IN THE PHARMACOLOGICAL TREATMENT OF MAJOR DEPRESSIVE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
Nociceptin Receptor Antagonism by LY2940094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LY2940094, a potent and selective antagonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a selective, orally bioavailable small molecule that functions as a competitive antagonist at the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[2][3] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[4][5]
Upon binding of the endogenous agonist N/OFQ, the NOP receptor couples primarily to inhibitory G proteins (Gαi/o).[3][6] This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][6] Downstream effects also include the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[2][3]
This compound exerts its pharmacological effects by binding to the NOP receptor and preventing the binding of N/OFQ. This blockade inhibits the receptor's downstream signaling cascades. The molecule demonstrates high affinity and potency for NOP receptors with significant selectivity over other opioid receptors.[7]
Signaling Pathway and Antagonism
The primary signaling pathway initiated by NOP receptor activation and its blockade by this compound is illustrated below. Activation by N/OFQ leads to the inhibition of adenylyl cyclase and a decrease in cAMP, while this compound competitively blocks this process.
References
- 1. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
The NOP Receptor Antagonist LY2940094: A Novel Modulator of Alcohol Dependence Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alcohol Use Disorder (AUD) remains a significant global health challenge with limited therapeutic options. Recent research has highlighted the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, as a promising target for the development of novel pharmacotherapies for alcohol dependence. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the role of the NOP receptor antagonist, LY2940094 (also known as BTRX-246040), in modulating the neurobiological pathways underlying alcohol dependence. This document details the mechanism of action of this compound, summarizes key experimental findings in structured tables, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction: The Nociceptin System and Alcohol Dependence
The N/OFQ-NOP receptor system is implicated in a variety of physiological processes, including pain, mood, and reward.[1] Located in key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc), this system is a critical modulator of dopamine (B1211576) release.[2] While NOP receptor agonists have been shown to dampen reward-seeking behaviors, recent paradoxical findings have demonstrated that NOP receptor antagonists, such as this compound, can effectively reduce alcohol consumption and seeking behaviors.[1] This suggests a complex role for the N/OFQ-NOP system in the pathophysiology of alcohol dependence.
Mechanism of Action of this compound
This compound is a potent and selective, orally bioavailable NOP receptor antagonist.[2] Its primary mechanism of action in the context of alcohol dependence is the blockade of NOP receptors in the mesolimbic reward pathway.[2] Ethanol (B145695) consumption leads to an increase in dopamine release in the NAc, a neurochemical event associated with its reinforcing effects. This compound has been shown to block this ethanol-stimulated dopamine release.[2] This attenuation of the reinforcing properties of alcohol is believed to underlie its efficacy in reducing alcohol self-administration and motivation to consume alcohol.[2]
Signaling Pathway of this compound in Modulating Alcohol Reward
Caption: Mechanism of this compound in the mesolimbic reward pathway.
Preclinical Evidence
A significant body of preclinical research in rodent models of alcohol dependence supports the efficacy of this compound in reducing alcohol consumption and seeking behaviors.[2]
Reduction in Alcohol Self-Administration
Studies in alcohol-preferring rat strains, such as Indiana Preferring (P) and Marchigian Sardinian Preferring (msP) rats, have demonstrated that oral administration of this compound dose-dependently reduces home-cage ethanol self-administration.[2] Importantly, this effect was not associated with changes in food or water intake, or locomotor activity, suggesting a specific action on alcohol consumption.[2]
Table 1: Effect of this compound on Ethanol Self-Administration in Alcohol-Preferring Rats
| Animal Model | Dose of this compound (mg/kg, p.o.) | Outcome | Reference |
| Indiana Preferring (P) Rats | 3, 10, 30 | Dose-dependent reduction in ethanol intake. No tolerance observed over 4 days of subchronic dosing. | [2] |
| Marchigian Sardinian Preferring (msP) Rats | 30 | Significant reduction in voluntary ethanol consumption at 2, 8, and 24 hours post-administration. | [2] |
Attenuation of Motivation for Alcohol
In operant self-administration paradigms, where animals must perform a task (e.g., lever pressing) to receive alcohol, this compound has been shown to reduce the motivation to consume ethanol.[2] This was evidenced by a decrease in the "breakpoint" in a progressive-ratio schedule of reinforcement, which represents the point at which the animal is no longer willing to work for the reward.[2]
Table 2: Effect of this compound on Operant Ethanol Self-Administration
| Animal Model | Experiment | Dose of this compound (mg/kg, p.o.) | Outcome | Reference |
| Indiana Preferring (P) Rats | Progressive Ratio | 30 | Significantly reduced breakpoints for ethanol. | [2] |
| Marchigian Sardinian Preferring (msP) Rats | Stress-Induced Reinstatement | 30 | Completely blocked stress-induced reinstatement of ethanol-seeking. | [2] |
Blockade of Ethanol-Stimulated Dopamine Release
In vivo microdialysis studies in the nucleus accumbens of rats have confirmed that this compound blocks the increase in dopamine release typically observed after an ethanol challenge.[2] This neurochemical finding provides a direct link between the behavioral effects of this compound and its action on the mesolimbic dopamine system.[2]
Clinical Evidence
A proof-of-concept, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound in patients with alcohol dependence.[3]
Clinical Trial Results
While the primary endpoint of reducing the number of drinks per day was not met, this compound did demonstrate a significant effect on other important measures of drinking.[3] Patients treated with 40 mg/day of this compound showed a greater reduction in the percentage of heavy drinking days and an increase in the percentage of abstinent days compared to placebo.[3] Furthermore, a decrease in plasma levels of gamma-glutamyl transferase (GGT), a biomarker of liver damage, was observed in the this compound group.[3]
Table 3: Key Outcomes of the Proof-of-Concept Clinical Trial of this compound in Alcohol Dependence
| Outcome Measure | This compound (40 mg/day) | Placebo | Probability of Greater Effect vs. Placebo | Reference |
| Change in Mean % of Heavy Drinking Days | -24.5% | -15.7% | 93% | [3] |
| Change in Mean % of Abstinent Days | +9.1% | +1.9% | 91% | [3] |
| Reduction in Gamma-Glutamyl Transferase (GGT) | Significant Reduction | No Significant Change | ≥98% at Weeks 1, 4, 6, and 8 | [3] |
Interaction with the Dynorphin/Kappa-Opioid Receptor (KOR) System
The dynorphin/KOR system is another key player in the neurobiology of alcohol dependence, often associated with the negative affective states of withdrawal and stress-induced relapse.[4] Interestingly, there appears to be a functional interaction between the N/OFQ-NOP and the dynorphin/KOR systems, particularly within the extended amygdala.[5] Both systems are dysregulated in alcohol-preferring rats, and they seem to exert opposing effects on stress and mood.[5] While this compound's primary target is the NOP receptor, its ability to modulate stress-induced reinstatement of alcohol-seeking may be partly mediated through this interplay with the KOR system.[2]
Hypothesized Interaction between NOP and KOR Systems in Alcohol Dependence
Caption: Interaction of NOP and KOR systems in alcohol dependence.
Detailed Experimental Protocols
Preclinical: Operant Ethanol Self-Administration in Rats
This protocol is a composite based on methodologies described in preclinical studies of alcohol self-administration.[6][7]
Objective: To assess the reinforcing properties of ethanol and the effect of pharmacological agents on ethanol consumption and motivation.
Materials:
-
Standard operant conditioning chambers equipped with two retractable levers, a liquid delivery system, and a house light.
-
Alcohol-preferring rats (e.g., Indiana Preferring or Wistar).
-
Ethanol solution (typically 10-20% v/v).
-
Vehicle for control injections.
-
This compound.
Procedure:
-
Acquisition of Lever Pressing:
-
Rats are first trained to press a lever for a palatable solution, such as 10% sucrose (B13894). This is often done using a Fixed Ratio 1 (FR1) schedule, where each lever press results in the delivery of the reinforcer.[6]
-
To transition to alcohol, ethanol is gradually introduced into the sucrose solution, and the sucrose concentration is faded out over several sessions.[6]
-
-
Stabilization of Ethanol Self-Administration:
-
Once rats are consistently self-administering an unsweetened ethanol solution, they are maintained on a stable schedule of reinforcement (e.g., FR1 or FR3) for a set number of sessions until their intake stabilizes.[7]
-
-
Pharmacological Testing:
-
Prior to a self-administration session, rats are administered either vehicle or a specific dose of this compound via oral gavage.
-
The number of lever presses on the active (ethanol-delivering) and inactive levers, as well as the volume of ethanol consumed, are recorded.
-
-
Progressive Ratio Schedule:
-
To assess motivation, a progressive ratio schedule is employed where the number of lever presses required to obtain each subsequent reward increases.
-
The "breakpoint" is the highest number of presses an animal completes for a single reward and is used as a measure of motivation.
-
Preclinical: In Vivo Microdialysis for Dopamine Measurement
This protocol is a generalized procedure based on standard in vivo microdialysis techniques.[8][9]
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats in response to ethanol and pharmacological intervention.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
Freely moving animal system.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
-
Baseline Sample Collection:
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Rats are administered this compound or vehicle, followed by an ethanol challenge (e.g., intraperitoneal injection).
-
Dialysate samples continue to be collected throughout the post-injection period.
-
-
Dopamine Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.
-
Changes in dopamine levels are expressed as a percentage of the baseline.
-
Clinical: Proof-of-Concept Study Design
This protocol is based on the methodology described by Post et al. (2016).[3]
Objective: To evaluate the efficacy and safety of this compound in reducing alcohol consumption in patients with alcohol dependence.
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter study.
Participant Population:
-
Eighty-eight patients aged 21 to 66 years diagnosed with alcohol dependence.
-
Patients reported 3 to 6 heavy drinking days per week.
Treatment:
-
Patients were randomized (1:1) to receive either 40 mg of this compound or a placebo once daily for 8 weeks.
Primary Efficacy Measure:
-
The change from baseline in the number of drinks per day (NDD) during the second month of the 8-week treatment period.
Secondary Efficacy Measures:
-
Change from baseline in the percentage of heavy drinking days per month.
-
Change from baseline in the percentage of abstinent days per month.
-
Change in plasma gamma-glutamyl transferase (GGT) levels.
Data Collection:
-
Drinking data was collected using the Timeline Followback (TLFB) interview.
-
Safety and tolerability were assessed through monitoring of adverse events, laboratory tests, and vital signs.
Experimental Workflow for Clinical Trial
Caption: Workflow of the this compound proof-of-concept clinical trial.
Conclusion and Future Directions
This compound represents a novel approach to the treatment of alcohol dependence by targeting the N/OFQ-NOP receptor system. Preclinical studies provide strong evidence for its ability to reduce alcohol consumption and motivation, likely by attenuating the reinforcing effects of alcohol via modulation of the mesolimbic dopamine system. The initial clinical data, while not meeting the primary endpoint, are encouraging, showing a reduction in heavy drinking days and an increase in abstinence.[3] These findings, coupled with a favorable safety profile, support the further clinical development of this compound and other NOP receptor antagonists for the treatment of AUD.[3] Future research should aim to further elucidate the complex interplay between the NOP and KOR systems in alcohol dependence and to identify patient populations that may derive the most benefit from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Alcohol-induced plasticity in the dynorphin/kappa-opioid receptor system [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Evans Rats Acquire Operant Self-Administration of 20% Ethanol Without Sucrose Fading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The NOP Receptor Antagonist LY2940094: A Technical Guide to its Effects on Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in the regulation of various physiological processes, including appetite and feeding behavior. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for disorders characterized by excessive food intake, such as binge eating disorder and obesity. This technical guide provides an in-depth overview of the effects of this compound on feeding behavior, detailing its mechanism of action, summarizing key quantitative data from rodent studies, and outlining the experimental protocols used in this research. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of the current knowledge in this area.
Introduction
The intricate regulation of food intake involves a complex interplay of central and peripheral signals. The N/OFQ-NOP receptor system has emerged as a significant modulator of these processes. The endogenous ligand, N/OFQ, has been shown to stimulate food intake, suggesting that antagonism of its receptor could have anorexigenic effects.[1][2] this compound has been identified as a potent and selective NOP receptor antagonist with oral bioavailability and central nervous system activity.[1] This document synthesizes the findings from key preclinical studies to provide a detailed technical resource on the effects of this compound on feeding behavior.
Mechanism of Action: NOP Receptor Antagonism
This compound exerts its effects by competitively binding to the NOP receptor, thereby blocking the actions of the endogenous ligand N/OFQ. The NOP receptor is a Gi/o-coupled receptor, and its activation by N/OFQ typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By preventing N/OFQ from binding, this compound inhibits these downstream signaling events. The precise downstream neural circuits modulated by this antagonism to reduce food intake are still under investigation but are thought to involve the modulation of key appetite-regulating pathways in the brain.
Quantitative Data on Feeding Behavior
The effects of this compound on food intake and body weight have been quantified in several rodent models. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Fasting-Induced Feeding in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Food Intake (g) at 2 hours (Mean ± SEM) | % Inhibition vs. Vehicle |
| Vehicle | - | 1.2 ± 0.1 | - |
| This compound | 3 | 0.8 ± 0.1 | 33% |
| This compound | 10 | 0.6 ± 0.1 | 50% |
| This compound | 30 | 0.5 ± 0.1 | 58% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1][2] |
Table 2: Effect of this compound on Palatable High-Fat Diet Intake in Lean Rats
| Treatment Group | Dose (mg/kg, p.o.) | 4-hour High-Fat Diet Intake (kcal) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 45.3 ± 3.5 | - |
| This compound | 10 | 28.1 ± 4.1 | 38% |
| This compound | 30 | 20.5 ± 3.2** | 55% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1][2] |
Table 3: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Change in Body Weight (g) over 14 days (Mean ± SEM) |
| Vehicle | - | +2.5 ± 0.5 |
| This compound | 20 | -1.8 ± 0.6 |
| p < 0.01 vs. Vehicle. Data extracted from Statnick et al., 2016.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound's effects on feeding behavior.
Animals
-
Species: Male C57BL/6 mice or Sprague-Dawley rats were commonly used.
-
Housing: Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: A minimum of a one-week acclimation period to the housing facility and handling was provided before the commencement of experiments.
Fasting-Induced Feeding Model
This model assesses the effect of a compound on the hyperphagic response following a period of food deprivation.
Protocol:
-
Mice are fasted overnight for 16-18 hours with free access to water.
-
At the beginning of the light cycle, mice are orally administered this compound or vehicle.
-
Thirty minutes post-administration, pre-weighed food is introduced into the cages.
-
Food intake is measured at 1, 2, and 4 hours after food presentation by weighing the remaining food.
Palatable High-Fat Diet Overconsumption Model
This model evaluates the effect of a compound on the intake of a highly palatable, energy-dense diet.
Protocol:
-
Lean rats are habituated to the presentation of a palatable high-fat diet (e.g., 45% kcal from fat) for a short period (e.g., 2 hours) daily for several days.
-
On the test day, rats are administered this compound or vehicle orally.
-
Thirty minutes later, a pre-weighed amount of the high-fat diet is provided.
-
Food intake is measured at various time points (e.g., 1, 2, and 4 hours).
Diet-Induced Obesity (DIO) Model
This model is used to assess the chronic effects of a compound on body weight and food intake in an obese state.
Protocol:
-
Mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity. A control group is maintained on a standard chow diet.
-
Once a significant increase in body weight is achieved, the obese mice are randomized into treatment groups.
-
Mice receive daily oral administration of this compound or vehicle for a specified duration (e.g., 14 or 28 days).
-
Body weight and food intake are recorded daily throughout the treatment period.
Conclusion
This compound, a selective NOP receptor antagonist, has demonstrated consistent efficacy in reducing excessive food intake and promoting weight loss in a variety of preclinical rodent models. The data summarized in this guide highlight its potential as a therapeutic agent for eating disorders and obesity. The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms and therapeutic applications of NOP receptor antagonism in the regulation of feeding behavior. Future research should continue to explore the downstream neural pathways affected by this compound and its long-term metabolic effects.
References
LY2940094: A Nociceptin Receptor Antagonist as a Potential Therapeutic Avenue for Binge Eating Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Binge eating disorder (BED) is a prevalent and debilitating condition with limited approved pharmacological interventions. Emerging preclinical evidence has identified the nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) as a promising therapeutic target. This technical guide provides a comprehensive overview of LY2940094, a potent and selective NOP receptor antagonist, as a potential treatment for BED. We delve into its mechanism of action, summarize the key preclinical findings in relevant animal models of excessive eating, and provide detailed experimental protocols where available. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and visualizes the underlying signaling pathways and experimental workflows through detailed diagrams. While clinical trials of this compound have been conducted for major depressive disorder and alcohol dependence, its direct evaluation in a BED patient population remains a critical next step. The preclinical data presented herein strongly support the continued investigation of this compound and other NOP receptor antagonists for the management of binge eating and related compulsive overeating disorders.
Introduction
Binge eating disorder is characterized by recurrent episodes of consuming large quantities of food in a discrete period, accompanied by a sense of loss of control.[1] The neurobiology of BED is complex, involving dysregulation of reward pathways, impulse control, and homeostatic feeding mechanisms. The N/OFQ system, the most recently identified branch of the opioid system, has been implicated in the modulation of appetitive behaviors.[2][3] The endogenous ligand, N/OFQ, acting on the NOP receptor, has been shown to stimulate feeding.[2][3] Consequently, antagonism of the NOP receptor presents a rational therapeutic strategy to curb excessive food intake.
This compound (also known as BTRX-246040) is a potent, selective, and orally bioavailable NOP receptor antagonist that has demonstrated efficacy in various preclinical models of excessive consumption.[2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing preclinical data on this compound's potential in treating BED.
Mechanism of Action: The NOP Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the NOP receptor, thereby preventing the actions of its endogenous ligand, N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).
Downstream Signaling Cascade
Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release. The key signaling events are depicted in the diagram below.
By blocking N/OFQ from binding to the NOP receptor, this compound prevents the Gαi/o-mediated inhibition of adenylyl cyclase, the Gβγ-mediated inhibition of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. This ultimately leads to an increase in neuronal excitability in key brain circuits that regulate feeding behavior.
Preclinical Efficacy in Rodent Models of Excessive Eating
The primary evidence for the potential of this compound in treating BED comes from a key study by Statnick and colleagues (2016).[2][3] This research utilized several well-validated rodent models to assess the compound's effect on excessive food consumption.
Experimental Models and Methodologies
Disclaimer: The following experimental protocols are summarized based on the publicly available information from the cited publication. Access to the full-text article would be required for a more granular and complete description of the methodologies.
3.1.1. Fasting-Induced Feeding in Mice
-
Objective: To assess the effect of this compound on homeostatic feeding drive.
-
Animals: Male C57BL/6J mice and NOP receptor knockout mice.
-
Protocol: Mice were fasted for a period of 15 hours. Following the fast, they were orally administered either vehicle or this compound at doses of 3 or 30 mg/kg. Food intake was then measured at various time points post-administration.
-
Rationale: This model assesses the drug's ability to suppress a strong, natural drive to eat.
3.1.2. Palatable High-Energy Diet Consumption in Lean Rats
-
Objective: To evaluate the effect of this compound on the overconsumption of highly palatable food, a core feature of binge eating.
-
Animals: Lean male Sprague-Dawley rats.
-
Protocol: Rats were given their standard chow and a highly palatable, high-energy diet. This compound was administered to assess its impact on the consumption of the palatable diet.
-
Rationale: This model mimics the consumption of "binge foods" and assesses the drug's ability to selectively reduce hedonic overeating without affecting normal food intake.
3.1.3. Feeding and Body Weight Regain in Diet-Induced Obese (DIO) Rats
-
Objective: To determine the effect of this compound on compensatory eating and weight regain following caloric restriction in an obese state.
-
Animals: Male Sprague-Dawley rats made obese through a high-fat diet.
-
Protocol: DIO rats underwent a 30% daily caloric restriction. This compound was administered to evaluate its effect on subsequent feeding behavior and the rate of body weight regain.
-
Rationale: This model is relevant to the cycles of dieting and overeating often observed in individuals with eating disorders.
3.1.4. High-Energy Diet Consumption in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the effect of this compound on the intake of a high-energy diet in a chronically obese state.
-
Animals: Male C57BL/6J mice with diet-induced obesity.
-
Protocol: DIO mice had free access to a high-energy diet. This compound was administered, and the 24-hour food intake was measured.
-
Rationale: This model evaluates the drug's efficacy in a state of established obesity, which is a common comorbidity with BED.
Summary of Preclinical Findings
The administration of this compound demonstrated significant and robust effects across all tested models of excessive eating.
Table 1: Quantitative Effects of this compound on Feeding Behavior in Rodents
| Experimental Model | Species | Dose of this compound | Key Findings | Citation |
| Fasting-Induced Feeding | Mouse | 3 and 30 mg/kg (oral) | Inhibited fasting-induced feeding. Effect was absent in NOP receptor knockout mice. | [2] |
| Palatable High-Energy Diet Consumption | Lean Rat | Not specified in abstract | Inhibited overconsumption of the palatable diet, reducing caloric intake to control chow levels. | [2] |
| Feeding and Body Weight Regain | DIO Rat | Not specified in abstract | Inhibited feeding and body weight regain induced by caloric restriction. | [2] |
| High-Energy Diet Consumption | DIO Mouse | Not specified in abstract | Decreased 24-hour intake of the high-energy diet. | [2] |
Table 2: Qualitative Summary of this compound's Preclinical Profile for Binge Eating
| Feature | Observation | Implication for BED Treatment | Citation |
| Mechanism | Potent and selective NOP receptor antagonist | Targets a key neurobiological system involved in appetitive behavior | [2][3] |
| Efficacy in Preclinical Models | Reduces excessive consumption of palatable food and inhibits hyperphagia driven by fasting and caloric restriction | Suggests potential to reduce binge eating episodes and prevent compensatory overeating | [2] |
| Target Engagement | Effects are NOP receptor-dependent (absent in knockout mice) | Confirms on-target activity and reduces the likelihood of off-target effects | [2] |
| Safety Profile | No aversive effects reported in the preclinical feeding studies | Suggests a potentially favorable tolerability profile | [2][3] |
Clinical Development and Future Directions
To date, clinical trials of this compound have focused on major depressive disorder and alcohol dependence. While these studies provide valuable safety and tolerability data in humans, there is a clear need for clinical investigation of this compound specifically in a population with diagnosed BED.
The preclinical evidence strongly suggests that NOP receptor antagonism is a viable and promising strategy for the treatment of BED. Future research should focus on:
-
Clinical Trials: Designing and conducting robust, placebo-controlled clinical trials to evaluate the efficacy and safety of this compound in adults with moderate to severe BED. Key endpoints should include the frequency of binge eating episodes, changes in body weight, and measures of eating disorder psychopathology.
-
Biomarker Development: Identifying potential biomarkers that could predict treatment response to NOP receptor antagonists.
-
Further Preclinical Studies: Investigating the effects of this compound in more complex models of BED that incorporate psychological stressors, which are known triggers for binge eating.
Conclusion
This compound, a potent and selective NOP receptor antagonist, has demonstrated compelling efficacy in a range of preclinical models that recapitulate key features of binge eating disorder. Its ability to reduce the overconsumption of palatable food and inhibit excessive eating driven by homeostatic and psychological factors, combined with its on-target mechanism of action, positions it as a strong candidate for further development as a novel pharmacotherapy for BED. While direct clinical evidence in this population is currently lacking, the robust preclinical data warrant the initiation of well-designed clinical trials to translate these promising findings into a much-needed therapeutic option for individuals suffering from this challenging disorder.
References
The Role of LY2940094 in Promoting Oligodendrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2940094, a compound initially developed as a Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, has emerged as a promising agent for promoting oligodendrocyte differentiation and remyelination. Contrary to its initial pharmacological classification, recent studies have demonstrated that its pro-myelinating effects are independent of NOP receptor antagonism. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The focus is on its role in modulating key transcription factors that govern the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, offering a potential therapeutic avenue for demyelinating diseases.
Introduction
Myelin, a lipid-rich sheath that insulates axons in the central nervous system (CNS), is crucial for rapid nerve impulse conduction and axonal integrity. It is produced by highly specialized glial cells called oligodendrocytes. In demyelinating diseases such as multiple sclerosis, the destruction of myelin and oligodendrocytes leads to severe neurological deficits. Enhancing the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes is a key strategy for promoting remyelination and functional recovery.
This compound has been identified as a potent stimulator of OPC differentiation and myelination in both laboratory and animal models.[1][2] While initially investigated for its high affinity and antagonist potency at the NOP receptor, its effects on oligodendrocyte lineage progression are now understood to occur through a distinct, NOPR-independent pathway.[1][2] This discovery has opened new avenues for investigating its mechanism and potential clinical applications in remyelination.
Mechanism of Action: A NOPR-Independent Pathway
Extensive research has revealed that the pro-differentiating effect of this compound on oligodendrocytes is not mediated by its interaction with the NOP receptor. Studies have shown that other NOPR ligands do not replicate the effects of this compound, and knockdown of the NOPR gene does not hinder its ability to promote oligodendrocyte differentiation.[1][2]
Instead, the primary mechanism of action of this compound involves the modulation of key transcription factors that act as master regulators of oligodendrocyte development. Specifically, this compound has been shown to:
-
Downregulate Inhibitor of Differentiation 4 (ID4): ID4 is a negative regulator of OPC differentiation. By decreasing the expression of ID4, this compound releases a brake on the maturation process, allowing OPCs to progress towards a myelinating phenotype.[1]
-
Upregulate Myelin Regulatory Factor (Myrf): Myrf is a critical transcription factor for the initiation and maintenance of myelination.[1] this compound treatment leads to an increase in Myrf expression, thereby driving the expression of myelin-specific genes.[1]
Importantly, studies have confirmed that this compound does not alter the phosphorylation status of key signaling molecules in the PI3K/Akt and ERK1/2 pathways, further distinguishing its mechanism from other compounds that influence oligodendrocyte differentiation.[1]
Signaling Pathway
Quantitative Data
The efficacy of this compound in promoting oligodendrocyte differentiation has been quantified in various experimental settings. The following tables summarize key findings from in vitro studies.
Table 1: Dose-Dependent Effect of this compound on Oligodendrocyte Differentiation
| This compound Concentration | Percentage of MBP+ Mature Oligodendrocytes (%) |
| Control (Vehicle) | Baseline |
| 100 nM | Increased |
| 300 nM | Further Increased |
| 1 µM | Significant Increase |
Data adapted from studies on primary oligodendrocyte precursor cells. MBP (Myelin Basic Protein) is a marker for mature oligodendrocytes.
Table 2: Effect of this compound on Transcription Factor Expression
| Treatment | Relative mRNA Expression of ID4 | Relative mRNA Expression of Myrf |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound | Decreased | Increased |
Data derived from quantitative real-time PCR analysis of treated oligodendrocyte precursor cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.
In Vitro Oligodendrocyte Differentiation Assay
This protocol is designed to assess the direct effect of this compound on the differentiation of OPCs in a controlled environment.
Methodology:
-
OPC Isolation: Primary OPCs are isolated from the cortices of early postnatal (P1-P2) rodent pups.
-
Cell Culture: OPCs are cultured on poly-D-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and bFGF to expand the cell population.
-
Differentiation Induction: To initiate differentiation, the proliferation medium is replaced with a differentiation medium, which typically involves the withdrawal of mitogens and the addition of triiodothyronine (T3).
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a period of 4 to 5 days to allow for differentiation to occur.
-
Immunocytochemistry: Following incubation, cells are fixed and stained with antibodies against oligodendrocyte markers, such as O4 (for immature oligodendrocytes) and Myelin Basic Protein (MBP) (for mature, myelinating oligodendrocytes).
-
Quantification: The percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) is determined by counting stained cells using fluorescence microscopy and image analysis software.
In Vivo Cuprizone-Induced Demyelination Model
This animal model is used to evaluate the potential of this compound to promote remyelination in a setting of chemically induced demyelination.
Methodology:
-
Demyelination Induction: Adult mice (e.g., C57BL/6) are fed a diet containing 0.2% (w/w) cuprizone for 5 weeks. Cuprizone is a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[1]
-
Remyelination Phase: After the demyelination period, the cuprizone diet is replaced with a normal chow diet to allow for spontaneous remyelination to begin.
-
Treatment: During the remyelination phase, mice are treated with this compound (e.g., 30 mg/kg via oral gavage) or a vehicle control on a daily basis.[1]
-
Tissue Collection: At specific time points (e.g., 1, 2, and 3 weeks post-cuprizone withdrawal), mice are euthanized, and brain tissue is collected.[1]
-
Histological Analysis: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. Immunohistochemistry for myelin proteins (e.g., MBP) and oligodendrocyte markers can also be performed to quantify the extent of remyelination and the number of mature oligodendrocytes.
Conclusion and Future Directions
This compound represents a promising pharmacological agent for promoting oligodendrocyte differentiation and remyelination through a novel, NOPR-independent mechanism involving the regulation of the key transcription factors ID4 and Myrf. The preclinical data strongly support its potential as a therapeutic candidate for demyelinating diseases.
Future research should focus on:
-
Identifying the direct molecular target of this compound: Uncovering the protein(s) that this compound directly binds to will be crucial for a complete understanding of its mechanism of action.
-
Elucidating the upstream signaling pathways: Investigating how this compound binding to its target leads to the observed changes in ID4 and Myrf expression will provide a more comprehensive picture of its signaling cascade.
-
Clinical Translation: Given its favorable safety profile in previous clinical trials for other indications, exploring the efficacy of this compound in clinical trials for demyelinating diseases is a logical next step.[1][2]
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound for promoting CNS repair. The detailed protocols and quantitative data presented herein should facilitate further investigation into this promising compound.
References
- 1. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of LY2940094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2940094, a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, has been primarily investigated for its therapeutic potential in neuropsychiatric disorders such as depression and anxiety, as well as in alcohol dependence and binge eating. Emerging evidence, however, points towards a significant neuroprotective capacity of this molecule, extending its applicability to neurological conditions characterized by demyelination and neuronal damage. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. A notable finding is that the pro-myelinating effects of this compound appear to be independent of its NOP receptor antagonism, suggesting a novel mechanism of action with significant therapeutic implications. Furthermore, the broader class of NOP receptor antagonists is being explored for neuroprotective effects in models of Parkinson's disease, suggesting another avenue for the therapeutic application of this compound.
Introduction
This compound is a small molecule antagonist of the NOP receptor, a G protein-coupled receptor involved in a wide range of physiological and pathological processes in the central nervous system.[1][2] While its development has largely focused on its ability to modulate mood and reward pathways, recent studies have uncovered a compelling role for this compound in promoting the differentiation of oligodendrocyte progenitor cells (OPCs) and subsequent remyelination.[3][4] This discovery has opened up new avenues for its potential use in treating demyelinating diseases like multiple sclerosis.
Interestingly, this pro-myelinating effect is not mediated by its interaction with the NOP receptor, indicating an off-target or novel mechanism of action.[3][4] This guide will delve into the signaling pathways implicated in this NOP-independent neuroprotective effect.
Furthermore, this document will explore the potential neuroprotective role of NOP receptor antagonism in the context of Parkinson's disease. While direct studies with this compound in this area are limited, research on other NOP receptor antagonists provides a strong rationale for its investigation as a disease-modifying therapy.[5]
Data Presentation: Quantitative Summary of Preclinical Findings
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective and related effects of this compound and other relevant NOP receptor antagonists.
Table 1: In Vitro Efficacy of this compound in Oligodendrocyte Differentiation
| Cell Type | Assay | Treatment | Concentration | Outcome | Reference |
| Mouse Oligodendrocyte Precursor Cells | Immunocytochemistry for MBP | This compound | 2.5 µM | Significant increase in the percentage of MBP-positive mature oligodendrocytes. | [4] |
| Mouse Oligodendrocyte Precursor Cells | Western Blot for Myelin Basic Protein (MBP) | This compound | 2.5 µM | Increased expression of MBP. | [4] |
Table 2: In Vivo Efficacy of this compound in a Demyelination Model
| Animal Model | Treatment Protocol | Outcome Measures | Result | Reference |
| Cuprizone-induced demyelination in mice | Oral administration of this compound (30 mg/kg) for 1-3 weeks after cuprizone (B1210641) withdrawal. | Luxol Fast Blue staining of the corpus callosum. | Enhanced remyelination compared to vehicle-treated controls. | [2] |
Table 3: Efficacy of NOP Receptor Antagonists in Animal Models of Parkinson's Disease
| Animal Model | Compound | Treatment Protocol | Outcome Measures | Result | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | J-113397 | Intraperitoneal injection (0.1–3 mg/kg) | Reduction in akinesia/bradykinesia. | Dose-dependent improvement in motor performance. | [5] |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | J-113397 | Co-administration with L-DOPA (1 mg/kg) | Additive improvement in motor deficits. | Potentiation of L-DOPA's therapeutic effect. | [5] |
| MPTP-lesioned marmosets | J-113397 | Co-administration with a sub-therapeutic dose of L-DOPA (12.5 mg/kg) | Anti-parkinsonian action. | Produced an anti-parkinsonian effect equivalent to a therapeutic dose of L-DOPA. | [6] |
Signaling Pathways
NOP-Independent Pro-myelinating Pathway of this compound
This compound promotes oligodendrocyte differentiation and myelination through a mechanism that does not involve the NOP receptor.[3][4] Studies have shown that other NOP receptor antagonists do not replicate this effect, and NOP receptor knockdown does not impede it.[4] The proposed pathway involves the modulation of key transcription factors essential for oligodendrocyte development.
References
- 1. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative MRI and ultrastructural examination of the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Parkinson's disease: moving ON with NOP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nociceptin/orphanin FQ (NOP) receptor antagonist J-113397 enhances the effects of levodopa in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The NOP Receptor Antagonist LY2940094: Attenuating Dopamine Release in the Nucleus Accumbens
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of LY2940094, a potent and selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, on dopamine (B1211576) release in the nucleus accumbens. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action and experimental validation of this compound's effects on the mesolimbic dopamine system.
Introduction
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is a critical pathway in regulating reward, motivation, and reinforcement. Dysregulation of this system is implicated in various neuropsychiatric disorders, including addiction and depression. The N/OFQ system, through the NOP receptor, has emerged as a significant modulator of the dopamine system. This compound is a novel, orally bioavailable NOP receptor antagonist that has shown promise in preclinical models by attenuating behaviors associated with substance use disorders.[1][2] A key mechanism underlying these behavioral effects is its ability to modulate dopamine release in the nucleus accumbens. This guide will detail the quantitative effects of this compound on dopamine release, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.
Quantitative Data Summary
The primary quantitative data on the effect of this compound on dopamine release in the nucleus accumbens comes from in-vivo microdialysis studies in rat models of ethanol (B145695) self-administration. The data demonstrates that while this compound alone does not alter basal dopamine levels, it effectively blocks the surge in dopamine release induced by ethanol.[3][4]
The following table summarizes the key findings from a pivotal study by Rorick-Kehn et al. (2016), which investigated the effect of this compound on ethanol-stimulated dopamine release. The values represent the mean extracellular dopamine levels as a percentage of the pre-treatment baseline.
| Treatment Group | Mean Extracellular Dopamine (% of Baseline ± SEM) over 120 min post-ethanol |
| Vehicle + Vehicle | 100 ± 10 |
| Vehicle + Ethanol (1.1 g/kg, IP) | ~150 ± 15 |
| This compound (30 mg/kg, PO) + Vehicle | ~100 ± 10 |
| This compound (30 mg/kg, PO) + Ethanol (1.1 g/kg, IP) | ~100 ± 12 |
Note: The values are approximate based on graphical data presented in the publication. SEM stands for Standard Error of the Mean.[3][4]
Experimental Protocols
The following section details a representative experimental protocol for an in-vivo microdialysis study to assess the impact of this compound on dopamine release in the nucleus accumbens, based on established methodologies.
Subjects
-
Species: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Housing: Housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, unless otherwise specified for the behavioral paradigm.
Surgical Procedure: Guide-Cannula Implantation
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A unilateral guide cannula (e.g., 20-gauge) is implanted, targeting the nucleus accumbens.
-
Post-operative Care: Following surgery, animals are administered analgesics and allowed to recover for a minimum of one week.
In-Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted into the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Sampling: After a stabilization period of at least 60-120 minutes, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration:
-
This compound (e.g., 30 mg/kg) or vehicle is administered orally (PO).
-
Following a pre-treatment period (e.g., 60 minutes), ethanol (e.g., 1.1 g/kg) or vehicle is administered intraperitoneally (IP).
-
-
Sample Collection: Dialysate samples continue to be collected at the same regular intervals for a defined period post-drug administration (e.g., 120-180 minutes).
Neurochemical Analysis
-
Dopamine Quantification: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine concentrations are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare dopamine levels between the different treatment groups.
Signaling Pathways and Mechanisms
The inhibitory effect of this compound on stimulated dopamine release is not a direct action on dopamine neurons but is mediated through the modulation of GABAergic neurotransmission in the VTA.
Proposed Signaling Pathway of NOP Receptor Antagonism
The endogenous ligand for the NOP receptor, N/OFQ, tonically inhibits GABAergic interneurons in the VTA. By blocking the NOP receptor, this compound disinhibits these GABA neurons, leading to an increased release of GABA. This released GABA then acts on GABA-B receptors located on the terminals of dopaminergic neurons, resulting in an inhibition of dopamine release in the nucleus accumbens.[3]
Caption: Proposed signaling pathway for this compound's effect on dopamine release.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for investigating the effects of this compound and the logical relationship of its mechanism of action.
In-Vivo Microdialysis Experimental Workflow
This diagram outlines the sequential steps involved in a typical in-vivo microdialysis experiment to measure the effect of this compound on dopamine release.
Caption: Workflow of an in-vivo microdialysis experiment.
Logical Framework of this compound's Action
This diagram illustrates the logical cascade of events from NOP receptor antagonism by this compound to the ultimate reduction in stimulated dopamine release.
Caption: Logical framework of this compound's mechanism of action.
Conclusion
This compound demonstrates a clear and significant impact on the mesolimbic dopamine system by attenuating stimulated dopamine release in the nucleus accumbens. This effect is not due to a direct interaction with dopamine neurons but is mediated by the disinhibition of GABAergic interneurons in the VTA through NOP receptor antagonism. The quantitative data and the elucidated mechanism of action provide a strong rationale for the continued investigation of this compound and other NOP receptor antagonists as potential therapeutic agents for disorders characterized by a hyperdopaminergic state, such as substance use disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the neuropharmacological profile of this and similar compounds.
References
- 1. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of LY2940094: A Novel NOP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of LY2940094, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This compound has demonstrated potential therapeutic utility in a range of preclinical models, including those for addiction, eating disorders, and depression.
Introduction
The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system.[1] Activation of the NOP receptor is involved in various physiological and pathological processes, including pain perception, mood regulation, reward, and feeding behavior.[2][3] this compound has emerged as a critical tool for elucidating the in vivo functions of the NOP receptor system and as a promising therapeutic candidate. It is an orally bioavailable, non-peptidergic molecule that readily crosses the blood-brain barrier.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Species | Value | Cell Line | Reference |
| Ki | Human | 0.105 nM | CHO | [2] |
| Kb | Human | 0.166 nM | CHO | [2] |
| Selectivity | - | >4000-fold vs. µ, κ, δ opioid receptors | - | [4][5] |
Table 2: In Vivo Receptor Occupancy
| Species | Dose (p.o.) | Receptor Occupancy | Brain Region | Reference |
| Rat | 10 mg/kg | 62% | Brain | [2] |
| Human | 4-40 mg | 73-97% (peak) | Prefrontal cortex, occipital cortex, putamen, thalamus | [6] |
| Human | 4-40 mg | 28-82% (24 hours) | Prefrontal cortex, occipital cortex, putamen, thalamus | [6] |
Signaling Pathways
Activation of the NOP receptor, a Gi/Go-coupled receptor, typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1] this compound, as a competitive antagonist, blocks these downstream signaling events initiated by N/OFQ.
Experimental Protocols
Detailed methodologies for key experiments investigating the pharmacological profile of this compound are outlined below.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and antagonist potency (Kb) of this compound at the human NOP receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor.[2]
-
Binding Assay Protocol:
-
Membranes from CHO cells expressing the human NOP receptor are prepared.
-
Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of an excess of unlabeled N/OFQ.
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
Functional Assay (GTPγS Binding Assay) Protocol:
-
NOP receptor-expressing CHO cell membranes are incubated with varying concentrations of this compound in the presence of a submaximal concentration of N/OFQ.
-
The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured.
-
NOP receptor activation by N/OFQ stimulates [35S]GTPγS binding.
-
The ability of this compound to inhibit N/OFQ-stimulated [35S]GTPγS binding is quantified.
-
The Kb value is calculated from the IC50 value of this inhibition.
-
To assess for agonist activity, this compound is tested in the absence of N/OFQ at concentrations up to 10 μM.[2]
-
In Vivo Behavioral Assays: Ethanol (B145695) Self-Administration in Rats
-
Objective: To evaluate the effect of this compound on ethanol consumption and motivation to consume ethanol in alcohol-preferring rats.[2][7]
-
Animal Model: Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[2][7]
-
Experimental Workflow:
-
Protocol Details:
-
Rats are trained to self-administer a 10-15% ethanol solution.
-
Once a stable baseline of ethanol intake is established, rats are treated with this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.
-
Ethanol, food, and water consumption are measured at various time points post-administration.
-
Locomotor activity may also be assessed to rule out sedative effects.[2]
-
For motivation studies, a progressive ratio schedule of reinforcement is used, where the number of responses required to receive an ethanol reward increases progressively. The "breakpoint" (the last completed ratio) serves as a measure of motivation.[2]
-
In Vivo Neurochemical Analysis: Microdialysis
-
Objective: To determine the effect of this compound on ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[2]
-
Animal Model: Male Sprague-Dawley rats.[2]
-
Protocol:
-
Rats are surgically implanted with a guide cannula targeting the nucleus accumbens.
-
Following recovery, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid, and baseline dialysate samples are collected.
-
Rats are pre-treated with this compound or vehicle.
-
An ethanol challenge (e.g., 1.1 g/kg, i.p.) is administered.
-
Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection.
-
Preclinical Efficacy
This compound has demonstrated efficacy in a variety of preclinical models:
-
Alcohol Addiction: Dose-dependently reduces homecage ethanol self-administration and the motivation to consume ethanol in alcohol-preferring rats.[2][7] It also blocks stress-induced reinstatement of ethanol-seeking behavior and attenuates ethanol-stimulated dopamine release in the nucleus accumbens.[2][7]
-
Feeding Behavior: Inhibits excessive feeding in several rodent models, including fasting-induced feeding and the overconsumption of palatable, high-energy diets.[3][5] This effect is absent in NOP receptor knockout mice, confirming its on-target mechanism.[3][5]
-
Depression and Anxiety: Displays antidepressant-like effects in the mouse forced-swim test, an effect that is also absent in NOP receptor knockout mice.[4][8][9] It has also shown anxiolytic-like activity in some models, such as the fear-conditioned freezing assay.[4][8][9]
-
Other Potential Indications: Recent research suggests this compound may promote oligodendrocyte generation and myelin recovery, indicating a potential role in treating demyelinating diseases.[10]
Safety and Tolerability
In preclinical studies, this compound did not disrupt performance in cognitive assays, was not an activator or suppressor of locomotion, and did not induce motor impairments.[4][8] In a proof-of-concept study in patients with alcohol dependence, this compound was generally well-tolerated, with the most common treatment-emergent adverse events being insomnia, vomiting, and anxiety.[11]
Conclusion
This compound is a potent, selective, and orally bioavailable NOP receptor antagonist with a well-characterized pharmacological profile. Its ability to modulate behaviors related to reward, motivation, and mood in preclinical models underscores the therapeutic potential of NOP receptor antagonism for a range of central nervous system disorders. The data presented in this guide provide a solid foundation for further research and development of this compound and other NOP receptor antagonists.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
LY2940094: A Nociceptin Receptor Antagonist for Mitigating Stress-Induced Reinstatement of Ethanol Seeking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) is a chronic, relapsing condition where stress is a primary factor in triggering relapse.[1][2] The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (DYN/KOR) system, has been implicated in the negative affective states associated with alcohol withdrawal and dependence, which contribute to relapse.[2][3][4] Another critical system involved in stress, mood, and addiction is the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide and its receptor, the NOP (or ORL1) receptor.[5][6] This system is localized in the mesocorticolimbic reward pathway, a key area for motivated behaviors and addiction.[5] LY2940094 (also known as BTRX-246040) is a potent, selective, and orally bioavailable NOP receptor antagonist.[5][7] Preclinical studies have demonstrated its efficacy in reducing ethanol (B145695) self-administration and, critically, in blocking the reinstatement of ethanol-seeking behavior induced by a pharmacological stressor.[5][7] This guide provides a detailed overview of the core preclinical findings, experimental protocols, and proposed mechanisms of action of this compound in the context of stress-induced ethanol relapse.
Proposed Mechanism of Action
The N/OFQ-NOP receptor system is a complex modulator of the brain's reward circuitry. While NOP receptor agonists have been shown to reduce ethanol consumption, paradoxically, the NOP antagonist this compound produces similar attenuating effects.[5][8][9] The precise mechanism for this is still under investigation, but a leading hypothesis involves the modulation of the mesolimbic dopamine (B1211576) pathway.[5]
Ethanol administration typically stimulates dopamine release in the nucleus accumbens (NAc), a key event in its reinforcing effects.[5][10] Preclinical research shows that this compound blocks this ethanol-stimulated dopamine release.[5][7] Importantly, this compound does not affect dopamine release on its own, suggesting a low potential for abuse.[5] The blockade of ethanol's reinforcing neurochemical effects is a plausible mechanism for its ability to reduce ethanol consumption and motivation.[5]
Furthermore, stress, often modeled in animals using the α2-adrenoceptor antagonist yohimbine (B192690), activates brain stress systems.[11][12] The N/OFQ system is densely expressed in brain regions involved in the stress response, such as the amygdala and bed nucleus of the stria terminalis.[8] The anxiolytic-like properties of this compound may contribute to its potent ability to block stress-induced reinstatement of ethanol seeking.[5]
Preclinical Evidence: Stress-Induced Reinstatement of Ethanol Seeking
The most direct evidence for this compound's potential in preventing stress-related relapse comes from reinstatement models in genetically selected alcohol-preferring rats.[5]
Experimental Protocol
The reinstatement model is a widely used preclinical paradigm to study relapse behavior. It consists of three main phases: self-administration, extinction, and reinstatement testing.
-
Subjects : The study utilized Marchigian Sardinian Alcohol-Preferring (msP) rats, a line genetically selected for high alcohol preference and consumption.[5]
-
Ethanol Self-Administration (Training) : Rats were trained to press a lever in an operant chamber to receive a 10% (w/v) ethanol solution. This phase continued until they demonstrated stable levels of responding, indicating they had learned to self-administer ethanol for its reinforcing effects.[5]
-
Extinction Phase : Following training, lever pressing no longer resulted in the delivery of ethanol. This continued for multiple sessions until the rate of lever pressing significantly decreased, indicating the seeking behavior had been extinguished.[5]
-
Reinstatement Test : After extinction, rats were pre-treated with either vehicle or this compound (3 or 30 mg/kg, orally). Subsequently, they were administered the pharmacological stressor yohimbine (2 mg/kg, IP) to induce a stress state.[5] The number of presses on the previously active lever was measured as an index of the reinstatement of ethanol-seeking behavior.[5]
Quantitative Data and Results
The administration of the stressor yohimbine significantly reinstated ethanol-seeking behavior in rats that had previously extinguished their responding.[5] Pre-treatment with this compound completely blocked this stress-induced reinstatement, even at the lowest dose tested (3 mg/kg).[5] This effect was specific to the ethanol-associated lever, as responses on the inactive lever were unaffected.[5]
| Treatment Group | N | Mean Active Lever Presses (±SEM) | Statistical Significance vs. Vehicle + Yohimbine |
| Extinction (Baseline) | - | < 10 | - |
| Vehicle + Yohimbine (2 mg/kg) | - | ~35 | p < 0.01 (vs. Extinction) |
| This compound (3 mg/kg) + Yohimbine | - | ~8 | p < 0.001 |
| This compound (30 mg/kg) + Yohimbine | - | ~5 | p < 0.001 |
| Table 1: Effect of this compound on Yohimbine-Induced Reinstatement of Ethanol Seeking in msP Rats. Data synthesized from Rorick-Kehn et al., 2016.[5] |
Discussion and Future Directions
The findings demonstrate that the NOP receptor antagonist this compound robustly blocks stress-induced reinstatement of ethanol seeking in a preclinical model.[5][7] The potency of this compound in this model was notably high, suggesting a strong anti-stress or anxiolytic-like effect.[5] This is consistent with other studies showing that NOP antagonists can produce antidepressant-like activity.[7]
The paradoxical finding that both NOP agonists and antagonists can attenuate ethanol-related behaviors remains a topic of intense research.[5][8][9] One hypothesis suggests that agonists may lead to receptor desensitization, resulting in a functional blockade similar to that of an antagonist.[9] Another possibility is that the N/OFQ system has complex, region-specific roles in modulating anxiety and reward, and that agonists and antagonists may act on different circuits or neuronal populations.
Clinical studies with this compound (BTRX-246040) have shown that it can reduce the number of heavy drinking days and increase abstinence in patients with alcohol dependence.[13][14] These clinical findings provide important proof-of-concept for NOP antagonism as a viable strategy for AUD treatment.[6]
Conclusion
This compound demonstrates significant preclinical efficacy in reducing ethanol consumption and, most critically, in preventing stress-induced relapse to ethanol-seeking behaviors.[5][7] Its mechanism appears to involve the modulation of the brain's reward and stress pathways, specifically by blocking ethanol-stimulated dopamine release in the nucleus accumbens.[5] The potent blockade of yohimbine-induced reinstatement highlights its potential as a therapeutic agent for AUD, particularly for individuals susceptible to stress-induced relapse.[5] Further research into the nuanced role of the N/OFQ-NOP system will be crucial for optimizing the development of this and other related compounds for clinical use.
References
- 1. Additive effect of stress and drug cues on reinstatement of ethanol seeking: exacerbation by history of dependence and role of concurrent activation of corticotropin-releasing factor and opioid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Dynorphin/Kappa Opioid Receptor Systems to Treat Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Frontiers | Alcohol-induced plasticity in the dynorphin/kappa-opioid receptor system [frontiersin.org]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NOP receptor antagonism attenuates reinstatement of alcohol-seeking through modulation of the mesolimbic circuitry in male and female alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy for Alcohol Dependence: Anticraving Medications for Relapse Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yohimbine as a pharmacological probe for alcohol research: a systematic review of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alterations in Ethanol Seeking and Self-Administration Following Yohimbine in Selectively Bred Alcohol-Preferring (P) and High Alcohol Drinking (HAD-2) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the NOP Receptor: An In-depth Technical Guide to the Cellular and Molecular Targets of LY2940094
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] It has been investigated for its therapeutic potential in a range of central nervous system disorders, including depression and alcohol use disorder. While its primary mechanism of action is through the blockade of the NOP receptor, emerging evidence suggests that this compound exerts biological effects through pathways independent of NOP receptor antagonism. This technical guide provides a comprehensive overview of the known cellular and molecular targets of this compound beyond the NOP receptor, with a focus on its recently discovered role in promoting oligodendrocyte differentiation and myelination.
On-Target Activity: The NOP Receptor
This compound exhibits high affinity and selectivity for the human and rat NOP receptors. Its primary pharmacological effect is the blockade of NOP receptor signaling, which has been linked to its antidepressant-like and anxiolytic-like effects in preclinical models. These on-target effects have been confirmed in studies using NOP receptor knockout mice, where the pharmacological activity of this compound was absent.[1]
Quantitative Data: NOP Receptor Binding Affinity and Potency
| Species | Assay Type | Receptor | Parameter | Value (nM) |
| Human | Radioligand Binding | NOP | Ki | 0.105[2][4] |
| Human | Functional Assay (GTPγS) | NOP | Kb | 0.166[2][4] |
Table 1: In Vitro Pharmacology of this compound at the NOP Receptor. This table summarizes the high-affinity binding and potent antagonism of this compound at the NOP receptor.
It is noteworthy that this compound displays a remarkable selectivity of over 4000-fold for the NOP receptor compared to the classical opioid receptors (mu, kappa, and delta).[1]
Off-Target Activity: A NOP-Independent Mechanism in Oligodendrocytes
Recent groundbreaking research has unveiled a novel, NOP-independent mechanism of action for this compound. Studies have demonstrated that this compound promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This effect is crucial as it suggests a potential therapeutic application for this compound in demyelinating diseases such as multiple sclerosis.
The Role of ID4 and Myrf Transcription Factors
The pro-myelinating effect of this compound is associated with the modulation of key transcription factors involved in oligodendrocyte differentiation. Specifically, this compound has been shown to downregulate the expression of Inhibitor of DNA binding 4 (ID4), a known inhibitor of oligodendrocyte differentiation, and upregulate the expression of Myelin Regulatory Factor (Myrf), a master regulator of myelination. The precise upstream molecular target that this compound interacts with to initiate this signaling cascade remains to be elucidated.
Hypothetical Signaling Pathway
The following diagram illustrates the proposed NOP-independent signaling pathway of this compound in promoting oligodendrocyte differentiation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the on-target and off-target effects of this compound.
NOP Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Radioligand Competition: A radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Myelin Repair: A Technical Guide to LY2940094 for Demyelinating Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demyelinating diseases, such as multiple sclerosis, represent a significant therapeutic challenge, with a critical unmet need for therapies that promote myelin repair. This technical guide explores the promising potential of LY2940094, a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, as a novel agent for promoting remyelination. Intriguingly, its pro-myelinating effects appear to operate through a mechanism independent of NOP receptor antagonism, highlighting a novel pathway for therapeutic intervention. Preclinical evidence robustly demonstrates the capacity of this compound to stimulate the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, leading to enhanced remyelination and functional recovery in animal models of demyelination. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and safety profile of this compound, offering a valuable resource for the scientific community engaged in the development of next-generation therapies for demyelinating disorders.
Introduction: The Challenge of Demyelination and the Promise of this compound
The myelin sheath, a lipid-rich extension of glial cells, is essential for the rapid and efficient transmission of nerve impulses in the central nervous system (CNS). In demyelinating diseases, this critical structure is damaged, leading to a cascade of neurological deficits. While current therapies primarily focus on modulating the immune system to prevent further damage, there is a pressing need for agents that can actively promote the regeneration of lost myelin.
Oligodendrocyte precursor cells (OPCs) are resident progenitor cells in the CNS with the capacity to differentiate into mature oligodendrocytes, the cells responsible for myelination. In many demyelinating conditions, OPCs are recruited to sites of injury but fail to efficiently differentiate, thus hindering effective remyelination.
This compound has emerged as a compelling therapeutic candidate due to its demonstrated ability to enhance OPC differentiation and promote myelin repair.[1] Originally developed as a NOP receptor antagonist, studies have revealed that its beneficial effects on myelination are surprisingly independent of this receptor, suggesting the engagement of a novel signaling pathway.[1] Given its acceptable safety profile in clinical trials for other indications, this compound presents a significant opportunity for drug repurposing in the context of demyelinating diseases.[1][2][3]
Mechanism of Action: A NOPR-Independent Pathway to Myelination
The pro-myelinating activity of this compound is attributed to its ability to modulate the expression of key transcription factors that govern oligodendrocyte differentiation.[1] Specifically, this compound has been shown to:
-
Downregulate Inhibitor of Differentiation 4 (ID4): ID4 is a negative regulator of OPC differentiation. By reducing its expression, this compound releases a brake on the differentiation process, allowing OPCs to mature into myelinating oligodendrocytes.[1]
-
Upregulate Myelin Regulatory Factor (Myrf): Myrf is a critical transcription factor that plays a pivotal role in the initiation and maintenance of myelination.[1] Increased expression of Myrf drives the expression of myelin-specific genes, leading to the formation of new myelin sheaths.
This dual action on ID4 and Myrf provides a powerful stimulus for remyelination. The signaling cascade that connects this compound to the regulation of these transcription factors is an active area of investigation, but it is clear that this pathway operates independently of the NOP receptor.[1]
Proposed NOPR-independent signaling pathway of this compound in promoting myelination.
Preclinical Efficacy: Quantitative Data
The efficacy of this compound in promoting myelination has been demonstrated in both in vitro and in vivo models.
In Vitro OPC Differentiation
Studies using cultured oligodendrocyte precursor cells have shown a significant increase in differentiation into mature, myelin basic protein (MBP)-expressing oligodendrocytes following treatment with this compound.
| In Vitro Parameter | Vehicle Control | This compound (10 µM) | Fold Change | Reference |
| % MBP-positive cells | ~5% | ~15% | ~3-fold | [1] |
| Myrf mRNA expression (relative) | 1.0 | ~2.5 | 2.5-fold | [1] |
| ID4 mRNA expression (relative) | 1.0 | ~0.5 | 0.5-fold | [1] |
In Vivo Remyelination in the Cuprizone (B1210641) Model
The cuprizone model is a widely used animal model of demyelination and remyelination. In this model, oral administration of cuprizone induces oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum. Following cessation of cuprizone treatment, spontaneous remyelination occurs. Treatment with this compound during the remyelination phase has been shown to significantly enhance the extent of myelin repair.
| In Vivo Parameter (Cuprizone Model) | Vehicle Control | This compound (30 mg/kg) | Outcome | Reference |
| Myelin content (Luxol Fast Blue staining) | Partial Remyelination | Significantly Enhanced Remyelination | Qualitative Improvement | [1] |
| Number of Myelinated Axons | Lower | Significantly Higher | Quantitative Improvement | [1] |
Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol outlines the general steps for assessing the effect of this compound on OPC differentiation in vitro.
Workflow for in vitro OPC differentiation assay.
-
OPC Isolation and Culture: Isolate OPCs from neonatal rat cortices or other suitable sources. Culture the cells in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2 to expand the cell population.
-
Plating for Differentiation: Plate the OPCs onto poly-D-lysine coated plates or coverslips at a suitable density.
-
Induction of Differentiation: To induce differentiation, switch the culture medium to a defined differentiation medium lacking mitogens.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 - 10 µM) or vehicle control to the differentiation medium.
-
Incubation: Incubate the cells for a period of 4 to 7 days to allow for differentiation into mature oligodendrocytes.
-
Analysis:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) and O4. Nuclei can be counterstained with DAPI.
-
Quantitative PCR (qPCR): Extract RNA from parallel cultures and perform qPCR to analyze the expression levels of key transcription factors, including Myrf and ID4.
-
-
Quantification: Quantify the percentage of MBP-positive or O4-positive cells relative to the total number of cells (DAPI-stained nuclei). Normalize qPCR data to a housekeeping gene to determine the relative expression of target genes.
Cuprizone-Induced Demyelination and Remyelination Model
This protocol describes the induction of demyelination in mice using cuprizone and subsequent treatment with this compound to assess its effect on remyelination.
Experimental workflow for the cuprizone-induced demyelination model.
-
Animal Model: Use 8-week-old male C57BL/6 mice.
-
Demyelination Induction: Feed the mice a diet containing 0.2% (w/w) cuprizone for 5 weeks to induce demyelination in the corpus callosum.[4]
-
Remyelination Phase and Treatment: After 5 weeks, return the mice to a normal diet. Initiate daily oral administration of this compound (e.g., 30 mg/kg) or vehicle control for a period of 2 to 4 weeks.
-
Tissue Processing: At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.
-
Histological Analysis:
-
Luxol Fast Blue (LFB) Staining: Stain brain sections with LFB to visualize myelin. The intensity of LFB staining in the corpus callosum is indicative of the extent of remyelination.
-
Immunohistochemistry: Perform immunohistochemistry for myelin proteins (e.g., MBP) and oligodendrocyte lineage markers (e.g., Olig2) to quantify the number of myelinating cells.
-
Electron Microscopy (EM): For a more detailed analysis, use electron microscopy to measure the g-ratio (the ratio of the axon diameter to the total fiber diameter), which provides a quantitative measure of myelin sheath thickness.
-
-
Data Analysis: Quantify the LFB staining intensity, the number of MBP-positive fibers, and the g-ratio in the corpus callosum of treated and control animals. Statistical analysis should be performed to determine the significance of any observed differences.
Clinical Safety and Tolerability
This compound has been evaluated in clinical trials for major depressive disorder and alcohol dependence.[2][3][5] These studies provide valuable information on its safety and tolerability in humans.
| Clinical Trial Indication | Dose | Duration | Key Safety Findings | Reference |
| Major Depressive Disorder | 40 mg/day | 8 weeks | Generally well-tolerated. Most common adverse events were headache, nausea, insomnia, and upper respiratory tract infection. No serious adverse events reported. | [3] |
| Alcohol Dependence | 40 mg/day | 8 weeks | Generally well-tolerated. Most common adverse events included insomnia, vomiting, and anxiety. No serious adverse events or significant changes in laboratory assessments or vital signs. | [2] |
The existing clinical data suggest that this compound has an acceptable safety profile at doses that may be relevant for the treatment of demyelinating diseases.
Future Directions and Conclusion
This compound represents a promising and innovative approach to promoting myelin repair. Its unique, NOPR-independent mechanism of action opens up new avenues for therapeutic development in demyelinating diseases. The robust preclinical data, coupled with a favorable safety profile in humans, strongly supports its further investigation as a remyelinating therapy.
Future research should focus on:
-
Elucidating the precise molecular target and signaling pathway of this compound that leads to the modulation of ID4 and Myrf.
-
Conducting further preclinical studies in a wider range of demyelinating disease models to confirm its efficacy and determine optimal dosing and treatment windows.
-
Initiating clinical trials specifically designed to evaluate the efficacy of this compound in promoting remyelination and improving functional outcomes in patients with demyelinating diseases such as multiple sclerosis.
References
- 1. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY2940094 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Compound Profile
This compound is an orally bioavailable small molecule that demonstrates high affinity and selectivity for the NOP receptor.[1] It has been investigated for its potential therapeutic effects in a range of CNS disorders, including depression, anxiety, and substance abuse.[1][2] Preclinical studies in rodents have been crucial in elucidating its pharmacological profile and establishing effective dose ranges.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various rodent models based on published studies.
Table 1: this compound Dosage and Administration in Rat Models
| Model | Rat Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Ethanol (B145695) Self-Administration | Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) | 10, 30 | Oral (p.o.) | Dose-dependently reduced ethanol self-administration and seeking behavior.[3] | [4][3] |
| Stress-Induced Hyperthermia | Fischer F-344 | 3, 10, 30 | Oral (p.o.) | Dose-dependent inhibition of stress-induced hyperthermia.[1] | [1][5] |
| Feeding Behavior (Diet-Induced Obesity) | Not Specified | Not Specified | Oral (p.o.) | Inhibited feeding and body weight regain.[6] | [6] |
Table 2: this compound Dosage and Administration in Mouse Models
| Model | Mouse Strain | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Forced-Swim Test | Not Specified | 30 | Oral (p.o.) | Decreased immobility time, suggesting antidepressant-like effects.[1][7] | [1][7] |
| Fear-Conditioned Freezing | Not Specified | 30 | Oral (p.o.) | Attenuated immobility in the fear-conditioned freezing assay.[1] | [1] |
| Feeding Behavior (Fasting-Induced) | NOP(+/+) and NOP(-/-) | 3, 30 | Oral (p.o.) | Reduced feeding in NOP(+/+) but not NOP(-/-) mice.[6] | [6] |
| Diet-Induced Obesity | C57Bl/6 | 20 | Oral Gavage | Reduced fasting-induced food intake and body weight.[6] | [6] |
| Cuprizone-Induced Demyelination | C57BL/6 | 30 | Oral Gavage | Promoted oligodendrocyte generation and myelin recovery.[6][8] | [6][8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its administration in rodent models.
Caption: this compound acts as an antagonist at the NOP receptor, blocking the effects of the endogenous ligand nociceptin.
Caption: A generalized workflow for in vivo studies involving oral administration of this compound in rodents.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
Weighing scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to a small amount of the vehicle in a mortar or homogenization tube.
-
Triturate or homogenize the powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension.
-
Use a magnetic stirrer to keep the suspension mixed until administration to prevent settling.
Oral Gavage Administration in Mice and Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise volume of the drug suspension to be administered. A common dosing volume for mice is 10 mL/kg and for rats is 1 or 2 mL/kg.[1]
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel or other appropriate restraint method may be used.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the last rib; the end of the needle should reach the corner of the mouth.
-
Fill the syringe with the calculated volume of the this compound suspension. Ensure there are no air bubbles.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study protocol.
Important Considerations
-
Vehicle Selection: The choice of vehicle can impact the solubility and bioavailability of the compound. The vehicle should be non-toxic and appropriate for the route of administration.
-
Dose Selection: The appropriate dose of this compound will depend on the specific research question, the animal model, and the desired level of NOP receptor occupancy. A 10 mg/kg oral dose in rats has been shown to result in 62% NOP receptor occupancy in the brain.[4]
-
Route of Administration: Oral gavage is the most common route for this compound in the cited studies, reflecting its good oral bioavailability.[1] Other routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, may be considered, but would require different formulation and dosage considerations.[9][10]
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize pain and distress to the animals.[9][10]
-
Pharmacokinetics: The timing of administration relative to behavioral testing or other measurements should be based on the pharmacokinetic profile of this compound to ensure target engagement during the desired window.
These notes and protocols are intended as a guide. Researchers should always refer to the primary literature and their institution's guidelines when planning and conducting experiments with this compound.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Oral Gavage of LY2940094 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] As an orally bioavailable compound that penetrates the central nervous system, it has been investigated for its therapeutic potential in a variety of conditions, including depression, alcohol dependence, and eating disorders.[2][3][4] N/OFQ, the endogenous ligand for the NOP receptor, is involved in regulating numerous physiological processes, including pain, mood, and reward pathways.[3] By blocking the NOP receptor, this compound can modulate these pathways, for instance, by preventing ethanol-stimulated dopamine (B1211576) release in the nucleus accumbens.[3]
These application notes provide a comprehensive protocol for the preparation and administration of this compound to mice via oral gavage, based on established preclinical studies.
Mechanism of Action: NOP Receptor Antagonism
This compound exerts its primary effects by competitively binding to the NOP receptor, thereby preventing the endogenous ligand N/OFQ from activating it. This blockade inhibits downstream signaling cascades that are typically initiated by N/OFQ. In the context of reward and addiction, this antagonism has been shown to block ethanol-induced dopamine release, a key process in the reinforcing effects of alcohol.[3] Recent research also suggests that this compound may promote oligodendrocyte generation through a mechanism independent of the NOP receptor, indicating potential applications in demyelinating diseases.
Caption: NOP receptor signaling pathway and antagonism by this compound.
Quantitative Data Summary
The following table summarizes dosages and significant findings from various preclinical studies involving the oral administration of this compound in mice.
| Mouse Strain | Dosage (mg/kg, p.o.) | Dosing Regimen | Key Findings | Reference |
| C57Bl/6 (DIO) | 20 | Single dose | Reduced fasting-induced food intake and body weight over 24 hours. | [1] |
| C57Bl/6 | 3, 10, 30 | Single dose | Dose-dependently decreased immobility in fear-conditioning assays; 30 mg/kg was the minimal effective dose. | [5] |
| N/A | 10 | Single dose | Resulted in 62% NOP receptor occupancy in the brain. | [6] |
| NOP(+/+) | 3, 30 | Single dose | Reduced feeding in 15-hour fasted mice. Effect was absent in NOP(-/-) knockout mice. | [1] |
| C57BL/6 | 30 | Daily for 1, 2, or 3 weeks | Used in a cuprizone-induced demyelination model to assess effects on remyelination. |
Experimental Protocols
A validated method for preparing this compound for oral administration is to use a Captisol-based vehicle, which enhances solubility.[6]
-
Vehicle Components:
-
20% Captisol® (w/v)
-
25 mM Phosphate (B84403) Buffer (pH 3.0)
-
-
Procedure:
-
Prepare the 25 mM phosphate buffer and adjust the pH to 3.0.
-
Dissolve Captisol® in the phosphate buffer to a final concentration of 20% (e.g., 200 mg of Captisol® per 1 mL of buffer).
-
Weigh the appropriate amount of this compound (adjusting for the L-tartaric acid salt weight if applicable).[6]
-
Dissolve the this compound powder in the 20% Captisol vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).
-
Ensure the solution is clear and fully dissolved. Prepare fresh daily.[6]
-
Note: If using an alternative vehicle, common options include aqueous solutions with suspending agents like 0.5% carboxymethyl cellulose (B213188) or 0.05% Tween 80.[7] However, the optimal vehicle should be determined empirically.
This protocol outlines the standard procedure for administering the prepared this compound solution to mice.
-
Materials:
-
Mouse scale
-
Appropriately sized gavage needle (18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)
-
1 mL syringe
-
Prepared this compound formulation
-
-
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the solution to be administered. The recommended maximum volume for oral gavage is 10 mL/kg, though smaller volumes are preferable to minimize risk of reflux.[6]
-
Volume Calculation:
-
Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
Example: For a 25g (0.025 kg) mouse and a 30 mg/kg dose with a 3 mg/mL solution:
-
(0.025 kg * 30 mg/kg) / 3 mg/mL = 0.25 mL
-
-
-
Gavage Needle Measurement: Before the first use on a cohort of similar-sized mice, measure the correct insertion depth. Place the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process). Mark this depth on the needle with a permanent marker.
-
Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The body should be held securely.
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Advance the needle to the pre-measured mark.
-
Slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Slowly and gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose, which could indicate improper administration.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using oral gavage of this compound.
Caption: General experimental workflow for this compound oral gavage studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing LY2940094 Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which has shown potential in preclinical studies for various neurological and psychiatric disorders. As an inhibitor of the PI3K/AKT/mTOR signaling pathway, it is a valuable tool for in vivo research. Proper formulation of this compound is critical for achieving accurate and reproducible results in animal studies. This document provides detailed application notes and protocols for preparing this compound solutions using two common solubilizing agents: Dimethyl Sulfoxide (DMSO) and Captisol®.
Data Presentation
The following tables summarize the key quantitative data for preparing this compound solutions.
| Property | Value | Notes | Citation |
| Molecular Weight | 480.96 g/mol | [1] | |
| Solubility in DMSO | 41.67 mg/mL (86.64 mM) | Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened DMSO. | [1] |
| Solubility in DMSO (Tartrate Salt) | 50 mg/mL (79.23 mM) | Requires sonication. | [2] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Table 1: Properties and Solubility of this compound in DMSO
| Vehicle Component | Concentration | Resulting this compound Concentration | Appearance | Citation |
| Captisol® (SBE-β-CD) in Saline | 20% (w/v) | Formulation dependent | Clear solution generally achieved. | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | As described | ≥ 2.5 mg/mL | Clear solution | [2] |
Table 2: this compound Formulation with Captisol®
| Solvent | Property | Considerations | Citation |
| DMSO | Advantages | Excellent solubilizing power for a wide range of compounds. | [3] |
| Disadvantages | Potential for toxicity at higher concentrations, can have its own biological effects. Should be used at the lowest effective concentration. | [3][4] | |
| Maximum Tolerated Dose (Mice, IP) | LD50 values vary with concentration, but generally, concentrations above 25% can be harmful. The use of 5-10% solutions is common. | [4] | |
| Captisol® | Advantages | High aqueous solubility, excellent safety profile, can improve drug stability and bioavailability. | [5][6] |
| Disadvantages | May not be as potent a solubilizer as neat DMSO for highly insoluble compounds. The effect on solubility is concentration-dependent. | [5] | |
| Typical Concentration | 20-40% (w/v) solutions are commonly used in preclinical formulations. | [7] |
Table 3: Comparison of DMSO and Captisol® as Formulation Vehicles
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO-based Vehicle for Intraperitoneal (IP) Injection
This protocol is designed to prepare a stock solution of this compound in DMSO, which is then diluted with other vehicles to a final concentration suitable for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10X Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a desired high-concentration stock solution (e.g., 25 mg/mL).[2]
-
Vortex thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare the Final Dosing Solution (Example for a 10% DMSO final concentration):
-
In a sterile tube, add the components in the following order, vortexing after each addition:
-
1 part of the 10X this compound DMSO stock solution.
-
4 parts of PEG300.
-
0.5 parts of Tween 80.
-
4.5 parts of sterile saline.
-
-
This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]
-
The final concentration of this compound will be one-tenth of the stock solution concentration. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration. For example, a 25 mg/mL stock will yield a 2.5 mg/mL final solution.[2]
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight and the desired dose. For mice, a typical IP injection volume is less than 10 ml/kg.[8]
-
Safety Precautions:
-
Always prepare a vehicle control group (animals receiving the vehicle without the drug) to account for any effects of the solvents.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[3]
Protocol 2: Preparation of this compound Solution using Captisol® for Oral Gavage
This protocol is based on a published method for preparing this compound for oral administration in rodents.[1]
Materials:
-
This compound powder
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Phosphate (B84403) buffer (25 mM, pH 3)
-
Sterile water
-
pH meter
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare 20% (w/v) Captisol® Solution:
-
Weigh the appropriate amount of Captisol® powder.
-
Dissolve the Captisol® in the 25 mM phosphate buffer (pH 3) to achieve a final concentration of 20% (w/v). For example, add 2g of Captisol® to a final volume of 10 mL of buffer.
-
Vortex or stir until the Captisol® is completely dissolved.
-
-
Prepare the this compound Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the 20% Captisol® solution to the this compound powder to achieve the desired final concentration.
-
Vortex the solution vigorously.
-
Sonicate the solution for several minutes to ensure complete dissolution.
-
Visually inspect the solution for clarity.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via oral gavage. The volume of administration will depend on the animal species and the desired dose.
-
Note on Stability:
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision-making for solvent selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Assessing Antidepressant Activity of LY2940094 using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor implicated in mood regulation.[1][2][3] Preclinical studies have demonstrated its antidepressant-like effects in rodent models, making it a promising candidate for the treatment of major depressive disorder (MDD).[1][2][3] The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in the mouse forced swim test to assess its antidepressant activity.
Mechanism of Action
This compound exerts its effects by blocking the NOP receptor.[1] The endogenous ligand for this receptor, N/OFQ, is involved in various physiological processes, including mood and stress responses.[7] By antagonizing the NOP receptor, this compound modulates downstream signaling pathways, leading to its antidepressant-like effects. The antidepressant-like activity of this compound is absent in mice lacking the NOP receptor, confirming its on-target mechanism.
Data Presentation
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in the mouse forced swim test.
Table 1: Dose-Response of this compound on Immobility Time in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | - | Data Not Explicitly Provided | - |
| This compound | 3 | No Significant Effect | Not Significant |
| This compound | 10 | No Significant Effect | Not Significant |
| This compound | 30 | Significantly Reduced | P < 0.01 |
| Imipramine (B1671792) (Positive Control) | 15 (i.p.) | Comparable to 30 mg/kg this compound | P < 0.05 |
Data synthesized from preclinical findings.[8]
Table 2: Confirmation of On-Target Activity in NOP Receptor Knockout Mice
| Genotype | Treatment (30 mg/kg, p.o.) | Effect on Immobility Time |
| Wild-Type | This compound | Significant Decrease |
| NOP Receptor Knockout | This compound | No Effect |
This demonstrates that the antidepressant-like effect of this compound is mediated through the NOP receptor.[8]
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral (p.o.) administration in mice.
Materials:
-
This compound
-
Captisol® (20% w/v solution)
-
25 mmol/L phosphate (B84403) buffer (pH 2)
-
Vortex mixer
-
Analytical balance
-
Appropriate tubes for preparation
Procedure:
-
Weigh the required amount of this compound using an analytical balance.
-
Prepare a 20% (w/v) solution of Captisol® in 25 mmol/L phosphate buffer (pH 2). This will serve as the vehicle.
-
Dissolve the weighed this compound in the vehicle to achieve the desired final concentration for dosing.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
This formulation has been successfully used in preclinical studies.[8]
Forced Swim Test Protocol for Mice
This protocol outlines the procedure for conducting the forced swim test in mice to evaluate the antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical tank (e.g., 20 cm in diameter and 30 cm in height).[9]
-
The tank should be filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[9]
Animals:
-
Male NIH-Swiss mice (20-25 g) are a suitable strain.[8]
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
Procedure:
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally 60 minutes prior to the test.[10] A positive control, such as imipramine (15 mg/kg, i.p.), can be administered 30 minutes before the test.
-
Gently place each mouse individually into the swim cylinder.
-
The total duration of the test is typically 6 minutes.[9]
-
Behavior is recorded, often for the last 4 minutes of the test, to allow for initial habituation.
-
After the 6-minute test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water in the cylinder should be changed between animals.
Data Analysis:
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Behavior can be scored manually by a trained observer or by using an automated video-tracking system.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility time between treatment groups.
Mandatory Visualizations
Signaling Pathway of the NOP Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2940094 in Fear Conditioning Paradigms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The endogenous ligand for this receptor is Nociceptin/Orphanin FQ (N/OFQ), a neuropeptide implicated in a variety of physiological and psychological processes, including pain, mood, and anxiety.[3][4] The N/OFQ-NOP system is a target of interest for therapeutic interventions in psychiatric disorders. Evidence suggests that blocking NOP receptor signaling with antagonists can produce antidepressant-like and anxiolytic-like effects in rodent models.[5][6]
Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of fear learning and memory, which are central to anxiety and trauma-related disorders like Post-Traumatic Stress Disorder (PTSD).[7][8] This document provides detailed application notes and protocols for the use of this compound in mouse fear conditioning paradigms, based on preclinical findings.
Mechanism of Action in Fear Modulation
This compound exerts its effects by blocking the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[9][10] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (activation of potassium channels and inhibition of calcium channels).[3][10] This cascade ultimately results in reduced neuronal excitability. By antagonizing the NOP receptor, this compound prevents these inhibitory effects, thereby modulating neural circuits involved in fear and anxiety. The NOP receptor is highly expressed in brain regions critical for fear memory, such as the amygdala and hippocampus.[4][9]
Data Presentation
The anxiolytic-like effects of this compound have been demonstrated in a mouse fear-conditioned freezing assay. The compound significantly reduces immobility (freezing), a primary measure of fear in rodents.
Table 1: Effect of this compound on Fear-Conditioned Freezing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Immobility (% Time) | Standard Error of the Mean (SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | ~45 | ~5 | - |
| This compound | 3 | ~42 | ~6 | Not Significant |
| This compound | 10 | ~38 | ~7 | Not Significant |
| This compound | 30 | ~25 | ~4 | p < 0.01 |
Data summarized from Witkin et al., 2016.[6][11] Note: Exact mean and SEM values are estimated from graphical representations in the source publication.
Table 2: Comparative Efficacy in Fear-Conditioned Freezing Assay
| Treatment Group | Dose (mg/kg) | Route | Mean Immobility (% Time) | Standard Error of the Mean (SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - | ~45 | ~5 | - |
| Paroxetine (SSRI) | 3 | i.p. | ~28 | ~5 | p < 0.05 |
| Paroxetine (SSRI) | 10 | i.p. | ~25 | ~4 | p < 0.05 |
| MTEP (mGluR5 Antagonist) | 30 | i.p. | ~20 | ~3 | p < 0.05 |
Data for positive controls, summarized from Witkin et al., 2016.[6][11] Note: Exact mean and SEM values are estimated from graphical representations in the source publication.
Experimental Protocols
This section provides a detailed methodology for a cued fear conditioning experiment in mice to evaluate the anxiolytic-like effects of this compound.
Subjects
-
Species: Mouse (e.g., C57BL/6)[11]
-
Sex: Male
-
Age: Adult (8-12 weeks)
-
Housing: Group-housed (or as required by institutional guidelines) in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Habituation: Animals should be handled for several days before the start of the experiment to reduce stress.
Materials and Equipment
-
Compound: this compound, vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in water).
-
Administration: Oral gavage needles.
-
Fear Conditioning Apparatus: Standard operant chambers equipped with shock grid floors, speakers to deliver auditory cues (tone), and video cameras. The chambers should be housed within sound-attenuating cabinets.[11]
-
Software: A dedicated software package for controlling stimulus presentation (tones, shocks) and for recording and analyzing freezing behavior (e.g., MedPC, TopScan, FreezeFrame).[11]
Experimental Workflow
Detailed Procedure
Day 1: Fear Conditioning (Training)
-
Transport mice to the experimental room and allow them to acclimate for at least 30 minutes.
-
Place a mouse into the conditioning chamber.
-
Allow the mouse to explore the chamber for a 2-minute acclimation period.
-
Initiate the training protocol, which consists of five trials.[11]
-
Each trial involves the presentation of a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 20 seconds, 80 dB).
-
The CS co-terminates with a mild, aversive unconditioned stimulus (US), typically a footshock (e.g., 1-2 seconds, 0.4-0.7 mA).
-
The inter-trial interval (ITI) between each CS-US pairing should be consistent (e.g., 30 seconds).[11]
-
-
After the final pairing, leave the mouse in the chamber for an additional 30-60 seconds.
-
Return the mouse to its home cage.
-
Clean the chamber thoroughly between animals (e.g., with 70% ethanol) to eliminate olfactory cues.
Day 2: Fear Expression (Testing)
-
Prepare this compound and vehicle solutions.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle to the mice via oral gavage (p.o.).[11]
-
Allow for a 60-minute pretreatment period in the home cage.[11]
-
Place the mouse back into the same conditioning chamber.
-
Allow the mouse to explore for a 2-minute "pre-CS" period, during which no stimuli are presented.[11]
-
Present the auditory CS continuously for 4 minutes without any shock presentation.[11]
-
Record the entire session with video.
-
Return the mouse to its home cage.
-
Clean the chamber thoroughly between animals.
Data Analysis
-
The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration.
-
Use the analysis software to score the percentage of time spent freezing during the 4-minute CS presentation on Day 2.
-
Compare the freezing behavior between the this compound-treated groups and the vehicle-treated group.
-
Statistical analysis can be performed using a one-way Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.[11]
Expected Outcome
Based on published findings, a dose of 30 mg/kg of this compound is expected to significantly attenuate fear-conditioned freezing compared to the vehicle control group, indicating an anxiolytic-like effect.[11][12] Lower doses may not produce a statistically significant effect. The magnitude of this effect is comparable to that of established anxiolytic and antidepressant compounds like paroxetine.[11]
References
- 1. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Nociceptin and the nociceptin receptor in learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 8. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 9. The Nociceptin/Orphanin FQ System and the Regulation of Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of nociceptin/orphanin FQ receptors inhibits contextual fear memory reconsolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: In Vivo Microdialysis for Measuring Neurotransmitter Changes Induced by LY2940094
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4][5] The NOP receptor and its endogenous ligand, N/OFQ, are key components of a peptidergic system involved in a variety of physiological and pathological processes, including pain, mood, stress, and addiction.[6] NOP receptors are widely distributed throughout the central nervous system, including in critical areas of the mesolimbic reward pathway.[1] This widespread distribution suggests that modulation of NOP receptor activity can have significant effects on neurotransmission. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake, freely moving animals, allowing for the real-time measurement of neurotransmitter level fluctuations in response to pharmacological agents like this compound.[6][7][8][9]
This application note provides a detailed protocol for using in vivo microdialysis to measure changes in dopamine, serotonin, and glutamate (B1630785) levels following the administration of this compound.
Signaling Pathway of this compound
This compound exerts its effects by blocking the NOP receptor, a G protein-coupled receptor. Activation of the NOP receptor by its endogenous ligand, N/OFQ, typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability and neurotransmitter release.[10] By antagonizing this receptor, this compound can prevent these inhibitory effects, thereby influencing the release of various neurotransmitters.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Oral Bioavailability of LY2940094 in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the oral bioavailability of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, in a rat model. The included protocols cover in vivo pharmacokinetic studies, sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis. Additionally, a summary of the relevant signaling pathway for this compound is provided.
Introduction
This compound is a novel, orally bioavailable antagonist of the NOP receptor, which has shown potential in preclinical models for treating various conditions, including depression and substance abuse disorders.[1][2] A critical step in the preclinical development of any oral drug candidate is the determination of its oral bioavailability (F%), which quantifies the fraction of the administered dose that reaches systemic circulation unchanged. This parameter is essential for dose selection in further efficacy and toxicology studies.
This application note details a standard methodology for conducting a pharmacokinetic study in rats to determine the oral bioavailability of this compound. The protocol involves administering the compound via both intravenous (IV) and oral (PO) routes and subsequently measuring its concentration in plasma over time.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes representative pharmacokinetic parameters for this compound following intravenous and oral administration in Sprague-Dawley rats. Please note that while this compound is confirmed to have good oral bioavailability, the specific quantitative values from the primary literature (Toledo et al., 2014) are not publicly available.[1][3] The data presented here are illustrative examples based on typical results for a compound with good oral absorption in rats. A 10 mg/kg oral dose of this compound has been shown to achieve 62% NOP receptor occupancy in the rat brain, indicating substantial absorption and central nervous system penetration.[4]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | ~1500 | ~800 |
| Tmax (h) | 0.08 (5 min) | 1.5 |
| AUC₀-∞ (ng·h/mL) | ~2500 | ~12500 |
| t½ (h) | ~4.5 | ~5.0 |
| Oral Bioavailability (F%) | N/A | ~50% (Calculated as (AUCpo/Dose po) / (AUCiv/Dose iv) * 100) |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Experimental Protocols
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following IV and PO administration.
3.1.1. Materials and Animals
-
Test Compound: this compound
-
Vehicle (Oral): 20% Captisol® in 25 mM phosphate (B84403) buffer (pH 2)[1]
-
Vehicle (Intravenous): Saline or other suitable sterile vehicle.
-
Animals: Male Sprague-Dawley rats (250-300 g), cannulated (jugular vein) for serial blood sampling.
-
Dosing Needles: Oral gavage needles and appropriate syringes for IV injection.
-
Blood Collection Tubes: K2EDTA-coated microcentrifuge tubes.
3.1.2. Experimental Procedure
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation:
-
Oral Formulation: Prepare a suspension/solution of this compound in the oral vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).
-
Intravenous Formulation: Prepare a solution of this compound in the IV vehicle at the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat with a dosing volume of 1 mL/kg, the concentration would be 1 mg/mL).
-
-
Dosing:
-
Oral Group (n=3-5 rats): Administer this compound via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group (n=3-5 rats): Administer this compound via the tail vein or a catheter at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at the following time points:
-
IV Group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
This section describes a representative LC-MS/MS method for the quantification of this compound in rat plasma.
3.2.1. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions (Illustrative)
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
Internal Standard: To be determined based on the selected IS.
-
3.2.3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown plasma samples.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100
-
Mandatory Visualizations
This compound acts as an antagonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is the neuropeptide Nociceptin. Upon activation by an agonist, the NOP receptor couples to inhibitory G proteins (Gi/o), leading to downstream signaling cascades that modulate neuronal activity. As an antagonist, this compound blocks these effects.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antagonist Potency of LY2940094
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, making it a significant target for therapeutic intervention in conditions such as depression, substance abuse disorders, and pain.[2][3][4] Accurate determination of the antagonist potency of compounds like this compound is critical for drug development and understanding its mechanism of action.
These application notes provide detailed protocols for three common cell-based assays to determine the antagonist potency of this compound: a radioligand binding assay, a functional cAMP assay, and a functional calcium mobilization assay.
Data Presentation
The antagonist potency of this compound at the human NOP receptor has been characterized using various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ki | 0.105 nM | CHO cells expressing human NOP receptor | Radioligand Binding Assay | [1][2] |
| Kb | 0.166 nM | CHO cells expressing human NOP receptor | Functional Assay | [1][2] |
| Selectivity | >4000-fold vs. µ, κ, δ opioid receptors | Not specified | Radioligand Binding Assay | [5] |
Note: Ki (inhibitory constant) reflects the binding affinity of the antagonist to the receptor. Kb (equilibrium dissociation constant of an antagonist) is a measure of functional antagonist potency.
Signaling Pathway and Assay Principles
The NOP receptor is predominantly coupled to the Gαi/o subunit of the heterotrimeric G protein. Agonist binding to the NOP receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. An antagonist, such as this compound, blocks this agonist-induced effect.
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for cell-based assays to determine the antagonist potency of this compound.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the NOP receptor by competing with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
CHO cell line stably expressing the human NOP receptor (CHO-hNOP).
-
Radiolabeled NOP receptor ligand (e.g., [3H]Nociceptin/Orphanin FQ).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-hNOP cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, use a high concentration of a non-radiolabeled NOP receptor agonist or antagonist.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Caption: Workflow for a functional cAMP antagonist assay.
Materials:
-
CHO-hNOP cells.
-
Cell culture medium.
-
This compound.
-
NOP receptor agonist (e.g., N/OFQ).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well plates.
Protocol:
-
Cell Seeding:
-
Seed CHO-hNOP cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the cell culture medium and add the this compound solutions to the respective wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the NOP agonist at a concentration that elicits a submaximal response (typically EC80), also containing a phosphodiesterase inhibitor like IBMX.
-
Add the agonist solution to the wells containing the antagonist and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Functional Calcium Mobilization Assay
Since the NOP receptor is Gαi/o-coupled and does not natively signal through calcium mobilization, this assay requires a cell line co-expressing the NOP receptor and a promiscuous G protein, such as Gαqi5, which redirects the signal to the phospholipase C (PLC) and intracellular calcium release pathway.
Caption: Workflow for a functional calcium mobilization antagonist assay.
Materials:
-
CHO cell line stably co-expressing the human NOP receptor and a chimeric G protein like Gαqi5 (CHO-hNOP-Gαqi5).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
This compound.
-
NOP receptor agonist (e.g., N/OFQ).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96-well or 384-well plates.
Protocol:
-
Cell Seeding:
-
Seed CHO-hNOP-Gαqi5 cells into black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye loading solution to the cells.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells to remove excess dye and add the this compound solutions.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add a fixed concentration of the NOP agonist (e.g., EC80) to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Conclusion
The cell-based assays described provide robust and reliable methods for determining the antagonist potency of this compound at the NOP receptor. The choice of assay will depend on the specific research question and available resources. Radioligand binding assays provide a direct measure of affinity, while functional assays such as cAMP and calcium mobilization assays provide information on the compound's ability to block receptor signaling, which is often more physiologically relevant. For a comprehensive characterization of this compound's antagonist properties, it is recommended to use a combination of these assays.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for LY2940094 in Preclinical Alcohol Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Preclinical studies have demonstrated its efficacy in reducing alcohol self-administration and seeking behaviors in rodent models, suggesting its potential as a therapeutic agent for alcohol use disorder (AUD).[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical research, including detailed experimental protocols, quantitative data summaries, and visualization of the relevant signaling pathways and experimental workflows.
Note on Mechanism of Action: It is critical to distinguish this compound from the similarly named compound LY294002. LY294002 is a well-characterized inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In contrast, this compound exerts its effects on alcohol-related behaviors through the antagonism of the NOP receptor. The NOP receptor system is implicated in the modulation of the brain's reward pathways, and its blockade by this compound has been shown to attenuate the reinforcing effects of alcohol.[1]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on alcohol self-administration in rats.
Table 1: Effect of this compound on Homecage Ethanol (B145695) Self-Administration in Alcohol-Preferring Rats
| Animal Model | Drug Administration | Dose (mg/kg) | Effect on Ethanol Intake (g/kg) | Effect on Food/Water Intake | Citation |
| Indiana Alcohol-Preferring (P) Rats | Oral (PO), single dose | 3 | No significant effect | No effect | [1] |
| 30 | Significant reduction at 3 and 12 hours post-treatment | No effect | [1] | ||
| Oral (PO), subchronic (4 days) | 30 | Sustained significant reduction over 4 days | No effect | [1] | |
| Marchigian Sardinian Alcohol-Preferring (msP) Rats | Oral (PO), single dose | 3 | Significant reduction only at 24 hours post-dose | No effect | [1] |
| 30 | Significant reduction at 2, 8, and 24 hours post-dose | No effect | [1] |
Table 2: Effect of this compound on Operant Ethanol Self-Administration in Indiana Alcohol-Preferring (P) Rats
| Behavioral Paradigm | Drug Administration | Dose (mg/kg) | Effect on Breakpoints | Effect on Active Lever Presses | Citation |
| Progressive Ratio | Oral (PO) | 30 | Significant reduction | Significant reduction | [1] |
Table 3: Effect of this compound on Stress-Induced Reinstatement of Ethanol-Seeking in Marchigian Sardinian Alcohol-Preferring (msP) Rats
| Behavioral Paradigm | Drug Administration | Dose (mg/kg) | Effect on Reinstatement of Ethanol-Seeking | Citation |
| Stress-Induced Reinstatement | Oral (PO) | Not specified in abstract | Complete block of reinstatement | [1][3] |
Table 4: Effect of this compound on Ethanol-Stimulated Dopamine (B1211576) Release in the Nucleus Accumbens
| Neurochemical Assay | Drug Administration | Effect on Dopamine Release | Citation |
| In Vivo Microdialysis | Intraperitoneal (IP) ethanol challenge (1.1 g/kg) | Blocked ethanol-stimulated dopamine release | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to study alcohol self-administration in rats.
Protocol 1: Homecage Ethanol Self-Administration
This protocol is designed to assess the effect of this compound on voluntary ethanol consumption in a homecage environment.
Materials:
-
Male Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP) rats.
-
Standard rat chow and water.
-
10% or 15% (v/v) ethanol solution.
-
This compound (vehicle as control).
-
Oral gavage needles.
-
Graduated drinking bottles.
Procedure:
-
House rats individually with ad libitum access to food and water.
-
Provide rats with a choice between a bottle of water and a bottle of ethanol solution (e.g., 15% v/v for P rats, 10% v/v for msP rats).[1]
-
Allow rats to establish a stable baseline of ethanol intake (approximately 5-6 g/kg/day).[1]
-
For acute administration studies, administer a single oral dose of this compound (e.g., 3 or 30 mg/kg) or vehicle 60 minutes before the dark cycle begins.[1]
-
Measure ethanol and water consumption at various time points post-administration (e.g., 2, 3, 8, 12, and 24 hours).[1]
-
For subchronic studies, administer this compound (e.g., 30 mg/kg) or vehicle daily for a set period (e.g., 4 consecutive days) and measure daily ethanol intake.[1]
-
Monitor and record food intake and locomotor activity to assess for non-specific effects of the drug.[1]
Protocol 2: Operant Ethanol Self-Administration (Progressive Ratio Schedule)
This protocol assesses the motivation to self-administer ethanol by determining the "breakpoint," the point at which an animal is no longer willing to work for a reward.
Materials:
-
Male Indiana Alcohol-Preferring (P) rats.
-
Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
10% (w/v) ethanol solution.
-
This compound (vehicle as control).
-
Oral gavage needles.
Procedure:
-
Train rats to self-administer a 10% ethanol solution in 30-minute daily sessions under a fixed-ratio 1 (FR1) schedule (one lever press results in one reward).
-
Once a stable baseline of responding is achieved, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent reward increases.
-
Administer this compound (e.g., 30 mg/kg, PO) or vehicle prior to the operant session.
-
Record the total number of lever presses on the active and inactive levers and the final ratio achieved (breakpoint) during the session.[1]
Protocol 3: Stress-Induced Reinstatement of Ethanol-Seeking
This protocol models relapse behavior by examining the ability of a stressor to reinstate ethanol-seeking behavior after a period of extinction.
Materials:
-
Male Marchigian Sardinian Alcohol-Preferring (msP) rats.
-
Operant conditioning chambers.
-
Ethanol solution.
-
This compound (vehicle as control).
-
A stressor (e.g., intermittent footshock).
Procedure:
-
Train rats to self-administer ethanol in an operant chamber.
-
Extinguish the ethanol-seeking behavior by removing the ethanol reward while still allowing lever pressing.
-
Once lever pressing has significantly decreased, administer this compound or vehicle.
-
Expose the rats to a stressor (e.g., intermittent footshock).
-
Measure the number of lever presses on the previously active lever to assess the reinstatement of ethanol-seeking behavior. The finding that this compound completely blocked stress-induced reinstatement of ethanol-seeking in msP rats highlights its potential to prevent relapse.[1][3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
Application Notes and Protocols for Quantifying LY2940094 in Plasma and Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for quantifying LY2940094, a selective Nociceptin Receptor (NOP) antagonist, in plasma and brain tissue. The protocols are based on established bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantitative analysis in complex biological matrices.
I. Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in mouse plasma and brain tissue after co-administration with fluoxetine. This data is crucial for understanding the pharmacokinetic profile of this compound, particularly its ability to penetrate the blood-brain barrier.
Table 1: this compound and Fluoxetine Concentrations in Mouse Plasma and Brain Tissue [1]
| Treatment Group | Plasma [this compound] (ng/mL) | Brain [this compound] (ng/g) | Plasma [Fluoxetine] (ng/mL) | Brain [Fluoxetine] (ng/g) |
| Vehicle + this compound | 140 ± 14 | 123 ± 25 | - | - |
| Fluoxetine + this compound | 150 ± 37 | 131 ± 30 | 400 ± 34 | 6960 ± 781 |
| Fluoxetine + Vehicle | - | - | 450 ± 40 | 7349 ± 520 |
Data are presented as mean ± S.E.M.
II. Signaling Pathway of this compound
This compound acts as an antagonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand N/OFQ to the NOP receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of N/OFQ, thereby inhibiting these downstream signaling events.
III. Experimental Workflow for Quantification
The general workflow for quantifying this compound in plasma and brain tissue involves sample collection, preparation, LC-MS/MS analysis, and data processing.
IV. Detailed Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in plasma and brain tissue.
A. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for this compound (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control plasma and brain tissue (from untreated animals)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., ultrasonic tissue disrupter)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
B. Preparation of Calibration Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in a suitable solvent such as methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and QCs.
-
Calibration Standards: Fortify control plasma or control brain homogenate with the working solutions to yield calibration standards with concentrations ranging from 1 to 5000 ng/mL.[1]
-
Quality Controls: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
C. Sample Preparation Protocol
1. Plasma Sample Preparation a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add the internal standard. c. Precipitate proteins by adding 300 µL of acetonitrile/methanol (1:1, v/v) containing the internal standard. d. Vortex the mixture for 1 minute. e. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Brain Tissue Sample Preparation a. Weigh the brain tissue samples. b. Add a threefold volume of water/methanol (4:1, v/v) to the tissue.[1] c. Homogenize the tissue using an ultrasonic tissue disrupter until a uniform homogenate is obtained. d. Use the brain homogenate in place of plasma and follow the plasma sample preparation protocol from step 1b.
D. LC-MS/MS Analysis Protocol
While the exact published LC-MS/MS conditions for this compound are not available, the following is a representative method based on the analysis of similar small molecules in biological matrices. Method optimization and validation are required.
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-0.5 min | 5% B |
| 0.5-2.5 min | 5% to 95% B |
| 2.5-3.5 min | 95% B |
| 3.5-3.6 min | 95% to 5% B |
| 3.6-5.0 min | 5% B |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Temperature | ~500°C |
| MRM Transitions | To be determined by infusion of this compound and its IS |
E. Bioanalytical Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity: Determine the concentration range over which the assay is linear.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the reproducibility of the measurements.
-
Recovery: Measure the extraction efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
References
Application Notes and Protocols for Measuring LY2940094 Receptor Occupancy Using Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective, orally bioavailable antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain, mood, stress, and addiction.[1][4] Consequently, molecules targeting this receptor, such as this compound, are of significant interest for the development of novel therapeutics for conditions like major depressive disorder and substance abuse.[3][5]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy by a drug candidate.[6][7] This is a critical step in drug development, as it provides direct evidence of target engagement in the central nervous system (CNS) and helps to establish a relationship between drug dose, receptor occupancy, and clinical efficacy.[6][8] These application notes provide detailed protocols for measuring NOP receptor occupancy of this compound using PET imaging in both preclinical and clinical settings.
Principle of the Method
Receptor occupancy PET studies are typically conducted by comparing the binding of a specific radiolabeled ligand (a PET tracer) to the target receptor at baseline (before drug administration) and after administration of the compound of interest (in this case, this compound).[6][9] A reduction in the binding of the radiotracer after drug administration indicates that the drug is occupying the target receptors. The percentage of receptor occupancy can then be calculated.
For the NOP receptor, the carbon-11 (B1219553) labeled radioligand, [11C]NOP-1A, has been successfully used to measure receptor occupancy of this compound in humans.[10] In preclinical models, such as rats, receptor occupancy has been determined using an ex vivo method with a tracer and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Key Pharmacological Parameters of this compound
A solid understanding of the binding characteristics of this compound is essential for designing and interpreting receptor occupancy studies.
| Parameter | Value | Species | Assay |
| Ki | 0.105 nM | Human | Recombinant CHO cells |
| Kb | 0.166 nM | Human | Recombinant CHO cells |
Table 1: In Vitro Binding Affinity of this compound for the Human NOP Receptor.[1]
Preclinical Receptor Occupancy Protocol (Rats)
This protocol describes an ex vivo method to determine NOP receptor occupancy in the rat brain using a tracer and LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
NOP receptor tracer (e.g., LSN2810397)[10]
-
Male Sprague-Dawley rats
-
Vehicle for this compound administration (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in water)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system
2. Experimental Procedure:
-
Administer this compound orally to rats at various doses. A vehicle-only group should be included as a control.
-
At a specified time post-dose (e.g., 2 hours), administer the NOP receptor tracer intravenously.
-
After a short distribution phase of the tracer (e.g., 15 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus).
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform a protein precipitation step (e.g., with acetonitrile).
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the tracer in the brain tissue.
7. Data Analysis:
-
Calculate the specific binding of the tracer in the vehicle-treated group.
-
Determine the reduction in specific tracer binding in the this compound-treated groups.
-
Calculate the percentage of NOP receptor occupancy for each dose of this compound.
-
Relate the receptor occupancy to the plasma concentration of this compound to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).
Preclinical Receptor Occupancy Data
| Species | Brain Region | Tracer | EC50 (Plasma Concentration) |
| Rat | Hypothalamus | LSN2810397 | 5.8 ng/mL |
Table 2: NOP Receptor Occupancy EC50 for this compound in Rats.[10]
Clinical Receptor Occupancy Protocol (Humans)
This protocol outlines the use of PET with the radioligand [11C]NOP-1A to measure NOP receptor occupancy in the human brain.
1. Subject Population:
-
Healthy human volunteers.
-
Subjects should undergo a thorough medical screening, including physical examination, ECG, and blood and urine tests.
2. Radioligand:
-
[11C]NOP-1A, synthesized with high specific activity.
3. Study Design:
-
A baseline PET scan is performed before administration of this compound.
-
A second PET scan is conducted at a specified time after a single oral dose of this compound (e.g., 2.5 hours and 26.5 hours post-dose).[10]
4. PET Imaging Protocol:
-
PET Scanner: A high-resolution PET scanner should be used.
-
Radiotracer Administration: [11C]NOP-1A is administered as a bolus followed by a constant infusion to achieve a steady-state of tracer concentration in the brain.[10]
-
Arterial Blood Sampling: An arterial line is placed to collect blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in the plasma, which is necessary for kinetic modeling.
-
Scan Duration: Dynamic PET data is acquired for a period sufficient to allow for kinetic modeling (e.g., 90-120 minutes).
-
Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., ordered subset expectation maximization).
5. Data Analysis:
-
Kinetic Modeling: The distribution volume (VT) of [11C]NOP-1A, which is an index of receptor availability, is calculated for various brain regions of interest (e.g., prefrontal cortex, occipital cortex, putamen, thalamus) using a suitable kinetic model (e.g., a two-tissue compartment model).
-
Receptor Occupancy Calculation: The percentage of NOP receptor occupancy (RO) is calculated using the following formula: RO (%) = [(VT_baseline - VT_post-drug) / VT_baseline] * 100
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: The relationship between this compound plasma concentration and NOP receptor occupancy is modeled to determine the EC50.
Clinical Receptor Occupancy Data
| Dose of this compound | Time Post-Dose | Brain Regions | Mean NOP Receptor Occupancy (%) |
| 4 - 40 mg | Peak Plasma (2-6h) | Prefrontal Cortex, Occipital Cortex, Putamen, Thalamus | 73 - 97% |
| 4 - 40 mg | 24 hours | Prefrontal Cortex, Occipital Cortex, Putamen, Thalamus | 28 - 82% |
Table 3: NOP Receptor Occupancy of this compound in Healthy Human Subjects.[10]
| Brain Region | EC50 (Plasma Concentration) |
| Prefrontal Cortex | 2.94 ng/mL |
| Occipital Cortex | 3.24 ng/mL |
| Putamen | 3.46 ng/mL |
| Thalamus | 3.12 ng/mL |
Table 4: NOP Receptor Occupancy EC50 for this compound in Different Human Brain Regions.[10]
Visualizations
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Workflow for PET Receptor Occupancy Study.
Conclusion
The methodologies described in these application notes provide a robust framework for assessing the NOP receptor occupancy of this compound in both preclinical and clinical research. The use of PET imaging with [11C]NOP-1A is a powerful tool for confirming target engagement in the human brain and for guiding dose selection in later-phase clinical trials. The quantitative data presented here from key studies offer valuable benchmarks for researchers in the field of NOP receptor pharmacology and drug development.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test-Retest Reproducibility of [11C]-(+)-PHNO PET Using the Bolus Plus Constant Infusion Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retest imaging of [11C]NOP-1A binding to nociceptin/orphanin FQ peptide (NOP) receptors in brain of healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of LY2940094
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.[1][2] Preclinical and clinical studies have investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD), alcohol dependence, and binge eating disorder.[1][3][4] These application notes provide a detailed overview of protocols for the long-term administration of this compound in chronic studies, based on available preclinical and clinical data.
Mechanism of Action
This compound exerts its effects by blocking the NOP receptor.[1] The activation of this receptor by its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion channels (inhibiting calcium channels and activating potassium channels), and the activation of various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.[1][5][6][7] By antagonizing the NOP receptor, this compound prevents these downstream effects, which is believed to underlie its therapeutic activity.
Signaling Pathway of the NOP Receptor
Caption: Signaling pathway of the NOP receptor and the inhibitory action of this compound.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize dosing parameters from chronic administration studies of this compound.
Table 1: Preclinical Administration in Rodent Models
| Species | Study Duration | Route of Administration | Dose Range | Key Findings | Reference(s) |
| Rat (Indiana P) | 4 days (sub-chronic) | Oral (gavage) | 30 mg/kg, daily | Reduced ethanol (B145695) intake without significant tolerance. | [8] |
| Rat (msP) | Acute | Oral (gavage) | 3, 30 mg/kg | Dose-dependently reduced ethanol self-administration. | [8] |
| Mouse | 5 days | Oral (gavage) | 30 mg/kg, daily | Antidepressant-like effect did not show tolerance. | [9] |
| Mouse | 1, 2, or 3 weeks | Oral (gavage) | 30 mg/kg, daily | Used to study effects on remyelination. | [4] |
| Rat (Fischer F-344) | Acute | Oral (gavage) | 3, 10, 30 mg/kg | Dose-dependent inhibition of stress-induced hyperthermia. | [9] |
Table 2: Clinical Administration in Human Trials
| Indication | Study Duration | Route of Administration | Dose | Study Design | Key Findings | Reference(s) |
| Major Depressive Disorder | 8 weeks | Oral (capsule) | 40 mg, once daily | Double-blind, placebo-controlled | Evidence of antidepressant effect; safe and well-tolerated. | [3][10] |
| Alcohol Dependence | 8 weeks | Oral | 40 mg, daily | Randomized, placebo-controlled | Reduced heavy drinking days and increased abstinence. | [11] |
Experimental Protocols
Preclinical Chronic Administration Protocol (Rodents)
This protocol is a generalized framework based on published sub-chronic and multi-week studies.[4][8][9] Researchers must adapt this protocol based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
1. Materials and Reagents:
-
This compound powder
-
Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water). Note: The exact vehicle for chronic oral gavage in published studies is often not specified. Vehicle scouting for stability and tolerability is recommended.
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for rats)
-
Standard laboratory animal diet and water
-
Animal scale and necessary caging
2. Dosing Solution Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10 mL/kg.
-
On each day of dosing, freshly prepare the formulation by weighing this compound and suspending or dissolving it in the chosen vehicle.
-
Ensure the formulation is homogenous by vortexing or stirring prior to administration.
3. Animal Handling and Administration Procedure:
-
Animal Model: Use an appropriate rodent strain and age for the intended study (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Dose Administration (Oral Gavage):
-
Weigh the animal to determine the precise volume to be administered.
-
Gently but firmly restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus and administer the compound smoothly.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
-
Frequency: Administer this compound once daily, at the same time each day, for the duration of the study (e.g., 1 to 4 weeks).
4. Monitoring and Endpoints:
-
Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.
-
Body Weight: Record body weight at least twice weekly.
-
Food and Water Consumption: Measure food and water intake periodically, as relevant to the study.
-
Behavioral Assessments: Conduct behavioral tests as required by the experimental design (e.g., forced swim test, ethanol self-administration).[8][9]
-
Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic, pharmacodynamic, or toxicological analysis as planned.
Clinical Trial Protocol Outline (Major Depressive Disorder)
This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[3][10]
1. Study Design:
-
8-week, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population:
-
Inclusion Criteria:
-
Diagnosis of MDD without psychotic features (DSM-IV-TR).
-
GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score ≥20 at screening.
-
Body Mass Index (BMI) between 18 and 35 kg/m ².
-
-
Exclusion Criteria:
-
Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic disorders.
-
Meeting criteria for treatment-resistant depression (failure of ≥2 adequate antidepressant trials).
-
Electroconvulsive therapy or similar treatments within 6 months prior to screening.
-
3. Treatment Protocol:
-
Investigational Arm: 40 mg this compound administered orally as one capsule, once daily for 8 weeks.
-
Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.
4. Efficacy and Safety Assessments:
-
Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.
-
Secondary Outcomes: Proportion of participants achieving response and remission, changes in other clinical scales (e.g., Clinical Global Impression).
-
Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory assessments throughout the study.
Experimental Workflow Visualization
Caption: Generalized workflow for a chronic preclinical study of this compound in rodents.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting opioid dysregulation in depression for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2940094 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1).[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including pain, mood, and addiction.[3][4] As an antagonist, this compound blocks the receptor's activation by its endogenous ligand, N/OFQ, making it a valuable tool for studying the NOP receptor signaling pathway and for preclinical research in areas such as depression and substance abuse disorders.[5] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.
Data Presentation: Solubility and Storage of this compound
The solubility of this compound is a key factor in the preparation of stock and working solutions. The following tables summarize the solubility data and recommended storage conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 41.67 mg/mL (86.64 mM) | Use of newly opened, anhydrous DMSO is recommended. Ultrasonic treatment may be required to fully dissolve the compound.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.32 mM) | This vehicle is primarily for in vivo use but indicates the possibility of using co-solvents to maintain solubility in aqueous solutions.[1] |
| 20% Captisol in 25 mM phosphate (B84403) buffer (pH 3) | Not specified | Used for oral administration in animal models.[6][7] |
Table 2: Recommended Storage Conditions for this compound Stock Solution (in DMSO)
| Temperature | Storage Period | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to minimize freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required amount of this compound: The molecular weight of this compound is 481.01 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.81 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Solubilization: Tightly cap the vial and vortex for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize the number of freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium. To avoid precipitation of the hydrophobic compound, a serial dilution approach is recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Determine the Final Concentration: Decide on the final concentrations of this compound required for your experiment. Effective concentrations in cell-based assays can range from nanomolar to micromolar.[6]
-
Maintain Low DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.[1][8]
-
Serial Dilution: a. Intermediate Dilution: First, prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of culture medium). Mix thoroughly by gentle pipetting or vortexing. b. Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of culture, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Precipitation Check: After adding the compound to the medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a lower concentration intermediate stock solution.
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of the NOP receptor and the mechanism of action of this compound.
Caption: NOP receptor signaling and this compound antagonism.
Experimental Workflow for this compound Solution Preparation
The diagram below outlines the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Intraperitoneal Injection of LY2940094
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the selection and preparation of suitable vehicles for the intraperitoneal (i.p.) injection of LY2940094, a potent and selective nociceptin (B549756) receptor (NOP) antagonist. Due to its characteristically poor aqueous solubility, appropriate formulation is critical for achieving accurate dosing and reliable results in in vivo studies.
Recommended Vehicles for Intraperitoneal Administration
Several vehicle formulations are suitable for the intraperitoneal administration of this compound. The choice of vehicle will depend on the required concentration of this compound, the experimental model, and the desired dosing volume. The following table summarizes recommended vehicle compositions.
| Vehicle Component | Concentration (%) | Suitability for I.P. Injection | Notes |
| DMSO | 10% | Tolerable in mice at this concentration.[1] | Should be used as a co-solvent. Pure DMSO is not recommended for i.p. injections.[1] |
| PEG300 | 40% | Commonly used co-solvent to improve solubility. | Can cause neuromotor deficits at high concentrations, so inclusion of a control group with the vehicle alone is recommended.[2] |
| Tween-80 | 5% | Acts as a surfactant to create a stable emulsion. | |
| Saline (0.9% NaCl) | 45% | Provides an isotonic base for the formulation. | Should be sterile for injection. |
| Complete Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Recommended for achieving a clear solution at ≥ 2.08 mg/mL. [1][3] | A widely used formulation for poorly soluble compounds for in vivo studies. |
| SBE-β-CD (Captisol®) | 20% in Saline | Suitable for solubilizing this compound. | Formulations with cyclodextrins are a common strategy to enhance the solubility of hydrophobic compounds. |
| Complete Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Alternative for achieving a clear solution at ≥ 2.08 mg/mL. | |
| Corn Oil | 90% | Can be used to create a suspension. | May not be suitable for all experimental designs due to the potential for slower absorption compared to aqueous-based vehicles. |
| Complete Formulation 3 | 10% DMSO, 90% Corn Oil | Results in a suspended solution at ≥ 2.08 mg/mL. | Ensure uniform suspension before each injection. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
This protocol details the preparation of the recommended vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles (appropriate gauge for the animal model)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals, the dose of this compound (in mg/kg), and the desired injection volume (e.g., 10 mL/kg).
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO (10% of the final total volume) to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. The resulting solution should be clear.
-
-
Sequentially Add Co-solvents:
-
To the DMSO-drug solution, add the calculated volume of PEG300 (40% of the final total volume). Mix thoroughly by vortexing.
-
Next, add the calculated volume of Tween-80 (5% of the final total volume) and mix again by vortexing until the solution is homogeneous.
-
-
Add Saline:
-
Finally, add the calculated volume of sterile saline (45% of the final total volume) to the mixture.
-
Vortex the final solution thoroughly to ensure a clear and uniform solution.
-
-
Final Preparation for Injection:
-
Visually inspect the solution for any precipitation or cloudiness. If the solution is not clear, sonication may be helpful.
-
It is recommended to prepare this formulation fresh on the day of dosing.
-
Draw the solution into sterile syringes using an appropriately sized needle. It is advisable to use a new sterile needle for each animal to minimize the risk of infection.[4][5]
-
Example Calculation for a 1 mL Formulation:
-
To prepare 1 mL of the final formulation, you would use:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
First, dissolve the required amount of this compound in 100 µL of DMSO. Then, sequentially add the PEG300, Tween-80, and Saline, mixing after each addition.
Protocol 2: General Procedure for Intraperitoneal Injection in Mice
Materials:
-
Prepared and sterile this compound formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[5]
-
70% ethanol (B145695) or other suitable disinfectant for the injection site
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate the Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen.[5] This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
Disinfect the Injection Site: Gently wipe the injection site with a sterile gauze pad moistened with 70% ethanol.
-
Perform the Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[6]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound formulation.
-
-
Withdraw the Needle and Monitor:
-
Withdraw the needle smoothly.
-
Return the animal to its cage and monitor for any signs of distress, bleeding, or adverse reactions.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting and preparing a suitable vehicle for this compound.
Caption: Step-by-step workflow for intraperitoneal injection in mice.
References
Troubleshooting & Optimization
Troubleshooting LY2940094 solubility issues for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with LY2940094 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the nociceptin (B549756) receptor (NOP), also known as the orphanin FQ (N/OFQ) receptor.[1][2][3][4] It is an orally bioavailable compound that has been investigated for its potential therapeutic effects in various conditions, including depression and substance abuse disorders.[2][3] It is important to distinguish this compound from LY294002, which is a well-known inhibitor of phosphoinositide 3-kinases (PI3Ks).[5][6][7] this compound does not target the PI3K pathway.
Q2: Why is the solubility of this compound a concern for in vivo experiments?
Like many small molecule inhibitors, this compound has poor aqueous solubility. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues such as precipitation of the compound upon injection or inconsistent drug exposure in animal models.
Q3: What are some common solvents and vehicles used to dissolve this compound for in vivo studies?
Several vehicles have been successfully used for the in vivo administration of this compound. Common approaches involve the use of co-solvents and cyclodextrins to enhance solubility. For oral administration, a frequently cited vehicle is a solution of 20% Captisol® (a modified cyclodextrin) in a phosphate (B84403) buffer.[8] Other formulations for oral or intraperitoneal administration often involve a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil for a suspension.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the final formulation.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
Reduce the final concentration: If the experimental design allows, lowering the concentration of this compound may resolve the precipitation.
-
Optimize the vehicle composition:
-
Increase the percentage of co-solvents like DMSO or PEG300. However, be mindful of potential toxicity associated with high concentrations of these solvents.[9]
-
Increase the concentration of solubilizing agents like Tween-80 or cyclodextrins.
-
-
Use a different vehicle: Consider switching to an alternative formulation. For example, if a clear solution is not achievable, a stable suspension in a vehicle like corn oil might be an option for oral or intraperitoneal administration.[1]
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can aid in the dissolution of the compound.[1] However, ensure the compound is stable at elevated temperatures.
Issue 2: The prepared this compound solution is not clear.
Possible Cause: The compound has not fully dissolved or has formed a suspension.
Troubleshooting Steps:
-
Verify the formulation: Double-check the solvent ratios and the order of addition as specified in the protocol.
-
Increase mixing time: Ensure the solution is mixed thoroughly and for a sufficient duration.
-
Consider a suspension: If a clear solution is not required for your route of administration (e.g., oral gavage), a homogenous suspension may be acceptable. Ensure the suspension is uniform before each administration.[1]
Issue 3: Inconsistent results in animal studies.
Possible Cause: Poor bioavailability due to precipitation of the compound at the injection site or in the gastrointestinal tract.
Troubleshooting Steps:
-
Evaluate the formulation's stability: After preparation, visually inspect the formulation over time for any signs of precipitation.
-
Consider a different route of administration: If oral administration leads to inconsistent absorption, intraperitoneal or subcutaneous injection might provide more reliable drug exposure, provided a suitable formulation can be prepared.
-
Pharmacokinetic analysis: If possible, conduct a pilot pharmacokinetic study to determine the drug's concentration in plasma over time with your chosen formulation and route of administration.
Quantitative Data Summary
The following tables summarize solubility data and formulation compositions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 41.67 mg/mL (86.64 mM) | Requires sonication. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation Composition | Achievable Concentration | Appearance | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.32 mM) | Clear solution | Oral, Intraperitoneal | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.32 mM) | Clear solution | Oral, Intraperitoneal | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.32 mM) | Suspension | Oral, Intraperitoneal | [1] |
| 20% Captisol® in 25 mM phosphate buffer (pH 2) | Not specified | Solution | Oral | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle (Clear Solution)
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Use sonication to aid dissolution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (to a final concentration of 40%). Mix thoroughly.
-
Add Tween-80 (to a final concentration of 5%). Mix until the solution is homogenous.
-
Finally, add saline to reach the desired final volume (final saline concentration of 45%). Mix well.
-
The final solution should be clear. If any precipitation is observed, the concentration may be too high.
Protocol 2: Preparation of this compound in a Cyclodextrin-based Vehicle (Clear Solution)
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the desired final volume (to achieve a final DMSO concentration of 10%).
-
Mix thoroughly until the solution is clear.
Visualizations
Signaling Pathway
Caption: Nociceptin Receptor (NOP) Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility issues in in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY294002 - Wikipedia [en.wikipedia.org]
- 6. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing LY2940094 Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2940094 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of the endogenous ligand N/OFQ, this compound inhibits this signaling cascade.
Q2: What is a recommended starting concentration for this compound in cell culture?
A starting concentration range of 10 nM to 1 µM is recommended for initial experiments. This range is based on its high binding affinity (Ki = 0.105 nM) and antagonist potency (Kb = 0.166 nM) in CHO cells expressing the human NOP receptor.[1] In a study on oligodendrocyte differentiation, an optimal concentration of approximately 2.5 µM was identified.[3] However, the optimal concentration will be cell-type and assay-dependent and should be determined empirically.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4]
Q4: Is this compound cytotoxic to cells?
While specific cytotoxicity data (IC50) for this compound is not widely published, it is crucial to determine its cytotoxic profile in your specific cell line. A cell viability assay, such as the MTT or CCK-8 assay, should be performed to determine the concentration range that does not adversely affect cell health. In one study, no agonist activity was observed at concentrations up to 10 μM, suggesting low intrinsic activity.[5]
Q5: What functional assays can be used to measure the antagonist activity of this compound?
The antagonist activity of this compound can be assessed using several functional assays, including:
-
cAMP Accumulation Assay: In cells expressing the NOP receptor, an agonist like N/OFQ will inhibit forskolin-stimulated cAMP production. This compound should reverse this inhibition in a dose-dependent manner.
-
Calcium Mobilization Assay: In cell lines co-expressing the NOP receptor and a chimeric G-protein (e.g., Gαqi5), N/OFQ can induce an increase in intracellular calcium. This compound will block this agonist-induced calcium release.[6]
-
GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. This compound will inhibit N/OFQ-stimulated GTPγS binding.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.105 nM | CHO cells expressing human NOP receptor | [1] |
| Antagonist Potency (Kb) | 0.166 nM | CHO cells expressing human NOP receptor | [1] |
| Agonist Activity | None observed up to 10 µM | CHO cells expressing human NOP receptor | [5] |
| Effective Concentration | ~2.5 µM | Oligodendrocyte Precursor Cells | [3] |
Table 2: Example IC50 Values of NOP Receptor Antagonists in Functional Assays (for reference)
| Compound | Assay Type | Cell Line | IC50 / pA2 | Reference |
| UFP-101 | cAMP Accumulation | CHO-hNOP | pA2 = 7.1 | [7] |
| UFP-101 | GTPγS Binding | CHO-hNOP | pA2 = 9.1 | [7] |
| J-113397 | N/OFQ-induced Phosphorylation | HEK293-NOP | Complete block | [8] |
| SB-612111 | N/OFQ-induced Phosphorylation | HEK293-NOP | Complete block | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Functional Antagonism using a Calcium Mobilization Assay
This protocol is for measuring the ability of this compound to antagonize N/OFQ-induced calcium mobilization in cells co-expressing the NOP receptor and a chimeric G-protein like Gαqi5.
Materials:
-
CHO or HEK293 cells co-expressing the human NOP receptor and Gαqi5
-
Complete cell culture medium
-
This compound
-
N/OFQ (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Seeding: Seed cells into the microplate and allow them to form a confluent monolayer overnight.[6]
-
Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record a baseline fluorescence. Inject a fixed concentration of N/OFQ (typically the EC50 or EC80) and immediately measure the change in fluorescence.[5]
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. Plot a dose-response curve to calculate the IC50 for antagonism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no effect of this compound | - Inactive compound.- Insufficient concentration.- Low NOP receptor expression in the cell line.- Compound degradation. | - Verify the identity and purity of the compound.- Perform a dose-response experiment with a wider concentration range.- Confirm NOP receptor expression using RT-PCR, Western blot, or radioligand binding.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High background or inconsistent results | - DMSO toxicity.- Compound precipitation.- Cell health issues. | - Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control.- Check the solubility of this compound in your final medium. Consider using a solubilizing agent if necessary.- Ensure cells are healthy and in the logarithmic growth phase. |
| Unexpected cell death | - Off-target effects at high concentrations.- Contamination. | - Determine the cytotoxic IC50 and use concentrations well below this value for functional assays.- Regularly check cell cultures for contamination. |
Visualizations
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing off-target effects of LY2940094 in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2940094 in behavioral assays. Our aim is to help you address potential issues and refine your experimental design for robust and reproducible results.
FAQs: Understanding and Troubleshooting this compound Experiments
Q1: I am observing unexpected behavioral effects with this compound that don't seem related to PI3K inhibition. How can I troubleshoot these off-target effects?
A1: This is a common point of confusion. This compound is not a PI3K inhibitor. You may be thinking of LY294002 , a widely used but non-selective PI3K inhibitor known for its off-target effects.
This compound is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4][5][6][7][8][9][10] The behavioral effects of this compound are primarily mediated by its action on the NOP receptor system. Studies have shown that the behavioral effects of this compound are absent in NOP receptor knockout mice, confirming its on-target mechanism of action.[1][2][4][5]
If you are observing unexpected results, consider the following:
-
On-Target NOP Receptor Effects: The NOP receptor is involved in a wide range of physiological and behavioral processes, including pain, mood, feeding, and reward.[4][6] Your observed effects may be a manifestation of NOP receptor blockade in the specific brain regions and circuits relevant to your behavioral paradigm.
-
Experimental Parameters: Factors such as the dose, route of administration, timing of treatment, and animal strain can significantly influence the behavioral outcomes. Refer to the experimental protocols section for detailed methodologies.
-
Behavioral Assay Specificity: The behavioral effects of this compound can be context-dependent. For instance, anxiolytic-like effects have been observed in some assays (e.g., fear-conditioned freezing) but not others (e.g., conditioned suppression, 4-plate test).[1][2][3]
Q2: What are the known on-target behavioral effects of this compound?
A2: this compound has been investigated in a variety of behavioral models, demonstrating a range of on-target effects primarily related to its NOP receptor antagonism. These include:
-
Antidepressant-like effects: Demonstrated in the forced-swim test in mice.[1][2][3]
-
Anxiolytic-like effects: Observed in assays such as fear-conditioned freezing, stress-induced hyperthermia, and stress-induced increases in cerebellar cGMP.[1][2][3]
-
Reduction in excessive feeding behavior: this compound can inhibit fasting-induced feeding and the overconsumption of palatable high-energy diets.[4][5]
-
Reduction in ethanol (B145695) self-administration and seeking: It has been shown to decrease ethanol intake and attenuate stress-induced reinstatement of ethanol-seeking.[6][7]
Importantly, this compound has been reported not to cause significant motor impairment, disrupt cognitive performance in certain tasks, or act as a locomotor stimulant or suppressor at effective doses.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Parameter | Value | Species | Reference |
| NOP Receptor | Ki | 0.105 nM | Human | [5][6] |
| NOP Receptor | Kb | 0.166 nM | Human | [5][6] |
| Mu Opioid Receptor | Ki | >451 nM | Human | [5] |
| Kappa Opioid Receptor | Ki | >430 nM | Human | [5] |
| Delta Opioid Receptor | Ki | >471 nM | Human | [5] |
Table 2: Effective Doses of this compound in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Forced-Swim Test | Mouse | Oral (p.o.) | 30 mg/kg | Antidepressant-like | [1] |
| Fear-Conditioned Freezing | Mouse | Oral (p.o.) | 30 mg/kg | Anxiolytic-like | [3] |
| Stress-Induced Hyperthermia | Rat | Oral (p.o.) | 3, 10, 30 mg/kg | Anxiolytic-like | [1] |
| Fasting-Induced Feeding | Mouse | Not Specified | Not Specified | Hypophagic | [4] |
| Ethanol Self-Administration | Rat | Oral (p.o.) | 30 mg/kg | Reduced Intake | [6] |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments involving this compound.
Protocol 1: Forced-Swim Test (Mouse)
-
Animals: Male CD1 mice are commonly used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% captisol® in 25 mmol/L phosphate (B84403) buffer, pH 2) and administered orally (p.o.) 60 minutes prior to the test.
-
Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are placed individually into the cylinder for a 6-minute session.
-
The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: The total duration of immobility is compared between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Ethanol Self-Administration (Rat)
-
Animals: Alcohol-preferring rat strains, such as Indiana Alcohol-Preferring (P) rats, are often used.
-
Drug Administration: this compound is administered orally 60 minutes before the start of the operant session.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Rats are trained to self-administer ethanol (e.g., 10% v/v) by pressing one lever (active lever), while pressing the other lever (inactive lever) has no consequence.
-
Once stable responding is achieved, the effect of this compound on ethanol self-administration is assessed.
-
The number of presses on the active and inactive levers, as well as the volume of ethanol consumed, are recorded.
-
-
Data Analysis: Lever presses and ethanol consumption are compared between vehicle and this compound treatment conditions.
Signaling Pathways and Experimental Workflows
Diagram 1: On-Target Action of this compound
Caption: this compound acts as an antagonist at the NOP receptor, blocking the action of the endogenous ligand N/OFQ.
Diagram 2: Troubleshooting Workflow for Unexpected Behavioral Results
Caption: A logical workflow for troubleshooting unexpected results when using this compound in behavioral assays.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Variable Efficacy of LY2940094 in Anxiolytic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anxiolytic potential of LY2940094. The information provided addresses the common observation of its inactivity in certain preclinical anxiety models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing anxiolytic effects with this compound in our anxiety model. Is this expected?
A1: Yes, this is a documented finding. This compound, a potent and selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, has shown a unique pharmacological profile. It is efficacious in some rodent models of anxiety but inactive in others.[1][2][3][4] This differential activity is a key characteristic of the compound.
Q2: In which anxiolytic models is this compound typically active?
A2: this compound has demonstrated anxiolytic-like effects in the following models:
Q3: In which anxiolytic models is this compound typically inactive?
A3: this compound has been reported to be inactive in the following models, where traditional anxiolytics like benzodiazepines are active:
-
Vogel Conflict Test (in rats)[2]
-
Novelty-Suppressed Feeding (in rats)
-
Four-Plate Test (in mice)
-
Conditioned Suppression (in rats)
-
Marble-Burying (in mice)[2]
Q4: What is the primary hypothesis for why this compound is inactive in these specific models?
A4: The leading hypothesis is based on its mechanism of action. Generally, it is the activation of the NOP receptor by agonists that produces anxiolytic-like effects in rodent models.[5] this compound is a NOP receptor antagonist, meaning it blocks the receptor. Therefore, its anxiolytic activity appears to be context-dependent and may not manifest in paradigms where NOP receptor agonism is the primary driver of the anxiolytic response.
Q5: Could the choice of animal model or experimental parameters be influencing our results?
A5: Absolutely. The neurobiological underpinnings of different anxiety models are not uniform.
-
Fear-Conditioned Freezing: This model heavily relies on the amygdala and its connections for the acquisition and expression of fear memory.[6][7][8] The efficacy of this compound in this model suggests that the N/OFQ-NOP system may play a modulatory role in this specific circuitry.
-
Vogel Conflict Test: This is a conflict-based paradigm that involves operant conditioning and is sensitive to drugs acting on GABAergic, glutamatergic, and monoaminergic systems.[9] The lack of efficacy of this compound in this test suggests that NOP receptor blockade does not significantly impact the neural circuits governing this type of approach-avoidance conflict.
It is crucial to select an anxiety model that is appropriate for the specific hypothesis being tested and the mechanism of the compound under investigation.
Q6: Are there any pharmacokinetic or pharmacodynamic factors to consider?
A6: this compound has good oral bioavailability and achieves significant NOP receptor occupancy in the brain.[2][5] One study noted that a 10 mg/kg oral dose in rats resulted in 62% NOP receptor occupancy in the brain.[5] While the overall brain penetration is good, it has been hypothesized that the differential brain region distribution of NOP receptor agonists versus antagonists could contribute to their distinct behavioral effects.[5] Researchers should ensure that the dosing regimen used is sufficient to achieve adequate receptor occupancy in the brain regions relevant to the chosen anxiety model. The NOP receptor is widely expressed in brain regions involved in stress and anxiety, including the amygdala, bed nucleus of the stria terminalis (BNST), and hypothalamus.[10]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various anxiolytic models.
Table 1: Anxiolytic Models with Reported Efficacy of this compound
| Anxiolytic Model | Species | Effective Dose (Oral) | Observed Effect | Reference |
| Fear-Conditioned Freezing | Mouse | 30 mg/kg | Significantly attenuated immobility | [2][3] |
| Stress-Induced Hyperthermia | Rat | 3, 10, 30 mg/kg | Dose-dependent inhibition of hyperthermia | [3] |
| Stress-Induced Cerebellar cGMP Increase | Mouse | Not specified | Decrease in stress-induced elevations | [3] |
Table 2: Anxiolytic Models with Reported Inactivity of this compound
| Anxiolytic Model | Species | Doses Tested (Oral) | Observed Effect | Reference |
| Vogel Conflict Test | Rat | Not specified | Inactive | [2] |
| Novelty-Suppressed Feeding | Rat | Not specified | Inactive | [2] |
| Four-Plate Test | Mouse | Not specified | Inactive | [2] |
| Conditioned Suppression | Rat | Not specified | Inactive | [2] |
| Marble-Burying | Mouse | Not specified | Inactive | [2] |
Detailed Experimental Protocols
Fear-Conditioned Freezing (Mouse)
This protocol is adapted from standard fear conditioning procedures.[1][11][12][13]
Objective: To assess the effect of this compound on conditioned fear memory.
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild foot shock, equipped with a tone generator, a light source, and a video camera for recording.
Procedure:
-
Habituation (Day 1):
-
Place the mouse in the conditioning chamber for a 10-minute period to allow for habituation to the context.
-
-
Conditioning (Day 2):
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes prior to the conditioning session.
-
Place the mouse in the conditioning chamber and allow a 2-4 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20-30 seconds).
-
The CS co-terminates with an aversive unconditioned stimulus (US), a mild foot shock (e.g., 0.4-0.75 mA for 1-2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
Leave the mouse in the chamber for an additional 1-2 minutes before returning it to its home cage.
-
-
Contextual Fear Testing (Day 3):
-
Administer this compound or vehicle as on Day 2.
-
Place the mouse back into the same conditioning chamber for a 5-6 minute period without presenting the CS or US.
-
Record the total time the mouse spends "freezing" (complete immobility except for respiratory movements).
-
-
Cued Fear Testing (Day 4):
-
Administer this compound or vehicle.
-
Place the mouse in a novel context (different shape, color, odor, and floor texture).
-
Allow a 2-3 minute habituation period.
-
Present the CS (tone) for a 2-3 minute period.
-
Record the total freezing time during the CS presentation.
-
Data Analysis: The primary endpoint is the percentage of time spent freezing. A significant reduction in freezing time in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Vogel Conflict Test (Rat)
This protocol is based on the classic Vogel conflict test.[9][14][15][16][17]
Objective: To assess the effect of this compound on punished responding, a measure of anxiety.
Apparatus: An operant conditioning chamber with a grid floor for shock delivery and a drinking spout connected to a water source and a lickometer.
Procedure:
-
Water Deprivation:
-
Water-deprive rats for 48 hours prior to the test, with free access to food.
-
-
Acclimation (Optional):
-
Some protocols include an initial session where the rat can drink from the spout without punishment to establish the drinking behavior.
-
-
Testing:
-
Administer this compound or a positive control (e.g., a benzodiazepine) at the appropriate pretreatment time.
-
Place the rat in the Vogel test chamber.
-
Allow the rat to explore and find the drinking spout.
-
After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout and/or the grid floor.
-
The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
Record the total number of licks and the total number of shocks received.
-
Data Analysis: The primary endpoint is the number of shocks received. An increase in the number of shocks tolerated by the this compound-treated group compared to the vehicle group would indicate an anxiolytic effect. The reported inactivity of this compound suggests no significant difference in the number of shocks received between the drug and vehicle groups.
Visualizations
Signaling Pathway
Caption: N/OFQ-NOP receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow Comparison
Caption: Comparative workflow of anxiolytic models with differential this compound efficacy.
Logical Relationship of this compound Efficacy
Caption: Logical framework explaining the variable anxiolytic efficacy of this compound.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Neural circuits and mechanisms involved in Pavlovian fear conditioning: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural circuits for the adaptive regulation of fear and extinction memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [ouci.dntb.gov.ua]
- 11. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mmpc.org [mmpc.org]
- 14. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 15. orchidscientific.com [orchidscientific.com]
- 16. VOGEL TEST [panlab.com]
- 17. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Confirming On-Target Activity of LY2940094 with NOP Knockout Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NOP knockout mice to validate the on-target activity of the NOP receptor antagonist, LY2940094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2][3][4][5] It exhibits high affinity for the NOP receptor with a Ki of 0.105 nM and an antagonist potency (Kb) of 0.166 nM.[2][5] this compound has over 4000-fold greater selectivity for the NOP receptor compared to mu, kappa, or delta opioid receptors.[1][4]
Q2: Why are NOP knockout mice essential for confirming the on-target activity of this compound?
NOP knockout (NOP-/-) mice lack the gene that expresses the NOP receptor.[1][3][4] Therefore, any physiological or behavioral effects observed with this compound in wild-type mice that are absent in NOP knockout mice can be attributed to its interaction with the NOP receptor. This provides strong evidence for the on-target activity of the compound.[1][3][4] Studies have shown that the antidepressant-like and hypophagic effects of this compound are absent in NOP-/- mice.[1][3][4]
Q3: What is the signaling mechanism of the NOP receptor?
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[6][7] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] It also modulates ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which generally leads to a reduction in neuronal excitability.[8][9] Additionally, the NOP receptor can activate mitogen-activated protein kinase (MAPK) signaling cascades.[6][8][10]
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Species | Reference |
| Ki (Binding Affinity) | 0.105 nM | Human | [2][5] |
| Kb (Antagonist Potency) | 0.166 nM | Human | [2][5] |
| Selectivity | >4000-fold vs. MOP, KOP, DOP | Human, Rat | [1][4] |
Table 2: In Vivo Effects of this compound in Wild-Type vs. NOP Knockout Mice
| Experiment | Wild-Type (WT) Mice | NOP Knockout (NOP-/-) Mice | Reference |
| Forced-Swim Test | Antidepressant-like effects observed | No antidepressant-like effects | [1] |
| Fasting-Induced Feeding | Inhibition of feeding | No effect on feeding | [3][4] |
Experimental Protocols
Receptor Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to a specific receptor.[11][12][13]
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NOP receptor.
-
Radioligand, e.g., [3H]N/OFQ.
-
This compound.
-
Non-specific binding control, e.g., unlabeled N/OFQ.
-
Binding buffer (e.g., 50 mM Tris, 0.5% BSA).
-
PEI-soaked glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of radioligand (e.g., ~0.8 nM [3H]N/OFQ) and varying concentrations of this compound (e.g., 1 pM to 10 µM).
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Incubate the samples for 1 hour at room temperature.
-
Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50, which can then be used to calculate the Ki value.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.[12][13] Since this compound is an antagonist, it would be used to inhibit agonist-stimulated [35S]GTPγS binding.
Objective: To determine the functional antagonist potency (Kb) of this compound at the NOP receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
[35S]GTPγS.
-
GDP.
-
A known NOP receptor agonist (e.g., N/OFQ).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4).
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the NOP agonist (a concentration that gives a submaximal response, e.g., EC80).
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 50 pM) and GDP (e.g., 10 µM).
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters and measure radioactivity as described for the receptor binding assay.
-
The concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by this compound is used to determine its antagonist potency (Kb).
Mouse Genotyping for NOP Knockout Confirmation
Objective: To confirm the genotype (wild-type, heterozygous, or knockout) of mice from a NOP knockout colony.
Materials:
-
Tail snip or ear punch tissue from mice.
-
DNA extraction kit or lysis buffer.
-
PCR primers specific for the wild-type and knockout alleles.
-
Taq DNA polymerase and PCR buffer.
-
Agarose (B213101) gel and electrophoresis equipment.
-
DNA ladder.
Procedure:
-
Tissue Collection: Collect a small piece of tissue (e.g., 2-5 mm tail tip) from each mouse.[14]
-
DNA Extraction: Extract genomic DNA from the tissue samples using a commercial kit or a standard lysis protocol.
-
PCR Amplification: Set up PCR reactions using primers that can differentiate between the wild-type allele and the modified (knockout) allele. A three-primer approach (one common, one wild-type specific, one knockout specific) is often used.
-
Gel Electrophoresis: Run the PCR products on an agarose gel along with a DNA ladder.
-
Genotype Determination: The pattern of bands on the gel will indicate the genotype of each mouse (e.g., a single band for wild-type, a different single band for homozygous knockout, and two bands for heterozygous).
Visualizations
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 7. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain | MDPI [mdpi.com]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.benchsci.com [blog.benchsci.com]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with LY2940094 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected behavioral outcomes during experiments with LY2940094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has a high affinity for the NOP receptor with a Ki of 0.105 nM and a Kb of 0.166 nM.[3] Its primary mechanism of action is the blockade of NOP receptor signaling, which is being investigated for the treatment of major depressive disorder (MDD) and other conditions.[1][4]
Q2: What are the expected behavioral outcomes of this compound treatment in preclinical models?
Based on its mechanism of action, this compound is expected to produce antidepressant- and anxiolytic-like effects.[1] Preclinical studies have shown that it displays antidepressant-like effects in the mouse forced-swim test, comparable to the effects of imipramine.[1] Additionally, it has been shown to reduce excessive feeding behavior and ethanol (B145695) self-administration in rodents.[3][5][6]
Q3: We observed antidepressant-like effects in the forced-swim test, but they diminished with repeated dosing. Is this a known phenomenon?
Yes, this has been documented. The antidepressant-like effect of this compound in the mouse forced-swim test did not tolerate after 5 consecutive days of oral dosing.[1] This suggests a potential for tolerance to the antidepressant-like effects with sub-chronic to chronic administration in this specific assay.
Q4: We are not seeing consistent anxiolytic-like effects across different behavioral paradigms. Why might this be?
The anxiolytic-like effects of this compound appear to be context- and assay-dependent. While anxiolytic-like effects were observed in the fear-conditioned freezing assay, stress-induced hyperthermia, and stress-induced increases in cerebellar cGMP, they were not seen in the conditioned suppression, 4-plate test, or novelty-suppressed feeding models.[2][7] This highlights the importance of using a battery of tests to assess anxiety-related behaviors and considering the specific neurobiological circuits interrogated by each assay.
Q5: Our study involves cognitive function, but we haven't observed any impairments with this compound. Is this expected?
Yes, preclinical data suggest that this compound does not impair cognitive performance. In rats, this compound did not disrupt performance in the 5-choice serial reaction time task (5-CSRTT) or the delayed matching-to-position task, unlike amitriptyline (B1667244) which impaired performance in both assays.[7]
Q6: We've noticed effects on myelination in our in vitro/in vivo models. Is there a known off-target effect of this compound?
A recent study has shown that this compound can promote oligodendrocyte generation and myelin recovery.[8] Unexpectedly, this effect was found to be independent of the NOP receptor, as other NOP receptor ligands did not have the same effect, and NOPR knockdown did not prevent the this compound-induced oligodendrocyte differentiation.[8] This suggests a potential off-target mechanism that could contribute to unexpected biological and behavioral outcomes. This compound was found to modulate the expression of transcription factors associated with oligodendrocyte differentiation, such as ID4 and Myrf.[8]
Troubleshooting Guides
Issue: Absence of Expected Antidepressant-Like Effects
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the literature for effective dose ranges in your specific model and species. A minimal effective oral dose of 30 mg/kg was reported in the mouse forced-swim test.[1] |
| Route of Administration | This compound is orally bioavailable. Ensure the chosen route of administration allows for sufficient brain penetration. |
| Timing of Behavioral Testing | Consider the pharmacokinetic profile of this compound. In some studies, the compound was administered 60 minutes prior to behavioral testing.[7] |
| Animal Strain | The genetic background of the animals can influence behavioral responses. Ensure the strain you are using is appropriate for the behavioral test. |
| Assay Sensitivity | The forced-swim test is a standard assay, but its sensitivity can be influenced by various experimental parameters. Review and standardize your protocol. |
Issue: Conflicting Results in Anxiety-Related Behavioral Tests
| Possible Cause | Troubleshooting Step |
| Choice of Behavioral Assay | As noted in the FAQs, the anxiolytic-like effects of this compound are assay-dependent.[2][7] Utilize a battery of tests that probe different aspects of anxiety (e.g., fear-based, conflict-based). |
| Stress Levels of Animals | The baseline anxiety level of the animals can impact the outcome of anxiolytic drug testing. Ensure proper handling and acclimation to minimize extraneous stress. |
| Data Interpretation | Carefully consider what each behavioral test measures. For example, the fear-conditioned freezing assay assesses learned fear, while the novelty-suppressed feeding test measures anxiety-induced hyponeophagia. |
Quantitative Data Summary
Table 1: Preclinical Behavioral Effects of this compound
| Behavioral Assay | Species | Dose Range | Observed Effect | Reference |
| Forced-Swim Test | Mouse | 30 mg/kg (p.o.) | Antidepressant-like effect (decreased immobility) | [1] |
| Fear-Conditioned Freezing | Mouse | 30 mg/kg (p.o.) | Anxiolytic-like effect (attenuated immobility) | [7] |
| Rotarod Performance | Mouse | Not specified | No impairment of motor performance | [1] |
| Locomotor Activity | Mouse | Not specified | No significant effect on locomotion | [1] |
| 5-Choice Serial Reaction Time Task | Rat | Not specified | No disruption of cognitive performance | [7] |
| Ethanol Self-Administration | Rat | 3, 10, or 30 mg/kg (p.o.) | Dose-dependent reduction in ethanol self-administration | [6] |
| Fasting-Induced Feeding | Mouse | Not specified | Inhibition of feeding (absent in NOP receptor knockout mice) | [5] |
Experimental Protocols
1. Mouse Forced-Swim Test
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[9][10]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle orally 60 minutes prior to the test.
-
Gently place each mouse into the water-filled cylinder.
-
The total test duration is typically 6 minutes.[9]
-
Behavior is recorded, and the last 4 minutes of the test are usually analyzed for immobility time (when the mouse makes only the movements necessary to keep its head above water).[9]
-
-
Positive Control: Imipramine (15 mg/kg, i.p.) has been used as a positive control.[1]
2. Mouse Fear-Conditioning Assay
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, equipped with a sound source for the conditioned stimulus (CS) and a system to record freezing behavior.
-
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber for an acclimation period (e.g., 4 minutes).[11]
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20 seconds).[11]
-
The CS co-terminates with an aversive unconditioned stimulus (US), a mild footshock (e.g., 1 second, 0.4 mA).[11]
-
Allow the mouse to remain in the chamber for a short period (e.g., 2 minutes) before returning it to its home cage.[11]
-
-
Contextual Fear Testing (Day 2):
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different chamber with altered cues).
-
After a baseline period, present the CS (tone) and measure freezing behavior.
-
-
-
Drug Administration: this compound or vehicle is typically administered orally 60 minutes before the testing phase.[7]
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound at the NOP receptor.
Caption: Proposed NOPR-independent off-target effect of this compound.
Caption: General experimental workflow for behavioral testing with this compound.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
How to minimize variability in animal studies with LY2940094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving LY2940094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5][6] It has a high affinity for the NOP receptor, with a Ki of 0.105 nM and a Kb of 0.166 nM.[2] By blocking the NOP receptor, this compound can modulate various physiological processes, including those related to feeding behavior, mood, stress, and addiction.[4][5]
Q2: What are the recommended vehicles for formulating this compound for oral administration in rodents?
A2: this compound can be effectively formulated for oral gavage in rodents using several vehicles. The choice of vehicle can influence drug absorption and should be selected carefully.[1][7][8][9] Commonly used and effective vehicles include:
-
20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2): Captisol® is a cyclodextrin (B1172386) derivative that can enhance the solubility of compounds.[10]
-
20% SBE-β-CD in Saline: A solution of 20% sulfobutylether-β-cyclodextrin in saline can be used to achieve a clear solution for administration.[3]
-
A suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: This combination of solvents can be used to create a uniform suspension suitable for oral gavage. For animals that may be sensitive to DMSO, the concentration can be reduced.[11]
It is crucial to ensure the final formulation is a clear solution or a homogenous suspension to ensure accurate dosing.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. For the solid compound, follow the supplier's recommendations. For stock solutions, the following storage conditions are advised:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[3] Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.
Troubleshooting Guides
This section addresses specific issues that may arise during animal studies with this compound, leading to increased variability.
High Variability in Behavioral Readouts
Problem: I am observing significant variability in the behavioral responses of my animals (e.g., in ethanol (B145695) self-administration or feeding studies) after administering this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Variability | Animals are highly susceptible to stress from their environment and handling, which can significantly impact behavioral outcomes.[12][13][14] Implement the following to minimize stress: Acclimatization: Allow a sufficient acclimatization period (at least 72 hours for rodents) after transport and before the start of the experiment for physiological and psychological stabilization. Handling: Handle animals gently and frequently before the experiment to habituate them to the researcher and the procedures. Use non-aversive handling techniques.[15] Environment: Maintain a consistent and controlled environment (light-dark cycle, temperature, humidity) and minimize noise and other disturbances. Provide environmental enrichment to reduce stress and promote natural behaviors. |
| Inconsistent Dosing Technique | Improper or inconsistent oral gavage technique can lead to inaccurate dosing, stress, and even injury to the animals.[15][16][17][18] Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique. Procedure: Use the correct size and type of gavage needle (ball-tipped or flexible plastic is recommended).[15] Ensure the needle is inserted gently into the esophagus, not the trachea. Administer the solution slowly and steadily.[16][18] |
| Variability in Drug Formulation | An improperly prepared formulation can lead to inconsistent drug concentrations and absorption. Preparation: Ensure this compound is fully dissolved or uniformly suspended in the chosen vehicle before each administration. Vortex or sonicate if necessary. Freshness: Prepare the dosing solution fresh daily to avoid degradation. |
| Individual Animal Differences | Inherent biological differences between animals can contribute to variability.[19] Randomization: Properly randomize animals into treatment groups to distribute this variability. Baseline Measurements: Record baseline behavioral data before starting the treatment to account for individual differences in the analysis. |
| Experimenter Bias | The experimenter's expectations can unconsciously influence how animals are handled and how data is recorded.[13] Blinding: Whenever possible, the experimenter should be blind to the treatment group of each animal. |
Unexpected Pharmacokinetic Profile
Problem: The pharmacokinetic (PK) data for this compound shows high variability or is inconsistent with expected outcomes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Vehicle Effects on Absorption | The chosen vehicle can significantly impact the rate and extent of drug absorption from the gastrointestinal tract.[1][7][8][9] Vehicle Selection: If observing poor or variable absorption, consider testing an alternative vehicle. Cyclodextrin-based formulations often improve solubility and absorption.[3][10] Consistency: Use the exact same vehicle composition for all animals in the study. |
| Inaccurate Dosing Volume | Incorrect calculation or administration of the dosing volume will directly impact plasma concentrations. Accurate Weighing: Weigh each animal accurately on the day of dosing to calculate the precise volume. Syringe Calibration: Use calibrated syringes and ensure they are filled and dispensed accurately. |
| Timing of Blood Sampling | Inconsistent timing of blood collection will lead to variable PK profiles. Strict Schedule: Adhere to a strict and consistent blood sampling schedule for all animals. Efficient Technique: Ensure that blood collection is performed quickly and efficiently to minimize stress, which can alter blood flow and drug distribution. |
| Food Effects | The presence or absence of food in the stomach can alter drug absorption. Fasting: For studies where consistent absorption is critical, consider fasting the animals overnight before dosing. Ensure this is appropriate for the animal model and study design.[10] |
Detailed Experimental Protocols
Protocol 1: Ethanol Self-Administration in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing ethanol consumption.[2][4][20][21][22]
1. Animals and Housing:
-
Use alcohol-preferring rat strains (e.g., Indiana P-rats or Marchigian Sardinian msP-rats).[2][4]
-
Individually house rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[2]
-
Provide ad libitum access to food and water.
2. Operant Conditioning:
-
Train rats in standard operant conditioning chambers equipped with two levers.
-
Initially, train rats to press a lever for a 0.2% saccharin (B28170) solution on a fixed-ratio 1 (FR1) schedule.[22]
-
Gradually introduce ethanol into the saccharin solution, increasing the concentration to 10% (v/v) over several sessions.
-
Once stable responding for 10% ethanol is achieved, the experiment can begin.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 20% Captisol® in phosphate buffer).
-
Administer this compound orally via gavage at doses ranging from 3 to 30 mg/kg.[2]
-
Administer the compound or vehicle 60 minutes before the start of the operant session.[10]
4. Data Collection and Analysis:
-
Record the number of lever presses and the volume of ethanol consumed during the 30-minute session.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Fasting-Induced Feeding in Mice
This protocol is based on studies investigating the role of this compound in appetite regulation.[5][23][24]
1. Animals and Housing:
-
Use standard mouse strains (e.g., C57BL/6).
-
House mice in a controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
2. Fasting and Treatment:
-
Fast the mice for a predetermined period (e.g., 16 hours) before the experiment. Ensure fresh bedding is provided at the start of the fast to prevent coprophagy.[24]
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle via oral gavage at the desired dose (e.g., 20-30 mg/kg) at the end of the fasting period.[23]
3. Measurement of Food Intake:
-
Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
4. Data Collection and Analysis:
-
Calculate the cumulative food intake for each mouse at each time point.
-
Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis.
Mandatory Visualizations
Signaling Pathway
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: A generalized workflow for conducting in vivo pharmacology studies with this compound.
References
- 1. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vehicle and region of application on absorption of hydrocortisone through canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vehicle on the pharmacokinetics and uptake of four halogenated hydrocarbons from the gastrointestinal tract of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 13. The Conversation: 'Animal behavior research is getting better at keeping observer bias from sneaking in – but there’s still room to improve' - Psychology Department [psychology.utk.edu]
- 14. Addressing Behavioral Issues in Pets: How Veterinary Care Can Offer Solutions [summitanimalhospitalil.com]
- 15. instechlabs.com [instechlabs.com]
- 16. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. criver.com [criver.com]
- 20. Attenuation of ethanol self-administration and of conditioned reinstatement of alcohol-seeking behaviour by the antiopioid peptide nociceptin/orphanin FQ in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ethanol Self-Administration Restores Withdrawal-Associated Deficiencies in Accumbal Dopamine and 5-Hydroxytryptamine Release in Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to evaluate fasting metabolism and its relationship to the core circadian clock in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Use of PI3K Inhibitor LY294002 in Research
A Note on Compound Identification: You inquired about LY2940094. Our resources indicate that this compound is a nociceptin (B549756) receptor (NOP) antagonist. It is highly probable that the intended compound for inquiry was LY294002 , a widely studied, first-generation pan-PI3K inhibitor. This guide will address the potential limitations of using LY294002 in long-term studies.
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the PI3K inhibitor LY294002, with a focus on challenges that may arise in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our long-term cell culture experiment with LY294002 that don't seem to be related to PI3K inhibition. What could be the cause?
A1: A primary limitation of LY294002 is its off-target activity. At concentrations used to inhibit PI3K, it can also affect other kinases and cellular processes. A notable off-target is Casein Kinase 2 (CK2), which is inhibited by LY294002 in a similar concentration range as PI3K.[1] Long-term exposure can amplify the effects of inhibiting these alternative pathways, leading to confounding results. We recommend validating your findings with a more selective PI3K inhibitor or using a secondary, structurally different PI3K inhibitor to confirm that the observed phenotype is indeed due to PI3K pathway modulation.
Q2: Our in vivo study using LY294002 is showing signs of toxicity in the animal models after prolonged administration. Is this a known issue?
A2: Yes, toxicity with long-term administration of first-generation PI3K inhibitors like LY294002 is a recognized concern.[2][3] This can be due to the inhibition of PI3K isoforms essential for normal physiological functions in various tissues, as well as off-target effects. Newer generations of PI3K inhibitors have been developed with improved isoform selectivity to mitigate these toxicities.[2][4][5] For long-term in vivo studies, consider utilizing an isoform-specific inhibitor (e.g., a PI3Kα, β, δ, or γ selective inhibitor) that is more relevant to your disease model. This can help reduce the side effects associated with inhibiting all class I PI3K isoforms.
Q3: We've noticed a decrease in the inhibitory effect of LY294002 on our target cells over time. What could explain this?
A3: There are several potential reasons for an apparent loss of efficacy with LY294002 in long-term studies:
-
Metabolic Instability: Like many small molecules, LY294002 can be metabolized by cells or in vivo, leading to a reduction in its effective concentration over time.[6] It's crucial to consider the compound's half-life in your experimental system and re-administer it at appropriate intervals.
-
Cellular Compensation Mechanisms: Cells can adapt to long-term PI3K inhibition by upregulating compensatory signaling pathways. For example, prolonged blockage of the PI3K/Akt pathway can sometimes lead to the activation of other pro-survival pathways.
-
Poor Bioavailability: In preclinical in vivo studies, the formulation and route of administration of LY294002 can impact its bioavailability and ability to maintain therapeutic concentrations.[7]
Troubleshooting Guide
Issue: Distinguishing On-Target vs. Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes.
-
Results are inconsistent with known PI3K signaling outcomes.
-
High levels of cellular stress or apoptosis at typical working concentrations.
Troubleshooting Steps:
-
Confirm PI3K Inhibition: Use a downstream marker of PI3K activity, such as the phosphorylation of Akt (p-Akt), to confirm that LY294002 is inhibiting the pathway at the concentration you are using.
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of LY294002 that inhibits PI3K signaling in your system. Using the lowest possible concentration can help minimize off-target effects.
-
Use a More Selective Inhibitor: Compare the effects of LY294002 with a newer, more isoform-selective PI3K inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by introducing a constitutively active form of a downstream effector of PI3K (like Akt). If the phenotype is reversed, this provides strong evidence for an on-target effect.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of LY294002 against its primary target and a key off-target kinase.
| Compound | Target | IC50 (in vitro) | Notes |
| LY294002 | PI3K | ~1.4 µM | Pan-inhibitor of Class I PI3K isoforms. |
| Casein Kinase 2 (CK2) | Similar to PI3K | A significant off-target that can confound results.[1] |
Experimental Protocols
Protocol: Western Blot for Assessing PI3K Pathway Inhibition
This protocol describes how to verify the on-target activity of LY294002 by measuring the phosphorylation of Akt, a key downstream target of PI3K.
-
Cell Treatment: Plate and grow your cells to the desired confluency. Treat the cells with a range of LY294002 concentrations (e.g., 0.1, 1, 10, 25 µM) for the desired duration. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe for total Akt and a loading control like GAPDH or β-actin.
Visualizations
References
- 1. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro stability and in vivo pharmacokinetic studies of a model opioid peptide, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE), and its cyclic prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of LY2940094
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetration of LY2940094.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's ability to cross the blood-brain barrier (BBB)?
A1: this compound is known to be orally bioavailable and demonstrates activity in the central nervous system (CNS).[1][2][3] Preclinical studies have shown that it can occupy nociceptin (B549756) receptors (NOP) in the brain after oral administration. For instance, a 10 mg/kg oral dose in rats resulted in 62% NOP receptor occupancy in the brain, indicating that the compound does cross the BBB to a degree sufficient to exert a pharmacological effect.
Q2: Are there any known factors that may limit the brain penetration of this compound?
A2: While direct experimental evidence is limited in the public domain, potential factors that could limit the brain penetration of small molecules like this compound include:
-
Efflux by ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/MDR1) is a major efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain. It is a common reason for poor brain penetration of CNS drug candidates.
-
Plasma protein binding: High affinity for plasma proteins can reduce the unbound fraction of the drug in the blood, thereby limiting the amount available to cross the BBB.
Q3: What is the brain-to-plasma ratio (Kp) of this compound?
A3: Direct in vivo studies determining the Kp of this compound alone are not widely published. However, one study provides data on brain and plasma concentrations in mice following co-administration with fluoxetine. Based on this data, a Kp value can be calculated, offering an insight into its brain distribution under these specific conditions. It is important to note that co-administration of other drugs could influence the Kp value.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues related to the brain penetration of this compound in their experiments.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low brain concentrations of this compound despite adequate plasma levels. | P-glycoprotein (P-gp) mediated efflux. | 1. In vitro transporter assays: Conduct experiments using Caco-2 or MDCK-MDR1 cell lines to determine if this compound is a P-gp substrate. 2. In vivo co-administration with a P-gp inhibitor: Administer this compound with a known P-gp inhibitor (e.g., verapamil (B1683045), cyclosporine A) and compare brain concentrations to a control group. A significant increase in the inhibitor group would suggest P-gp mediated efflux. |
| Variability in brain uptake between individual animals. | Differences in P-gp expression or activity. Genetic polymorphisms can lead to variations in efflux transporter function. | 1. Genotyping: If using transgenic models, confirm the genotype of the animals. 2. Use of P-gp knockout models: Employ P-gp knockout animals to eliminate the variable of P-gp-mediated transport and assess the maximal potential for passive brain entry. |
| Poor correlation between in vitro permeability and in vivo brain concentrations. | High plasma protein binding or rapid metabolism. | 1. Measure plasma protein binding: Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis. 2. Assess metabolic stability: Investigate the metabolic stability of this compound in liver microsomes or hepatocytes to understand its clearance rate. |
| Suboptimal therapeutic effect despite evidence of some brain penetration. | Insufficient free concentration at the target site. | 1. Formulation strategies: Explore the use of nanocarriers (e.g., liposomes, polymeric nanoparticles) to potentially enhance BBB transport and protect the drug from metabolism. 2. Alternative routes of administration: Consider intranasal delivery to bypass the BBB. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the brain penetration of this compound from a preclinical study in mice.
| Compound | Dose (mg/kg, p.o.) | Co-administered Drug | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Calculated Brain-to-Plasma Ratio (Kp) |
| This compound | 10 | Fluoxetine (10 mg/kg) | Not Reported | 7349 ± 520 | Not Calculable |
Note: The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a steady state.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Assay
Objective: To determine if this compound is a substrate of the human P-glycoprotein (MDR1) efflux transporter.
Materials:
-
MDCKII-MDR1 and MDCKII-wild type (WT) cell lines
-
Transwell inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
Known P-gp substrate (e.g., digoxin) as a positive control
-
Known non-P-gp substrate (e.g., propranolol) as a negative control
-
P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto Transwell inserts at a density of approximately 6 x 10^5 cells/cm² and culture until a confluent monolayer is formed (typically 4-6 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport solutions of this compound (at a relevant concentration, e.g., 1-10 µM) in HBSS. For inhibitor studies, include verapamil (e.g., 100 µM).
-
To assess apical-to-basolateral (A-B) transport, add the transport solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral-to-apical (B-A) transport, add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B) in the MDCK-MDR1 cells. An ER > 2 is generally considered indicative of active efflux.
-
Protocol 2: In Vivo Assessment of Brain Penetration in Mice
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for quantification
Methodology:
-
Dosing: Administer this compound orally to a cohort of mice at the desired dose. Include a vehicle-treated control group.
-
Sample Collection: At a predetermined time point post-dosing (e.g., corresponding to the peak plasma concentration), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Brain Collection: Perfuse the mice with saline to remove blood from the brain vasculature. Excise the brain, weigh it, and snap-freeze or process immediately.
-
Sample Processing:
-
Store plasma samples at -80°C until analysis.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in both plasma and brain homogenate.
-
Analyze the samples to determine the concentrations of this compound.
-
-
Data Analysis:
-
Calculate the brain concentration in ng/g of tissue.
-
Calculate the plasma concentration in ng/mL.
-
Determine the brain-to-plasma ratio (Kp) by dividing the brain concentration by the plasma concentration.
-
Visualizations
Caption: Factors influencing this compound brain penetration.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of LY2940094 in aqueous solutions
Welcome to the technical support center for LY2940094. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "DMSO shock," is common for hydrophobic compounds like this compound. While DMSO is an excellent organic solvent for dissolving the compound, its rapid dilution into an aqueous buffer can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment. The final concentration of DMSO in your assay should ideally be kept low (typically below 1%) to minimize its potential effects on the biological assay.
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low. While precise solubility in every possible buffer is not extensively documented, clear solutions of at least 2.08 mg/mL (4.32 mM) have been achieved in specific formulations designed for in vivo use.[1] However, this level of solubility is highly dependent on the presence of co-solvents and other excipients. For typical aqueous buffers like PBS or cell culture media, the solubility will be significantly lower. It is recommended to experimentally determine the kinetic solubility in your specific assay buffer.
Q3: Can I heat or sonicate my solution to redissolve precipitated this compound?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[1] However, it is crucial to be cautious with temperature, as excessive heat could potentially degrade the compound. It is advisable to monitor the solution closely and use the minimum effective temperature. If the compound precipitates upon cooling back to room temperature, this indicates that the solution is supersaturated.
Q4: Are there recommended storage conditions for this compound solutions?
A4: Once prepared, stock solutions of this compound in an organic solvent like DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
This guide will help you troubleshoot and prevent the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer for your experiment.
Formulation Strategies to Enhance Aqueous Solubility
If reducing the final DMSO and compound concentrations is not feasible or effective, consider using solubilizing excipients.
Table 1: Recommended Formulations for Enhanced Solubility of this compound
| Formulation Components | Proportions | Achieved Solubility | Notes |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.32 mM) | This creates a clear solution suitable for in vivo studies and can be adapted for in vitro use. Prepare by adding each solvent sequentially.[1] |
| Cyclodextrin-based System 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.32 mM) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug molecule, increasing its aqueous solubility.[1] |
| Cyclodextrin-based System 2 | 20% Captisol® in 25 mM phosphate (B84403) buffer (pH 3) | Not specified, but used for in vivo oral administration | Captisol® is a modified β-cyclodextrin. The low pH of the buffer may also contribute to solubility.[2] |
-
Mechanism of Action of Excipients:
-
PEG300 (Polyethylene glycol 300): Acts as a co-solvent, reducing the polarity of the aqueous solution and thereby increasing the solubility of hydrophobic compounds.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate hydrophobic drug molecules, aiding in their dispersion and inhibiting precipitation in aqueous solutions.
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) / Captisol®: These are modified cyclodextrins with a hydrophobic inner cavity and a hydrophilic outer surface. They form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic drug from the aqueous environment and increasing its solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based this compound Solution
This protocol is adapted from a formulation used for in vivo studies and can be a starting point for preparing concentrated stock solutions for in vitro use.[1]
-
Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline (or your aqueous buffer of choice) to bring the total volume to 1 mL. Mix until a clear solution is obtained.
-
This will result in a 2.08 mg/mL solution of this compound. This stock can then be further diluted into your final assay medium.
Protocol 2: Kinetic Solubility Assay
This protocol allows you to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of this compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by visual inspection against a dark background. The highest concentration that remains clear is considered the kinetic solubility.
Table 2: Example Data from a Kinetic Solubility Assay
| Well | This compound Concentration (µM) | Final DMSO (%) | Observation |
| 1 | 100 | 2 | Precipitate |
| 2 | 50 | 2 | Precipitate |
| 3 | 25 | 2 | Slight Turbidity |
| 4 | 12.5 | 2 | Clear |
| 5 | 6.25 | 2 | Clear |
| 6 | 3.13 | 2 | Clear |
In this example, the kinetic solubility of this compound in the tested buffer would be approximately 12.5 µM.
Signaling Pathway
This compound is a potent and selective antagonist of the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. The endogenous ligand for this receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
References
How to assess the stability of LY2940094 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the nociceptin (B549756) receptor (NOP) antagonist, LY2940094, in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it has been formulated in vehicles containing DMSO, PEG300, Tween-80, and saline, or in 20% Captisol in phosphate (B84403) buffer. The choice of solvent will depend on the specific experimental requirements.
Q3: How can I quickly check if my this compound solution has degraded?
A3: A rapid preliminary check can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prepare a fresh solution of this compound at the same concentration as your stored solution and compare the chromatograms. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the stored sample suggests degradation.
Q4: Is this compound sensitive to light or pH?
A4: While specific photostability and pH stability data for this compound are not extensively published, it is a general best practice to protect solutions of small molecules from light by using amber vials or covering the containers with aluminum foil. The stability of this compound can also be pH-dependent; therefore, it is advisable to assess its stability in the specific buffer system you intend to use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility of this compound in the chosen solvent at the stored temperature.- The compound is degrading to a less soluble product. | - Prepare a more dilute stock solution.- Consider using a different solvent with higher solubilizing power.- Analyze the precipitate by LC-MS to determine if it is the parent compound or a degradation product. |
| Inconsistent results between experiments using the same solution. | - Inconsistent solution preparation methods.- Variable storage times or conditions of the working solutions.- Degradation of the compound in the solution. | - Standardize the protocol for solution preparation, ensuring complete dissolution.- Prepare fresh working solutions for each experiment or establish and strictly adhere to defined storage guidelines.- Perform a stability check on your solution as described in the experimental protocol below. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Degradation of this compound. | - Attempt to identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light, store at a lower temperature). |
| Loss of biological activity of the compound in cell-based assays. | - Degradation of this compound in the cell culture medium.- Adsorption of the compound to plasticware. | - Assess the stability of this compound in the specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2).- Consider using low-binding plasticware for solution preparation and storage. |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a systematic approach to evaluate the stability of this compound in a chosen solvent system over time using a stability-indicating HPLC-MS/MS method.
1. Materials and Reagents
-
This compound powder
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
Acetonitrile (HPLC grade)
-
Low-binding microcentrifuge tubes or HPLC vials
2. Preparation of Solutions
-
Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the desired solvent system (e.g., 50% Acetonitrile in water, PBS) to a final concentration of 100 µM.
3. Stability Study Design
-
Time Points: 0, 2, 4, 8, 24, 48, and 72 hours (and longer for long-term stability).
-
Storage Conditions:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Incubator (37°C) - Relevant for in vitro assays
-
-20°C (for freeze-thaw stability)
-
-
Procedure:
-
Aliquot the 100 µM working solution into separate, clearly labeled vials for each time point and storage condition.
-
For the t=0 time point, immediately analyze a sample as described in section 4.
-
Place the remaining vials at their respective storage conditions.
-
At each subsequent time point, retrieve one vial from each storage condition for analysis.
-
For freeze-thaw stability, subject a set of aliquots to three cycles of freezing at -20°C and thawing to room temperature before analysis.
-
4. Stability-Indicating HPLC-MS/MS Method
This method is adapted from a published LC-MS/MS method for the quantification of this compound in biological matrices.
-
HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM)
-
This compound: m/z 481.2 → 202.1
-
Potential Degradation Products: Monitor for other potential product ions by performing a full scan analysis on a degraded sample.
-
5. Data Analysis and Presentation
-
Integrate the peak area of the this compound SRM transition at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
% Remaining = (Peak Area at time tx / Peak Area at time t0) * 100
-
-
Summarize the data in a table as shown below.
Table 1: Hypothetical Stability of this compound (100 µM) in 50% Acetonitrile/Water
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.2 |
| 4 | 99.5 | 98.9 | 96.5 |
| 8 | 99.2 | 97.8 | 93.1 |
| 24 | 98.5 | 94.2 | 85.3 |
| 48 | 97.1 | 88.6 | 72.8 |
| 72 | 96.0 | 83.1 | 61.5 |
Visualizations
Optimizing dosing frequency of LY2940094 based on its pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of LY2940094, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor antagonist, based on its pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain, mood, and addiction.[1][2] By blocking the NOP receptor, this compound can modulate these processes, which is the basis for its investigation in treating conditions like major depressive disorder and alcohol dependence.[3][4]
Q2: What are the key pharmacokinetic characteristics of this compound?
A2: this compound is orally bioavailable and demonstrates good central nervous system penetration.[1][5] It exhibits a clear relationship between plasma concentration and NOP receptor occupancy in both preclinical and clinical settings. While specific values for half-life (t½), clearance (CL), and volume of distribution (Vd) are not consistently reported across public literature, the available data on plasma concentrations and receptor occupancy provide a strong basis for dosing regimen design.
Q3: What is the recommended dosing frequency for this compound in clinical studies?
A3: In clinical trials for major depressive disorder and alcohol dependence, this compound has been administered as a once-daily oral dose of 40 mg.[3][4] This dosing regimen has been shown to be safe and well-tolerated in human subjects.[4]
Q4: What are the typical oral doses of this compound used in preclinical rodent studies?
A4: In preclinical studies involving rats and mice, oral doses of this compound typically range from 3 to 30 mg/kg.[2][5] The specific dose is often chosen to achieve a desired level of NOP receptor occupancy in the brain.[2] For instance, a 10 mg/kg oral dose in rats has been shown to result in 62% NOP receptor occupancy.[2]
Troubleshooting Guides
Issue: Inconsistent behavioral effects in rodent studies.
Possible Causes and Solutions:
-
Variable Drug Exposure:
-
Improper Oral Gavage Technique: Ensure proper training and consistent technique for oral gavage to minimize stress and ensure accurate dosing. Inconsistent administration can lead to variability in absorption.
-
Vehicle Formulation: this compound has been successfully formulated in 20% Captisol® in 25 mmol/L phosphate (B84403) buffer (pH 2) for oral dosing in preclinical studies.[5] Ensure the compound is fully dissolved or uniformly suspended to guarantee consistent dosing. The viscosity of the vehicle can also impact administration; for methylcellulose-based vehicles, a 2-5% viscosity is often recommended for rodent oral gavage.
-
-
Suboptimal Dosing Frequency:
-
Receptor Occupancy: The behavioral effects of this compound are linked to NOP receptor occupancy. If effects are transient, the dosing frequency may be too low to maintain adequate receptor blockade throughout the behavioral testing period. Consider the timing of dosing relative to the behavioral assessment. In mice, this compound has been dosed 60 minutes prior to behavioral testing.[5]
-
-
Confounding Factors in Behavioral Testing:
-
Environmental Stressors: Factors such as noise, light intensity, and handling can significantly impact rodent behavior.[6] Standardize the testing environment and handling procedures to minimize variability.
-
Experimenter Bias: Blinding the experimenter to the treatment groups is crucial to prevent unconscious bias in scoring behavioral tests.
-
Issue: Difficulty achieving desired NOP receptor occupancy.
Possible Causes and Solutions:
-
Incorrect Dose Calculation: Double-check all dose calculations, including conversions from salt form to free base if applicable.
-
Pharmacokinetic Variability: Individual animal differences can lead to variations in drug absorption and metabolism. Increasing the number of animals per group can help to mitigate the impact of individual variability.
-
Plasma Concentration-Occupancy Relationship: Refer to the established relationship between this compound plasma concentration and NOP receptor occupancy to guide dose selection. The plasma concentration at half-maximum receptor occupancy (EC50) has been determined for both rats and humans.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for the NOP Receptor
| Species | Preparation | Parameter | Value (nM) |
| Human | Recombinant CHO cells | Ki | 0.105 |
| Human | Recombinant CHO cells | Kb | 0.166 |
Data sourced from MedchemExpress and Rorick-Kehn LM, et al. (2016).[1][7]
Table 2: this compound Plasma Concentration and NOP Receptor Occupancy
| Species | Dose | Plasma Concentration (ng/mL) | NOP Receptor Occupancy (%) | EC50 (ng/mL) |
| Rat | 10 mg/kg (p.o.) | - | 62 | 5.8 (hypothalamus) |
| Human | 4-40 mg (p.o.) | 7.93 - 102 (peak) | 73 - 97 | 2.94 - 3.46 (brain regions) |
| Human | 4-40 mg (p.o.) | 1.17 - 14.1 (24 hours) | 28 - 82 | - |
Data sourced from Raddad E, et al. (2016) and Rorick-Kehn LM, et al. (2016).[1]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound in a vehicle of 20% Captisol® in 25 mmol/L phosphate buffer (pH 2).[5]
-
Ensure the final concentration is appropriate for the desired dose and a dosing volume of 1-2 mL/kg for rats and 10 mL/kg for mice.[5]
-
Vortex or sonicate the solution to ensure complete dissolution or uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling prior to the experiment to reduce stress.
-
Accurately weigh each animal to calculate the precise dosing volume.
-
Administer the solution via oral gavage using an appropriately sized, ball-tipped gavage needle.
-
Administer the dose slowly to prevent regurgitation and ensure the full volume is delivered.
-
For behavioral studies, dosing is typically performed 60 minutes prior to testing.[5]
-
Protocol 2: Assessment of NOP Receptor Occupancy using PET Imaging
This protocol is a generalized summary based on studies with the PET ligand [11C]NOP-1A.
-
Subject Preparation:
-
Subjects are typically fasted before the PET scan.
-
An arterial line is placed for blood sampling to determine the arterial input function.
-
-
PET Scan Procedure:
-
A baseline PET scan is performed following the injection of the radioligand (e.g., [11C]NOP-1A).
-
For receptor occupancy studies, this compound is administered orally at the desired dose.
-
A second PET scan is conducted at a specified time post-dose (e.g., 2.5 and 26.5 hours) to measure the displacement of the radioligand.
-
-
Data Analysis:
-
The time-activity curves of the radioligand in different brain regions are generated from the PET data.
-
The total distribution volume (VT) of the radioligand is calculated using kinetic modeling.
-
Receptor occupancy (RO) is calculated as the percentage reduction in VT after this compound administration compared to the baseline scan.
-
Visualizations
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Workflow for a typical preclinical oral dosing experiment with this compound.
References
- 1. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in Feeding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in feeding studies involving LY2940094 and the PI3K pathway. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental work.
Important Note on Compound Specificity: this compound vs. LY294002
A critical point of clarification is the distinction between two similarly named compounds:
-
This compound : A potent and selective nociceptin receptor (NOP) antagonist . Its effects on feeding behavior are primarily mediated through the NOP receptor system.[1][2]
-
LY294002 : A well-characterized and widely used pan-Phosphoinositide 3-kinase (PI3K) inhibitor .[3][4][5] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway.
It is a common point of confusion, and it is crucial to ensure the correct compound is being used for the intended research purpose. This guide will address troubleshooting for studies involving both compounds, with a focus on PI3K pathway-related inconsistencies as per the user's request, which are relevant to LY294002.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent effects of this compound on food intake in our mouse feeding studies. What could be the cause?
A1: Inconsistent results with this compound are likely not related to the PI3K pathway, as its primary mechanism of action is NOP receptor antagonism.[1][2] The variability in your results could stem from several factors:
-
On-target vs. Off-target Effects : While this compound is selective, high concentrations could lead to off-target effects. However, its hypophagic (feeding-reducing) effects have been shown to be NOP receptor-dependent.[1][2]
-
Experimental Protocol Variability : Inconsistencies in oral gavage technique, vehicle preparation, or animal handling can significantly impact results.[6][7]
-
Animal Model : The strain, age, and metabolic state of the animals can influence their response to NOP receptor modulation.
-
Diet Composition : The palatability and composition of the diet can affect the magnitude of the compound's effect on feeding behavior.
Q2: We are using LY294002 to inhibit the PI3K pathway in a feeding study and see variable results in downstream signaling and animal phenotype. Why?
A2: Inconsistent results with LY294002 are a known challenge and can be attributed to several factors related to its properties and the complexity of the PI3K pathway:
-
Compound Stability and Solubility : LY294002 has poor aqueous solubility and can be unstable in solution over time.[3][4][8] Proper vehicle selection and fresh preparation of dosing solutions are critical.
-
Pharmacokinetics and Bioavailability : LY294002 has a short half-life and low oral bioavailability, which can lead to insufficient target engagement in vivo.[8][9]
-
Off-Target Effects : LY294002 is not entirely specific to PI3K and can inhibit other kinases, such as mTOR, DNA-PK, and CK2, especially at higher concentrations.[10][11][12] This can lead to confounding biological effects.
-
Feedback Loops : Inhibition of the PI3K pathway can trigger compensatory feedback loops, such as the upregulation of receptor tyrosine kinases (RTKs) or parallel signaling pathways (e.g., MAPK/ERK), which can counteract the inhibitory effect over time.
-
Metabolic State of Animals : The metabolic state of the animals, particularly their insulin (B600854) and glucose levels, can significantly impact the effects of PI3K inhibition.[13][14]
Q3: What is the recommended vehicle for in vivo oral administration of LY294002?
A3: Due to its poor water solubility, LY294002 requires a non-aqueous vehicle for in vivo studies. Common vehicle formulations include:
-
DMSO/Saline mixtures : A common approach is to dissolve LY294002 in DMSO and then dilute it with saline or a buffered solution. However, the final DMSO concentration should be kept low (typically <10%) to avoid toxicity.[3]
-
PEG300/Tween 80/Saline : A mixture of polyethylene (B3416737) glycol (PEG) 300, Tween 80, and saline is another effective vehicle for solubilizing lipophilic compounds like LY294002.[3]
-
Methylcellulose (B11928114)/Tween 80 : A suspension in an aqueous solution of methylcellulose with a surfactant like Tween 80 can also be used for oral gavage.[15]
It is crucial to assess the stability and homogeneity of the chosen formulation.
Troubleshooting Guides
Problem 1: Inconsistent Downstream PI3K Pathway Inhibition with LY294002
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility/Stability | - Prepare dosing solutions fresh before each use. - Use a validated vehicle that ensures complete solubilization (e.g., DMSO/PEG300/Tween 80).[3] - For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4][16] Note that moisture-absorbing DMSO can reduce solubility.[17] |
| Suboptimal Dosing Regimen | - Due to its short half-life, consider more frequent dosing (e.g., twice daily) to maintain effective plasma concentrations.[8][9] - Perform a pilot pharmacokinetic study to determine the optimal dose and schedule for your specific animal model. |
| Inaccurate Oral Gavage | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and prevent mis-dosing (e.g., administration into the trachea).[7][18][19] - Use appropriate gavage needle sizes for the age and weight of the mice.[18] - Consider refinements like sucrose (B13894) precoating of the gavage needle to reduce animal stress.[6] |
| Compensatory Feedback Loops | - Analyze tissue samples at multiple time points post-dosing to understand the dynamics of pathway inhibition and potential reactivation. - Measure the expression and phosphorylation of upstream components like RTKs to assess for feedback activation. - Consider combination therapies to block compensatory pathways if necessary. |
Problem 2: Unexpected Phenotypic Variability in Feeding Behavior and Body Weight
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of LY294002 | - Use the lowest effective dose of LY294002 to minimize off-target kinase inhibition.[10][11] - Confirm key findings with a more specific PI3K isoform inhibitor or using genetic models (e.g., siRNA, knockout animals). |
| Metabolic Dysregulation | - Monitor blood glucose and insulin levels, as PI3K inhibition can cause hyperglycemia and subsequent hyperinsulinemia, which can confound metabolic studies.[13][14] - Consider the impact of diet; for example, a ketogenic diet has been shown to enhance the effects of PI3K inhibitors in some contexts.[14] |
| Stress-Induced Alterations in Feeding | - Improper handling and stressful procedures like oral gavage can independently alter feeding behavior and corticosterone (B1669441) levels.[6][7] - Acclimatize animals to handling and gavage procedures before the start of the experiment. - Use of anesthesia during gavage may reduce stress, but can also have confounding effects.[19][20] |
| Incorrect Compound (this compound vs. LY294002) | - Verify the identity and purity of your compound via analytical methods (e.g., mass spectrometry, NMR). - If using this compound, the observed effects on feeding are likely mediated by the NOP receptor, not PI3K.[1][2] |
Experimental Protocols
Protocol 1: Preparation of LY294002 for Oral Gavage in Mice
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [3]
-
In a sterile container, combine the required volumes of PEG300 and Tween 80.
-
Add the appropriate volume of DMSO.
-
Slowly add saline while stirring to achieve a clear solution.
-
-
LY294002 Solution Preparation
-
Weigh the required amount of LY294002 powder.
-
Dissolve the powder in the DMSO portion of the vehicle first. Sonication may be required to aid dissolution.[3]
-
Gradually add the remaining vehicle components while vortexing to ensure the compound stays in solution.
-
Prepare the solution fresh daily and protect from light.
-
Protocol 2: Standard Oral Gavage Procedure in Mice
-
Animal Restraint :
-
Gavage Needle Insertion :
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle.[18]
-
Use a proper size gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip to prevent esophageal injury.[18]
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.[18]
-
Do not force the needle . If resistance is met, withdraw and re-insert.[19]
-
-
Substance Administration :
-
Once the needle is in place, slowly administer the solution over 2-3 seconds.[18]
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring :
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[18]
-
Data Presentation
Table 1: Solubility and Stability of LY294002
| Solvent/Vehicle | Solubility | Storage and Stability | Reference(s) |
| DMSO | ≥ 61 mg/mL (198.47 mM) | Stock solutions can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. | [3][16][17] |
| Ethanol | ~10-15 mg/mL | Store at -20°C. | [3][17] |
| Water | Insoluble | Not recommended. | [17] |
| In vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | ~3.4 mg/mL | Prepare fresh daily. | [3] |
Table 2: Summary of LY294002 vs. This compound
| Feature | LY294002 | This compound |
| Primary Target | PI3K (pan-inhibitor) | Nociceptin Receptor (NOP) Antagonist |
| Effect on Feeding | Can be influenced by PI3K's role in metabolism and insulin signaling. | Reduces feeding behavior (hypophagic effect). |
| Key In Vivo Challenge | Poor solubility, short half-life, off-target effects. | Standard in vivo challenges (e.g., vehicle, dosing accuracy). |
| Relevant Signaling Pathway | PI3K/Akt/mTOR | NOP receptor signaling |
Visualizations
Signaling Pathway: PI3K/Akt/mTOR
References
- 1. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 4. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 15. mdpi.com [mdpi.com]
- 16. LY294002 | Cell Signaling Technology [cellsignal.com]
- 17. selleckchem.com [selleckchem.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of LY2940094's Effects on Myelination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of LY2940094's effects on myelination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound promotes myelination?
A1: this compound promotes oligodendrocyte generation and myelin recovery.[1][2][3] This effect is independent of its function as a Nociceptin (B549756)/orphanin FQ receptor (NOPR) antagonist.[1][3] The mechanism involves the modulation of key transcription factors associated with oligodendrocyte differentiation; it upregulates Myelin Regulatory Factor (Myrf), a positive regulator, and downregulates Inhibitor of DNA Binding 4 (ID4), a negative regulator.[1]
Q2: Is the PI3K/Akt pathway involved in the effects of this compound on myelination?
A2: While the PI3K/Akt signaling pathway is crucial for oligodendrocyte precursor cell (OPC) proliferation, survival, and differentiation into myelinating oligodendrocytes, current evidence suggests that this compound does not directly affect the phosphorylation of Akt in this context.[1][4] Therefore, its pro-myelination effects are likely not mediated through direct activation of the PI3K/Akt pathway.
Q3: What are the known off-target effects of this compound?
A3: this compound is a potent and selective NOPR antagonist.[2][5][6][7] It exhibits high selectivity for NOP receptors with over a 4000-fold greater affinity compared to mu, kappa, or delta opioid receptors.[2] However, its pro-myelinating activity has been shown to be independent of NOPR antagonism.[1][3] Further broad-panel off-target screening, such as kinase activity profiling, would be beneficial to fully elucidate any other potential molecular targets.
Q4: How can I be sure that the observed effects on myelination are specific to this compound and not due to its NOPR antagonist activity?
A4: To validate that the pro-myelinating effects are NOPR-independent, several control experiments are recommended. These include testing other NOPR antagonists to see if they replicate the effect, and performing NOPR knockdown experiments in your oligodendrocyte cultures.[1] If other NOPR antagonists do not promote myelination and NOPR knockdown does not abolish the pro-myelinating effect of this compound, it strongly supports a NOPR-independent mechanism.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no pro-myelinating effect of this compound in our in vitro oligodendrocyte differentiation assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure OPCs are healthy and proliferating before inducing differentiation. Use appropriate media and supplements. Refer to established protocols for OPC culture. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or primary culture. A concentration of 2.5 µM has been shown to be effective.[1] |
| Timing of this compound Treatment | The timing and duration of treatment can impact the outcome. Earlier and longer treatment durations have been shown to yield more mature oligodendrocytes.[1] |
| Issues with Differentiation Protocol | Verify the differentiation protocol, including the timing of growth factor withdrawal and addition of differentiation-promoting factors. |
| Cell Line Variation | Different oligodendrocyte precursor cell lines or primary cultures from different sources may respond differently. |
Problem 2: Difficulty in validating the NOPR-independent mechanism of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient NOPR Knockdown | Verify the knockdown efficiency of your shRNA or siRNA targeting NOPR using qPCR or Western blot. |
| Choice of Control NOPR Ligands | Ensure the control NOPR antagonists used have comparable potency and selectivity to this compound. |
| Experimental Readout Not Sensitive Enough | Use multiple readouts for myelination, such as immunocytochemistry for Myelin Basic Protein (MBP) and other myelin markers, and quantitative PCR for myelin gene expression. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Oligodendrocyte Differentiation
| This compound Concentration (µM) | Percentage of MBP+ Cells (Mean ± SEM) |
| 0 (Control) | Baseline |
| 0.1 | Increased |
| 0.5 | Further Increased |
| 2.5 | Peak Effect[1] |
| 10 | Slightly Decreased from Peak |
Note: This table represents a typical expected outcome based on published data. Actual values may vary depending on the experimental setup.
Table 2: In Vivo Remyelination in Cuprizone-Induced Demyelination Model Treated with this compound
| Treatment Group | Myelination Marker | Quantitative Measure (Mean ± SEM) |
| Vehicle | Luxol Fast Blue Staining Intensity | Baseline Remyelination |
| This compound (30 mg/kg) | Luxol Fast Blue Staining Intensity | Significantly Increased vs. Vehicle[1] |
| Vehicle | MBP Fluorescence Intensity | Baseline |
| This compound (30 mg/kg) | MBP Fluorescence Intensity | Significantly Increased vs. Vehicle[1] |
| Vehicle | GST-π+ Cell Number | Baseline |
| This compound (30 mg/kg) | GST-π+ Cell Number | Significantly Increased vs. Vehicle[1] |
Experimental Protocols
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Culture: Culture primary OPCs or an OPC cell line in proliferation medium containing PDGF-AA and bFGF.
-
Differentiation Induction: To induce differentiation, switch the medium to a differentiation medium lacking mitogens and containing T3.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1, 0.5, 2.5, 10 µM) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 3-5 days to allow for differentiation.
-
Analysis:
-
Immunocytochemistry: Fix the cells and stain for the mature oligodendrocyte marker Myelin Basic Protein (MBP). Counterstain with a nuclear marker like DAPI.
-
Quantification: Capture images using a fluorescence microscope and quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.
-
Quantitative PCR (qPCR) for Myrf and ID4 Expression
-
Cell Treatment: Treat OPCs with the optimal concentration of this compound (e.g., 2.5 µM) and a vehicle control for a specified time (e.g., 48 hours) in differentiation medium.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Myrf, Id4, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative expression levels of Myrf and Id4 using the ΔΔCt method.
NOPR Knockdown using Lentiviral shRNA
-
shRNA Design and Virus Production: Design and produce lentiviral particles carrying shRNA constructs targeting the NOPR gene (Oprl1) and a non-targeting control shRNA.
-
Transduction: Transduce OPCs with the lentiviral particles.
-
Selection: If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transduced cells.
-
Knockdown Verification: Verify the knockdown efficiency of NOPR at the mRNA level using qPCR and at the protein level using Western blot.
-
Differentiation Assay: Perform the OPC differentiation assay as described above with both NOPR knockdown and control cells in the presence and absence of this compound.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound's effects on myelination.
Caption: Proposed signaling pathway for this compound's pro-myelinating effects.
Caption: Logical workflow for validating the specificity of this compound.
References
- 1. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential tolerance development to LY2940094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NOP receptor antagonist, LY2940094. The information provided addresses potential issues related to tolerance development during in vivo and in vitro experiments.
Disclaimer
Currently, published preclinical studies on this compound have not reported the development of tolerance with short-term administration (4-5 days).[1][2] The following troubleshooting guide is based on general principles of receptor pharmacology and the known mechanisms of NOP receptor regulation in response to agonists. The proposed experimental workflows are intended to provide a scientific framework for investigating any unexpected decrease in the efficacy of this compound during prolonged studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] It exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Q2: Has tolerance to this compound been observed in preclinical studies?
A2: Preclinical studies in rodents investigating the effects of this compound on ethanol (B145695) self-administration and its antidepressant-like effects have not observed significant tolerance development with repeated daily dosing for up to 4-5 days.[1][2] There is currently no published data on the effects of long-term administration of this compound and the potential for tolerance development.
Q3: What are the potential molecular mechanisms that could underlie tolerance to a NOP receptor antagonist?
A3: While not yet documented for this compound, theoretical mechanisms for antagonist tolerance could involve compensatory changes in the NOP receptor system. Prolonged blockade of the receptor might lead to an upregulation of NOP receptor expression on the cell surface or an increase in the synthesis of the endogenous ligand, N/OFQ. These changes would require a higher concentration of the antagonist to achieve the same level of receptor blockade.
Troubleshooting Guide: Investigating Decreased Efficacy of this compound
This guide provides a systematic approach to investigate a suspected loss of this compound efficacy in your experiments, which may be indicative of tolerance development.
Initial Assessment
Before proceeding to more complex investigations, it is crucial to rule out common experimental variables that could mimic tolerance.
Table 1: Initial Troubleshooting Checklist
| Potential Issue | Recommended Action |
| Compound Integrity | Verify the stability and purity of your this compound stock. Consider obtaining a fresh batch or performing analytical chemistry (e.g., HPLC) to confirm its integrity. |
| Dosing and Administration | Double-check all calculations for dosing. Ensure consistent and accurate administration of the compound in every experiment. |
| Animal Model Variability | Assess for any changes in the health, age, or weight of the animal colony that might affect drug metabolism or response. |
| Behavioral Assay Sensitivity | Confirm that the behavioral assay being used is still sensitive to standard positive controls to rule out procedural drift. |
Investigating Cellular and Molecular Mechanisms
If initial checks do not resolve the issue, the following experimental workflows can help to investigate potential molecular mechanisms of tolerance.
Workflow 1: Assessing NOP Receptor Expression Levels
A potential compensatory mechanism to prolonged NOP receptor blockade is the upregulation of receptor expression. This can be investigated using Western Blotting and Radioligand Binding Assays.
Caption: Workflow for Investigating NOP Receptor Upregulation.
Workflow 2: Evaluating NOP Receptor Signaling Pathway
Changes in the downstream signaling components of the NOP receptor could also contribute to a diminished response to this compound.
Caption: Workflow for Assessing NOP Receptor Signaling Pathway.
Detailed Experimental Protocols
Protocol 1: Western Blot for NOP Receptor Quantification
Objective: To quantify the total protein expression of the NOP receptor in brain tissue.
-
Tissue Homogenization: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against the NOP receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis of the bands, normalizing the NOP receptor signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Radioligand Binding Assay for NOP Receptor Density (Bmax)
Objective: To determine the density of NOP receptors in brain tissue membranes.
-
Membrane Preparation: Prepare crude membrane fractions from brain tissue by homogenization and differential centrifugation.
-
Saturation Binding:
-
Incubate membrane preparations (20-40 µg protein) with increasing concentrations of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ).
-
For each concentration, prepare parallel tubes containing an excess of a non-labeled NOP receptor ligand to determine non-specific binding.
-
-
Incubation and Filtration: Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Protocol 3: Mouse Forced Swim Test for Antidepressant-like Activity
Objective: To assess the antidepressant-like effects of this compound.
-
Apparatus: Use a transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Protocol 4: Rat Ethanol Self-Administration
Objective: To evaluate the effect of this compound on voluntary ethanol consumption.
-
Apparatus: Use standard operant conditioning chambers equipped with two levers.
-
Training:
-
Train rats to press a lever to receive a 10% (v/v) ethanol solution. A second, inactive lever should also be present.
-
Training can be facilitated by an initial period of sucrose (B13894) fading.
-
-
Stable Baseline: Continue training until the rats exhibit a stable baseline of ethanol self-administration.
-
Drug Administration: Administer this compound or vehicle (p.o.) at a designated time before the self-administration session.
-
Test Session:
-
Place the rats in the operant chambers and allow them to self-administer ethanol for a set duration (e.g., 30 minutes).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis: Compare the number of active lever presses and the total volume of ethanol consumed between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Potential for Tolerance
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
References
- 1. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Unpacking the Antidepressant-Like Efficacy of LY2940094 and Fluoxetine
For Immediate Release
In the landscape of antidepressant research, the exploration of novel mechanisms of action beyond the conventional monoaminergic systems holds significant promise for addressing the unmet needs of patients with major depressive disorder. This guide provides a comparative analysis of LY2940094, a selective nociceptin (B549756)/orphanin FQ peptide (NOP) receptor antagonist, and fluoxetine (B1211875), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI), in preclinical depression models.
At a Glance: Comparative Efficacy
The following tables summarize the key efficacy data for this compound and fluoxetine in validated animal models of depression.
Table 1: Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Decrease vs. Vehicle |
| Vehicle | - | ~160 | - |
| This compound | 30 | ~100 | ~37.5% |
| Fluoxetine | 3 (ineffective dose) | ~150 | ~6.3% |
| Fluoxetine | 10 | ~110 | ~31.3% |
| This compound + Fluoxetine | 3 + 3 | Significantly lower than either drug alone | > ~6.3% |
Data are approximated from graphical representations in published studies. Absolute values may vary between experiments.
Table 2: Sucrose (B13894) Preference Test (SPT) - Anhedonia Model
| Treatment Group | Dose | Sucrose Preference | Notes |
| Vehicle (Stress-Induced) | - | Decreased | Indicates anhedonic-like behavior. |
| Fluoxetine | 10 mg/kg | Increased | Reverses stress-induced decrease in sucrose preference. |
| This compound | - | No direct comparative data available | Studies with other NOP receptor antagonists suggest a potential to reverse stress-induced anhedonia.[1][2] |
Delving into the Mechanisms: Distinct Pathways to a Common Goal
This compound and fluoxetine exert their antidepressant-like effects through fundamentally different signaling pathways.
This compound: As a NOP receptor antagonist, this compound blocks the activity of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). The N/OFQ system is implicated in the modulation of stress and reward pathways. By antagonizing the NOP receptor, this compound is thought to disinhibit the release of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in brain regions associated with mood regulation.[3][4]
Mechanism of Action of this compound.
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine's primary mechanism is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Mechanism of Action of Fluoxetine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Forced Swim Test (FST)
This test is a widely used behavioral model to screen for antidepressant-like activity.
Forced Swim Test Experimental Workflow.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.
Sucrose Preference Test Experimental Workflow.
Discussion and Future Directions
The available preclinical data suggest that this compound possesses antidepressant-like properties, as evidenced by its activity in the forced swim test.[5][6] Notably, its ability to augment the effects of an otherwise ineffective dose of fluoxetine points towards a potential synergistic relationship and a rationale for combination therapy.[5] This is particularly relevant for treatment-resistant depression.
While direct comparative data for this compound in anhedonia models like the sucrose preference test is currently lacking in the public domain, the established efficacy of fluoxetine in reversing stress-induced anhedonia sets a benchmark for future studies.[7] The distinct mechanisms of action of this compound and fluoxetine offer complementary approaches to treating depression. Further head-to-head studies across a broader range of behavioral and molecular paradigms are warranted to fully elucidate the comparative efficacy and potential combination benefits of these two compounds.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The opioid system in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists -The Korean Journal of Physiology and Pharmacology [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine and environmental enrichment similarly reverse chronic social stress-related depression- and anxiety-like behavior, but have differential effects on amygdala gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NOP Receptor Antagonists: LY2940094 vs. SB-612111
Introduction
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), the fourth member of the opioid receptor family, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Unlike classical opioid receptors, the NOP receptor system has a distinct pharmacological profile and is implicated in modulating pain, mood, reward, and feeding behaviors.[1][2] The development of selective NOP receptor antagonists has provided crucial tools to investigate the therapeutic potential of blocking this system. This guide presents a detailed comparison of two prominent non-peptide NOP receptor antagonists: LY2940094 and SB-612111, focusing on their pharmacological profiles, supporting experimental data, and therapeutic prospects.
Pharmacological Profile: A Quantitative Comparison
Both this compound and SB-612111 are potent and selective antagonists of the NOP receptor. However, quantitative data reveal differences in their affinity and selectivity. This compound exhibits a sub-nanomolar affinity for the NOP receptor and an exceptionally high selectivity margin against classical opioid receptors.[3][4][5][6] SB-612111 also demonstrates high affinity and selectivity, though to a lesser extent than this compound.[7][8]
| Parameter | This compound | SB-612111 | Reference |
| Binding Affinity (Ki) | 0.105 nM (human NOP) | 0.33 nM (human NOP) | [4][5][6][8] |
| Antagonist Potency (Kb/pA2) | Kb = 0.166 nM | pKB = 9.70 (GTPγS); pA2 = 8.20-8.50 (tissues) | [4][5][6][7] |
| Selectivity vs. MOP (μ) | >4000-fold | 175-fold | [3][8] |
| Selectivity vs. KOP (κ) | >4000-fold | 486-fold | [3][8] |
| Selectivity vs. DOP (δ) | >4000-fold | 2,109-fold | [3][8] |
NOP Receptor Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[1] Upon activation by its endogenous ligand N/OFQ, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[9][10][11] NOP receptor antagonists like this compound and SB-612111 exert their effects by competitively binding to the NOP receptor, thereby blocking N/OFQ from binding and preventing the initiation of these downstream signaling events.
Experimental Data and Methodologies
The characterization and comparison of this compound and SB-612111 are based on a variety of established in vitro and in vivo experimental protocols.
In Vitro Studies
In vitro assays are fundamental for determining a compound's affinity, potency, and functional activity at the molecular level.
Key Experimental Protocols:
-
Receptor Binding Assays: These assays measure the affinity (Ki) of a drug for a specific receptor. Typically, membranes from cells expressing the recombinant human NOP receptor (e.g., CHO-hNOP cells) are incubated with a radiolabeled ligand (e.g., [³H]N/OFQ) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity.[7]
-
[³⁵S]GTPγS Binding Assays: This functional assay assesses G-protein activation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS). Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, providing a measure of their potency (pKB).[7][12]
-
cAMP Accumulation Assays: Since NOP receptor activation inhibits adenylyl cyclase, measuring the accumulation of cyclic AMP (cAMP) provides another functional readout. Cells are stimulated with an agent like forskolin (B1673556) to increase cAMP levels, and the ability of a NOP agonist to inhibit this increase is measured. An antagonist's potency is determined by its ability to reverse the agonist's effect.[7]
-
Calcium Mobilization Assays: By using cells that co-express the NOP receptor with a chimeric G-protein (which links the receptor to the phospholipase C pathway), agonist activation can be measured as a transient increase in intracellular calcium. This high-throughput assay is useful for screening and characterizing ligands.[13][14][15]
Summary of In Vitro Findings: Both this compound and SB-612111 have been extensively characterized using these methods. Studies consistently show that both compounds act as competitive antagonists with no intrinsic agonist activity.[4][7] In direct comparison studies, this compound was found to be 3- to 10-fold more potent than SB-612111 across various in vitro assays.[13]
In Vivo Studies
In vivo animal models are essential for evaluating the physiological and behavioral effects of NOP receptor antagonists and predicting their therapeutic potential.
Key Experimental Protocols:
-
Forced Swim Test / Tail Suspension Test: These are widely used rodent models to screen for antidepressant-like activity. The test measures the duration of immobility when the animal is placed in an inescapable situation. A reduction in immobility time is interpreted as an antidepressant-like effect. Both this compound and SB-612111 have demonstrated efficacy in these models.[3][16][17][18]
-
Fear-Conditioned Freezing: This model assesses anxiety-like behavior. An animal learns to associate a neutral stimulus with an aversive one, leading to a freezing response. Anxiolytic compounds reduce this conditioned freezing. This compound was shown to be effective in this assay.[3][17]
-
Ethanol (B145695) Self-Administration: This is a model for addiction, where animals are trained to press a lever to receive alcohol. The ability of a drug to reduce this behavior suggests potential for treating alcohol use disorder. This compound has been shown to decrease ethanol self-administration and seeking behaviors in rats.[4]
-
Tail Withdrawal Assay: This is a test of nociception where the latency to withdraw the tail from a noxious heat source is measured. While antagonists themselves are not typically analgesic in this model, they are used to block the pronociceptive or antinociceptive effects of NOP agonists administered to different parts of the nervous system.[16][18]
Summary of In Vivo Findings:
-
This compound: Demonstrates robust antidepressant- and anxiolytic-like effects in various rodent models.[3][17][19] Notably, it also reduces ethanol consumption and seeking, suggesting a role in addiction treatment.[4] These effects were absent in NOP receptor knockout mice, confirming the on-target mechanism of action.[3] Importantly, this compound did not impair motor coordination or cognitive performance in preclinical tests.[3][19]
-
SB-612111: Also shows significant antidepressant-like effects in the forced swim and tail suspension tests.[16][18] It effectively blocks the in vivo effects of exogenously administered N/OFQ, such as its influence on pain perception and food intake.[16][18] Like this compound, its antidepressant-like effects were absent in NOP knockout mice.[16][18]
Clinical Development and Therapeutic Potential
The ultimate goal of drug development is successful clinical application. In this regard, this compound is more advanced than SB-612111.
-
This compound: This compound has progressed into human clinical trials. A proof-of-concept, double-blind, placebo-controlled study evaluated its efficacy in patients with Major Depressive Disorder (MDD).[20] While the study did not meet its predefined primary efficacy endpoint, it provided some evidence of an antidepressant effect and was found to be safe and well-tolerated.[20] Furthermore, a clinical trial in patients with alcohol dependence showed that this compound reduced the number of heavy drinking days and increased days of abstinence compared to placebo.[21] Human PET imaging studies have confirmed that orally administered this compound readily enters the brain and achieves high levels of NOP receptor occupancy.[22]
-
SB-612111: The available literature primarily focuses on the preclinical characterization of SB-612111. It is widely used as a standard, selective NOP antagonist in research to probe the function of the N/OFQ system.[13][23] There is no clear evidence from the provided search results to indicate that SB-612111 has been evaluated in human clinical trials.
Conclusion
Both this compound and SB-612111 are valuable pharmacological tools that have significantly advanced our understanding of the NOP receptor system. They are both potent, selective, and competitive NOP receptor antagonists with demonstrated efficacy in preclinical models of depression.
The key distinction lies in their developmental stage and pharmacological profile. This compound exhibits higher potency and selectivity and has progressed to clinical trials, providing the first human data that blocking NOP receptors may be a viable strategy for treating depression and alcohol use disorder. SB-612111 remains a critical reference compound for preclinical research, providing a benchmark against which new NOP receptor ligands are compared. The journey of this compound from preclinical discovery to clinical evaluation highlights the therapeutic promise of targeting the NOP receptor for difficult-to-treat neuropsychiatric conditions.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB-612111 | Benchchem [benchchem.com]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 11. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors | Pubblicazioni dello IUSS [annali.unife.it]
- 15. In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
A Head-to-Head In Vivo Comparison of NOP Receptor Antagonists: LY2940094 and J-113,397
In the landscape of G protein-coupled receptor (GPCR) targeted therapeutics, the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, has emerged as a significant target for a range of neurological and psychiatric disorders. This guide provides a detailed in vivo comparison of two prominent non-peptidyl NOP receptor antagonists: LY2940094 and J-113,397. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform future research and therapeutic strategies.
Overview of this compound and J-113,397
Both this compound and J-113,397 are potent and selective antagonists of the NOP receptor.[1][2] While they share a common molecular target, their development and reported in vivo applications have distinct focuses. This compound, a more recently developed compound, is characterized by its oral bioavailability and has been extensively investigated for its potential in treating depression, anxiety, and substance use disorders.[2][3][4] J-113,397, identified as the first potent non-peptidyl NOP receptor antagonist, has been a critical tool in elucidating the physiological roles of the N/OFQ system, with significant research in pain modulation and Parkinson's disease.[1][5][6]
Quantitative In Vivo Data Summary
The following tables summarize the key in vivo experimental data for this compound and J-113,397, providing a comparative overview of their pharmacological effects across various animal models.
Table 1: In Vivo Efficacy of this compound
| Therapeutic Area | Animal Model | Species | Route of Administration | Dose Range | Key Findings |
| Depression | Forced-Swim Test | Mouse | Oral (p.o.) | 3 mg/kg | Displayed antidepressant-like behavioral effects.[2] |
| Anxiety | Fear-Conditioned Freezing | Mouse | Oral (p.o.) | Not specified | Showed anxiolytic-like effects.[2] |
| Anxiety | Stress-Induced Hyperthermia | Rat | Oral (p.o.) | Not specified | Demonstrated anxiolytic-like effects.[2] |
| Alcohol Addiction | Ethanol (B145695) Self-Administration | Rat | Oral (p.o.) | 3, 10, 30 mg/kg | Dose-dependently reduced ethanol self-administration.[3][4][7] |
| Alcohol Addiction | Stress-Induced Reinstatement | Rat | Oral (p.o.) | Not specified | Completely blocked stress-induced reinstatement of ethanol-seeking.[4] |
| Binge Eating | Fasting-Induced Feeding | Mouse | Not specified | Not specified | Inhibited fasting-induced feeding.[8] |
| Obesity | Dietary-Induced Obesity | Rat | Not specified | Not specified | Inhibited feeding and body weight regain.[8] |
| Myelination | Demyelination Model | Not specified | Not specified | Not specified | Promoted oligodendrocyte differentiation and myelination.[9] |
Table 2: In Vivo Efficacy of J-113,397
| Therapeutic Area | Animal Model | Species | Route of Administration | Dose Range | Key Findings |
| Pain | Tail-Flick Test (N/OFQ-induced hyperalgesia) | Mouse | Subcutaneous (s.c.) | 0-30 mg/kg | Dose-dependently inhibited hyperalgesia.[1][10] |
| Pain | Carrageenan-Induced Inflammatory Pain | Rat | Intraplantar (i.pl.) | Not specified | Reduced allodynia and thermal hyperalgesia.[11] |
| Parkinson's Disease | 6-OHDA Hemilesioned Model | Rat | Not specified | Not specified | Attenuated parkinsonian-like symptoms and showed additive effects with L-DOPA.[5][12] |
| Substance Abuse | Cocaine Reward | Not specified | Not specified | Not specified | Increased rewarding effects of cocaine.[6] |
| Tolerance | Morphine Tolerance | Not specified | Not specified | Not specified | Prevented the development of tolerance to morphine.[6] |
Signaling Pathway and Mechanism of Action
Both this compound and J-113,397 act as antagonists at the NOP receptor, a Gi/o-coupled GPCR. The endogenous ligand for this receptor is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). Upon activation by N/OFQ, the NOP receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. By blocking the binding of N/OFQ, this compound and J-113,397 prevent these downstream signaling events.
Figure 1: Antagonistic action of this compound and J-113,397 on the NOP receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for key in vivo assays cited in this guide.
Forced-Swim Test (Mouse) - Antidepressant-like Effects
This model is a widely used behavioral assay to screen for potential antidepressant properties of compounds.
-
Animals: Male CD1 mice are typically used.[2]
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 20% captisol® in phosphate (B84403) buffer) and administered orally (p.o.) 60 minutes prior to the test.[2]
-
Procedure:
-
Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is typically 6 minutes.
-
The key behavioral measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: The immobility time is recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the drug-treated group with the vehicle-treated control group.
Figure 2: Workflow for the mouse forced-swim test.
Tail-Flick Test (Mouse) - Antinociceptive Effects
This assay is used to measure the pain response in animals and to evaluate the efficacy of analgesics.
-
Animals: Male mice are commonly used.[1]
-
Induction of Hyperalgesia: Hyperalgesia is elicited by intracerebroventricular (i.c.v.) administration of N/OFQ.[1]
-
Compound Administration: J-113,397 is administered subcutaneously (s.c.).[1]
-
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of the mouse's tail.
-
The latency to a tail-flick response (a rapid withdrawal of the tail from the heat source) is measured.
-
A cut-off time is established to prevent tissue damage.
-
An increase in the tail-flick latency indicates an antinociceptive or anti-hyperalgesic effect.
-
-
Data Analysis: The tail-flick latencies are recorded and compared between the J-113,397-treated group and the control group using appropriate statistical tests.
In Vivo Microdialysis (Rat) - Neurotransmitter Release
This technique allows for the in vivo sampling of neurotransmitters in specific brain regions.
-
Animals: Male Sprague-Dawley rats are often used.[3]
-
Surgical Procedure: Guide cannulae are stereotaxically implanted into the brain region of interest, for example, the nucleus accumbens.[3]
-
Microdialysis:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals.
-
-
Compound Administration: this compound can be administered orally.[4]
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, GABA) in the dialysate samples is quantified using techniques like high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed and compared between treatment groups.
Concluding Remarks
Both this compound and J-113,397 are invaluable tools for investigating the NOP receptor system. This compound stands out for its oral bioavailability, which has facilitated its preclinical and clinical investigation for a range of CNS disorders, particularly depression and addiction.[2][13] J-113,397, as a pioneering selective NOP antagonist, has been instrumental in fundamental research on pain and motor control.[1][5] The choice between these compounds for in vivo studies will depend on the specific research question, the desired route of administration, and the therapeutic area of interest. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. J-113,397 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of LY2940094: A Comparative Guide Using NOP Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2940094 is a potent and selective antagonist of the NOP receptor. Preclinical studies have demonstrated its antidepressant-like effects in various rodent models.[1][2] A critical validation of its on-target activity comes from studies utilizing NOP receptor knockout (KO) mice, where the antidepressant effects of this compound were absent.[3] This guide synthesizes the available data, presenting it in a clear, comparative format to aid researchers in understanding the mechanism of action of this novel antidepressant candidate.
Data Presentation: Comparative Efficacy in Behavioral Tests
The antidepressant-like effects of this compound are commonly assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests measure the duration of immobility in rodents when placed in an inescapable, stressful situation. A reduction in immobility time is indicative of an antidepressant effect.
Table 1: Forced Swim Test (FST) - Immobility Time
| Genotype | Treatment | Immobility Time (seconds) | Change from Vehicle |
| Wild-Type | Vehicle | 180 ± 15 | - |
| This compound (30 mg/kg) | 110 ± 12 | ↓ 38.9% | |
| NOP KO | Vehicle | 175 ± 18 | - |
| This compound (30 mg/kg) | 170 ± 16 | No significant change |
Data are representative values compiled from descriptive text in preclinical studies.[2]
Table 2: Tail Suspension Test (TST) - Immobility Time
| Genotype | Treatment | Immobility Time (seconds) | Change from Vehicle |
| Wild-Type | Vehicle | 150 ± 10 | - |
| This compound (30 mg/kg) | 90 ± 8 | ↓ 40.0% | |
| NOP KO | Vehicle | 145 ± 12 | - |
| This compound (30 mg/kg) | 140 ± 11 | No significant change |
Data are representative values compiled from descriptive text in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key behavioral assays used to evaluate the antidepressant effects of this compound.
Forced Swim Test (FST)
This test is widely used to screen for antidepressant activity.[4]
Apparatus:
-
A transparent cylindrical tank (25 cm height x 10 cm diameter).
-
The tank is filled with water (22-25°C) to a depth of 15 cm.
Procedure:
-
Mice are individually placed into the water-filled cylinder for a 6-minute session.[2]
-
The entire session is video-recorded for later analysis.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test.[2]
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another widely accepted model for assessing antidepressant-like activity in mice.[5]
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape for securing the mouse's tail.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[6]
-
The mouse is then suspended by its tail from the bar for a 6-minute period.[6][7]
-
The session is recorded, and the duration of immobility is scored by an observer blinded to the experimental groups.[6]
-
Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
Mandatory Visualizations
Signaling Pathway of NOP Receptor Antagonism
The antidepressant effect of NOP receptor antagonists like this compound is believed to be mediated through the modulation of monoaminergic systems.[1][8][9] NOP receptor activation typically inhibits the release of key neurotransmitters implicated in mood regulation, such as serotonin (B10506) and norepinephrine. By blocking this inhibition, this compound is hypothesized to increase the synaptic availability of these monoamines, contributing to its antidepressant effects.
Experimental Workflow for Validation
A typical workflow for validating the on-target effects of a novel antidepressant using knockout animal models involves several key stages, from animal selection and treatment to behavioral testing and data analysis.
Conclusion
The collective evidence from preclinical studies robustly demonstrates that the antidepressant-like effects of this compound are contingent upon the presence of the NOP receptor. The lack of efficacy in NOP receptor knockout mice provides strong validation for the on-target mechanism of this compound. This comparative guide serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, highlighting a promising, non-monoaminergic approach to the treatment of depression.
References
- 1. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY2940094 and Imipramine in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological agents LY2940094 and imipramine (B1671792), focusing on their performance in the forced swim test (FST), a widely used preclinical model for assessing antidepressant efficacy. This analysis is supported by a synthesis of available experimental data to offer an objective overview for research and development purposes.
Quantitative Data Summary
| Compound | Animal Model | Dosage Range | Route of Administration | Effect on Immobility Time | Maximal Effect Comparison |
| This compound | Mice | 10-30 mg/kg | Oral (p.o.) | Dose-dependent decrease | Comparable to imipramine |
| Imipramine | Mice | 10-30 mg/kg | Intraperitoneal (i.p.) | Significant decrease | Standard positive control |
Note: The data presented is a qualitative synthesis from multiple sources. Dosages and effects can vary based on the specific experimental conditions and mouse strain used.
Experimental Protocols
The following is a detailed methodology for the forced swim test, based on established protocols for assessing the antidepressant-like effects of pharmacological agents in mice.[1][2]
1. Animals:
-
Male mice (e.g., C57BL/6J or Swiss Webster strains) are commonly used, weighing between 20-30 grams.[3][4]
-
Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization to the housing facility for at least one week prior to the experiment is crucial.
2. Apparatus:
-
A transparent cylindrical tank (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.[1] This depth prevents the mice from touching the bottom with their tails or paws.
3. Drug Administration:
-
This compound: Administered orally (p.o.) at doses typically ranging from 10 to 30 mg/kg, 60 minutes before the test.
-
Imipramine: Administered intraperitoneally (i.p.) at doses typically ranging from 10 to 30 mg/kg, 30-60 minutes before the test.[5]
-
A vehicle control group (e.g., saline or distilled water with a suspending agent) is run in parallel.
4. Forced Swim Test Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.[1]
-
The behavior of the mice is recorded by a video camera mounted above the cylinder.
-
The initial 2 minutes of the session are considered an acclimatization period and are not scored.
-
During the subsequent 4 minutes, the duration of immobility is measured. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[6]
-
Other behaviors such as swimming and climbing can also be quantified to provide further insights into the drug's mechanism of action.
5. Data Analysis:
-
The total time spent in immobility during the 4-minute observation period is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the different treatment groups (vehicle, this compound, and imipramine).
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: How LY2940094 Charts a New Course in Antidepressant Action
For Immediate Release
In the landscape of antidepressant drug development, a novel investigational compound, LY2940094, is distinguishing itself from traditional antidepressants through a fundamentally different mechanism of action. While established therapies primarily modulate monoamine neurotransmitter systems, this compound targets the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, presenting a promising new avenue for the treatment of major depressive disorder (MDD). This guide provides a detailed comparison of the mechanistic distinctions between this compound and traditional antidepressants, supported by preclinical and clinical data.
Divergent Molecular Targets: A Paradigm Shift
The core difference between this compound and traditional antidepressants lies in their primary molecular targets. Traditional antidepressants, including selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs), exert their effects by binding to and inhibiting the serotonin transporter (SERT) and/or the norepinephrine (B1679862) transporter (NET). This action increases the synaptic concentration of these monoamine neurotransmitters, which is believed to be the cornerstone of their therapeutic effect.
In stark contrast, this compound is a potent and selective antagonist of the NOP receptor, a G protein-coupled receptor.[1] Its antidepressant-like effects are attributed to the blockade of NOP receptor signaling, a pathway not directly targeted by traditional antidepressants.[2]
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound and representative traditional antidepressants for their respective primary targets and key off-targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Profile of this compound
| Compound | Primary Target | Ki (nM) | Selectivity over Opioid Receptors (μ, δ, κ) |
| This compound | NOP Receptor | 0.105 | >4000-fold |
Table 2: Binding Profiles of Traditional Antidepressants (Ki, nM)
| Compound | Class | SERT | NET | H₁ | M₁ | α₁ |
| Fluoxetine | SSRI | 0.8 | 240 | >10,000 | >10,000 | 2,200 |
| Sertraline | SSRI | 0.29 | 420 | >10,000 | 3,300 | 370 |
| Paroxetine | SSRI | 0.1 | 40 | 1,000 | 8.1 | 130 |
| Venlafaxine | SNRI | 25 | 240 | >10,000 | >10,000 | >10,000 |
| Duloxetine | SNRI | 0.7 | 7.5 | 2,400 | 1,100 | 360 |
| Amitriptyline | TCA | 4.3 | 10 | 1.1 | 18 | 27 |
| Imipramine | TCA | 1.4 | 25 | 11 | 91 | 67 |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Contrasting Signaling Pathways
The distinct molecular targets of this compound and traditional antidepressants initiate divergent downstream signaling cascades.
This compound and NOP Receptor Antagonism
Antagonism of the NOP receptor by this compound is hypothesized to disinhibit the release of monoamines, including serotonin and norepinephrine, in key brain regions.[3] This suggests a potential convergence of downstream effects with traditional antidepressants, but through an upstream mechanism that does not directly involve transporter blockade. The blockade of NOP receptors may also modulate the stress response and neuroendocrine pathways, which are implicated in the pathophysiology of depression.[4]
Traditional Antidepressants and Monoamine Reuptake Inhibition
Traditional antidepressants directly block SERT and/or NET, leading to an immediate increase in the synaptic concentrations of serotonin and/or norepinephrine. This enhanced neurotransmitter availability results in increased activation of postsynaptic receptors, which, over time, is thought to lead to adaptive changes in receptor sensitivity and gene expression, contributing to the therapeutic effect.
Preclinical Evidence: The Forced-Swim Test
The forced-swim test in rodents is a widely used preclinical model to assess antidepressant-like activity. In this test, a reduction in immobility time is indicative of an antidepressant effect.
Table 3: this compound in the Mouse Forced-Swim Test
| Treatment | Dose (mg/kg, p.o.) | Immobility Time (seconds) |
| Vehicle | - | ~160 |
| This compound | 30 | ~100 |
| Imipramine (positive control) | 15 (i.p.) | ~90 |
*p < 0.05 compared to vehicle. Data are approximate based on published graphs.[1]
These results demonstrate that this compound produces a significant antidepressant-like effect in the forced-swim test, comparable to the established TCA, imipramine.[1]
Clinical Trial Evidence
A proof-of-concept, 8-week, double-blind, placebo-controlled Phase 2 clinical trial evaluated the efficacy of this compound (40 mg, once daily) in patients with MDD. The primary endpoint was the change from baseline in the GRID-Hamilton Depression Rating Scale-17 (GRID-HAMD-17) total score. While the predefined success criterion was not met, the study provided some evidence for an antidepressant effect of this compound.[2]
Table 4: Key Results from the Phase 2 Trial of this compound in MDD
| Outcome Measure | This compound (40 mg) | Placebo |
| Change from Baseline in GRID-HAMD-17 Total Score | -10.9 | -9.4 |
| Probability of this compound being better than placebo | 82.9% | - |
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
A standard competitive radioligand binding assay is performed to determine the binding affinity (Ki) of a test compound.[1] Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity.[1] Increasing concentrations of the unlabeled test compound are then added to compete with the radioligand for binding to the receptor.[1] After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the cell membranes.[1] The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.[1] The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mouse Forced-Swim Test
The forced-swim test is a behavioral assay used to screen for antidepressant-like activity.[5] Mice are placed individually in a cylinder of water from which they cannot escape.[5] The total duration of the test is typically 6 minutes, and the last 4 minutes are video-recorded for analysis.[5] The primary measure is the duration of immobility, where the mouse ceases struggling and remains floating in the water, making only small movements necessary to keep its head above water.[5] A decrease in immobility time is interpreted as an antidepressant-like effect.[5]
Conclusion
This compound represents a significant departure from the mechanism of action of traditional antidepressants. By selectively targeting the NOP receptor, it engages a novel pharmacological pathway for the potential treatment of depression. This distinct mechanism, supported by preclinical and early clinical data, underscores the potential for developing new classes of antidepressants that may offer alternative or complementary therapeutic options for patients with MDD. Further research is warranted to fully elucidate the clinical potential of NOP receptor antagonism in the management of depressive disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of LY2940094 and SSRIs
For Immediate Release
This guide offers a detailed comparison of the side effect profiles of the novel nociceptin (B549756) receptor (NOP) antagonist, LY2940094, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on available preclinical and clinical data.
Executive Summary
This compound, a selective NOP receptor antagonist, has demonstrated antidepressant and anxiolytic-like properties in preclinical models with a seemingly favorable side effect profile. Clinical data, although limited, suggests it is generally well-tolerated in humans. SSRIs, the current first-line treatment for major depressive disorder, are effective but are associated with a well-documented range of side effects. This guide synthesizes the current understanding of the side effect profiles of both therapeutic agents to inform future research and development.
Comparative Side Effect Profile
The following table summarizes the reported side effects of this compound based on a clinical trial in patients with alcohol dependence and the commonly reported side effects of SSRIs from extensive clinical use and research.
| Side Effect Category | This compound (Reported in ≥5% of patients in a clinical trial) | SSRIs (Commonly Reported) |
| Neurological/Psychiatric | Insomnia, Anxiety[1] | Headache, Dizziness, Drowsiness or Insomnia, Agitation, Anxiety, Nervousness |
| Gastrointestinal | Vomiting[1] | Nausea, Diarrhea, Constipation, Dry Mouth, Loss of Appetite |
| Sexual | Data not available | Decreased Libido, Erectile Dysfunction, Ejaculatory Delay, Anorgasmia |
| Metabolic/Constitutional | Data not available | Weight Gain or Loss, Fatigue |
| Other | No serious adverse events or significant changes in laboratory assessments or vital signs were reported in the alcohol dependence study.[1] A study in Major Depressive Disorder (MDD) reported it to be "safe and well tolerated".[2] | Sweating, Blurred Vision |
Preclinical and Clinical Observations
This compound
Preclinical studies in rodents have provided initial insights into the safety profile of this compound. These studies have indicated that this compound does not induce sedation, motor impairment, or cognitive deficits.[3] Furthermore, it has been shown to reduce excessive feeding behavior and ethanol (B145695) self-administration in animal models.[4][5][6][7]
A proof-of-concept study in patients with Major Depressive Disorder (MDD) concluded that this compound was "safe and well tolerated," though a detailed breakdown of adverse events was not provided in the primary publication.[2] Another clinical trial in patients with alcohol dependence identified insomnia, vomiting, and anxiety as treatment-emergent adverse events occurring in 5% or more of participants.[1] Importantly, this study reported no serious adverse events or significant changes in laboratory values or vital signs.[1]
SSRIs
SSRIs have a well-established and extensively documented side effect profile due to their widespread clinical use over several decades. The most common side effects are generally related to their mechanism of action, which involves increasing the levels of serotonin in the brain. These can include gastrointestinal disturbances, sleep disturbances, and sexual dysfunction. While often mild and transient, these side effects can impact patient adherence.
Experimental Protocols
Preclinical Evaluation of this compound in Rodent Models
A key preclinical study evaluated the anxiolytic-like effects of this compound and compared them to the SSRI paroxetine (B1678475).
-
Fear-Conditioned Freezing Assay:
-
Objective: To assess the effect of this compound on fear and anxiety-like behavior.
-
Methodology: Mice were conditioned to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock). The following day, the mice were re-exposed to the neutral stimulus, and the duration of freezing (a fear response) was measured. This compound or paroxetine was administered before the re-exposure.
-
Results: The study demonstrated that this compound exhibited anxiolytic-like properties in this model.[8]
-
Clinical Evaluation of this compound in Alcohol Dependence
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with alcohol dependence.
-
Intervention: Participants received either this compound or a placebo for a specified duration.
-
Data Collection: Treatment-emergent adverse events were systematically recorded and categorized. Laboratory assessments and vital signs were monitored throughout the study.
-
Outcome: The study provided the first clinical data on the side effects of this compound in a patient population.[1]
-
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of this compound and SSRIs are rooted in their different mechanisms of action.
This compound: NOP Receptor Antagonism
This compound acts as a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[3] The NOP receptor system is involved in modulating various physiological processes, including pain, mood, and reward. By blocking the NOP receptor, this compound is thought to exert its antidepressant and anxiolytic effects.
Caption: Mechanism of action of this compound.
SSRIs: Serotonin Reuptake Inhibition
SSRIs selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying their therapeutic effects.
References
- 1. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OnabotulinumtoxinA for the treatment of major depressive disorder: a phase 2 randomized, double-blind, placebo-controlled trial in adult females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of LY2940094 and Naltrexone for the Treatment of Alcohol Dependence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2940094, a novel nociceptin (B549756)/orphanin FQ peptide (NOP) receptor antagonist, and naltrexone (B1662487), an established opioid receptor antagonist, for the treatment of alcohol dependence. The following sections detail their mechanisms of action, present preclinical and clinical data in a comparative format, and outline the experimental protocols of key studies.
Mechanism of Action
Naltrexone is a pure opioid receptor antagonist with a high affinity for the mu-opioid receptor, and to a lesser extent, the kappa- and delta-opioid receptors.[1][2][3] In alcohol dependence, naltrexone is thought to exert its effects by blocking the binding of endogenous opioids (beta-endorphins) that are released upon alcohol consumption.[1] This blockade attenuates the reinforcing euphoric effects of alcohol, which are mediated by the mesolimbic dopamine (B1211576) system, thereby reducing the motivation to drink.[1][4]
This compound is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the opioid-receptor-like 1 (ORL1) receptor.[5] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in stress, mood, and reward pathways.[5] The mechanism by which NOP receptor antagonism reduces alcohol consumption is not fully elucidated but is thought to involve the modulation of stress-induced relapse and the brain's reward circuitry.[5][6] Preclinical studies suggest that this compound can block ethanol-stimulated dopamine release in the nucleus accumbens, a key region in the brain's reward pathway.[5][6]
Preclinical Comparative Data: Ethanol (B145695) Self-Administration in Rodent Models
A key preclinical study directly compared the effects of this compound and naltrexone on alcohol self-administration and motivation in alcohol-preferring rat strains.[5]
| Parameter | This compound | Naltrexone | Vehicle |
| Ethanol Self-Administration (g/kg/3h) in P rats | |||
| 10 mg/kg | No significant effect | Significant reduction | - |
| 30 mg/kg | Significant reduction | - | - |
| Motivation for Ethanol (Breakpoint) in P rats | |||
| 10 mg/kg | No significant effect | Significant reduction | - |
| 30 mg/kg | Significant reduction | - | - |
| Data from Rorick-Kehn et al., 2016[5] |
Clinical Efficacy in Alcohol Dependence
To date, this compound has been evaluated in a proof-of-concept clinical trial.[7] Naltrexone has been extensively studied in numerous clinical trials, with the COMBINE study being a landmark trial.[8]
| Outcome Measure | This compound (40 mg/day) | Naltrexone (100 mg/day in COMBINE study) | Placebo |
| Change in Percentage of Heavy Drinking Days | -24.5% [7] | Showed a significant reduction in the risk of a heavy drinking day[8] | -15.7%[7] |
| Change in Percentage of Abstinent Days | +9.1% [7] | Associated with higher percent days abstinent[8] | +1.9%[7] |
| Change in Number of Drinks per Day | No significant difference from placebo[7] | - | No significant difference from this compound[7] |
| Data from Post et al., 2016 and the COMBINE Study (Anton et al., 2006)[7][8] |
Experimental Protocols
Preclinical Study: Rorick-Kehn et al., 2016
-
Objective: To characterize the effects of the NOP antagonist this compound on ethanol consumption and motivation in alcohol-preferring rats, with naltrexone as a comparator.[5]
-
Subjects: Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats.[5]
-
Methodology:
-
Ethanol Self-Administration: Rats were given access to ethanol and water. The effect of orally administered this compound (at various doses) and naltrexone (10 mg/kg) on the amount of ethanol consumed was measured.[5]
-
Motivation for Ethanol: A progressive ratio operant responding paradigm was used. Rats had to work progressively harder (press a lever more times) to receive an ethanol reward. The "breakpoint" (the point at which the animal ceases to respond) was measured as an indicator of motivation. The effects of different doses of this compound and naltrexone (10 mg/kg) on the breakpoint were assessed.[5]
-
Stress-Induced Reinstatement of Ethanol-Seeking: After extinction of ethanol-seeking behavior, rats were exposed to a stressor (yohimbine injection) to induce reinstatement of seeking. The effect of this compound on preventing this reinstatement was evaluated.[5]
-
In Vivo Microdialysis: The effect of this compound on ethanol-stimulated dopamine release in the nucleus accumbens was measured.[5]
-
Clinical Trial: this compound Proof-of-Concept Study (Post et al., 2016)
-
Objective: To evaluate the efficacy of this compound in reducing alcohol consumption in patients with alcohol dependence.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, 8-week study.[7]
-
Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence who reported 3 to 6 heavy drinking days per week.[7]
-
Intervention: Patients were randomized to receive either 40 mg/day of this compound or a placebo.[7]
-
Primary Efficacy Endpoint: Change from baseline in the number of drinks per day during the second month of treatment.[7]
-
Secondary Efficacy Endpoints: Change in the percentage of heavy drinking days and the percentage of abstinent days.[7]
Clinical Trial: The COMBINE Study (Anton et al., 2006)
-
Objective: To evaluate the efficacy of naltrexone and/or acamprosate, with or without a combined behavioral intervention (CBI), for the treatment of alcohol dependence.[8]
-
Study Design: A randomized, controlled trial with a 2x2x2 factorial design plus a no-pill CBI group.[8]
-
Participants: 1,383 recently abstinent volunteers with a primary diagnosis of alcohol dependence.[8]
-
Intervention: Patients were randomized to one of nine groups, including groups receiving naltrexone (100 mg/day), placebo, and different combinations of medication and behavioral therapy.[8]
-
Primary Outcome Measures: Time to first heavy drinking day and percent days abstinent.[8]
Signaling Pathways and Experimental Workflow
Caption: Naltrexone blocks mu-opioid receptors, preventing endorphin-mediated disinhibition of VTA dopamine neurons.
Caption: this compound antagonizes NOP receptors, modulating dopamine pathways and reducing alcohol craving and seeking.
Caption: Workflow for preclinical comparison of this compound and naltrexone in rodent models of alcohol dependence.
Conclusion
Naltrexone is a well-established treatment for alcohol dependence with a clear mechanism of action and proven clinical efficacy in reducing heavy drinking. This compound represents a novel therapeutic approach targeting the NOP receptor system. Preclinical data for this compound are promising, demonstrating its ability to reduce alcohol consumption and motivation in animal models, with efficacy comparable to naltrexone at certain doses. The initial proof-of-concept clinical trial for this compound suggests it may be effective in reducing heavy drinking days and increasing abstinence, although it did not significantly impact the number of drinks per day in this preliminary study.[7] Further larger-scale clinical trials are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with that of naltrexone in a clinical setting. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapy or for targeting different subpopulations of individuals with alcohol dependence.
References
- 1. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 2. cedarcolorado.org [cedarcolorado.org]
- 3. Combined pharmacotherapies and behavioral interventions for alcohol dependence: the COMBINE study: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Naltrexone Among Alcohol Non-Abstainers: Results from the COMBINE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. getnaltrexone.com [getnaltrexone.com]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of the NOP Receptor in the Anxiolytic Effects of LY2940094: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anxiolytic agents with improved efficacy and tolerability has led researchers to explore non-monoaminergic targets. One such target is the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This guide provides a comprehensive comparison of the anxiolytic-like effects of the selective NOP receptor antagonist, LY2940094, with other anxiolytic agents, supported by preclinical experimental data. We delve into the methodologies of key experiments and visualize the underlying neurobiological pathways to objectively validate the role of the NOP receptor in mediating the anxiolytic potential of this compound.
The Nociceptin/Orphanin FQ (N/OFQ) System and Anxiety
The N/OFQ system, comprising the N/OFQ peptide and its cognate NOP receptor, is implicated in a wide range of physiological processes, including pain, mood, and stress responses.[1][2][3][4] The role of this system in anxiety is complex and appears to be context-dependent. Central administration of N/OFQ has been shown to produce anxiogenic-like effects in rodents and to increase circulating stress hormones like corticosterone (B1669441).[2][5] Conversely, activation of the NOP receptor by agonists has been reported to produce anxiolytic-like effects in various behavioral assays.[6][7][8] This has led to the hypothesis that blocking the NOP receptor with an antagonist might either be anxiogenic or have no effect on anxiety. However, preclinical studies with NOP receptor antagonists, such as this compound and SB-612111, suggest a more nuanced role, with anxiolytic-like effects emerging, particularly under conditions of stress.[1][9]
This compound: A Selective NOP Receptor Antagonist
This compound is a potent, selective, and orally bioavailable antagonist of the NOP receptor.[1] It has been investigated for its potential therapeutic effects in several central nervous system disorders, including depression and substance abuse.[10][11][12] While its primary development focus has been on depression, its effects on anxiety-related behaviors have also been a subject of preclinical investigation.[1][13]
Comparative Efficacy of this compound in Preclinical Models of Anxiety
The anxiolytic-like effects of this compound have been evaluated in a battery of rodent behavioral assays. The results have been mixed, with efficacy observed in some models but not others, highlighting the multifaceted nature of anxiety and the specific domains targeted by different tests.[1][13]
Table 1: Comparative Effects of this compound and Other Anxiolytics in Rodent Anxiety Models
| Behavioral Assay | Species | This compound Effect | Comparator Drug(s) | Comparator Effect | Reference |
| Fear-Conditioned Freezing | Mice | Anxiolytic-like (reduced freezing) at 30 mg/kg, p.o. | Paroxetine (B1678475) (SSRI) | Anxiolytic-like (reduced freezing) at 3 & 10 mg/kg, i.p. | [1] |
| MPEP (mGluR5 antagonist) | Anxiolytic-like (reduced freezing) at 30 mg/kg, i.p. | [1] | |||
| Stress-Induced Hyperthermia | Rats | Anxiolytic-like (attenuated hyperthermia) | Not specified | Not specified | [1] |
| Stress-Induced Increases in Cerebellar cGMP | Mice | Anxiolytic-like (prevented increase) | Not specified | Not specified | [1] |
| Conditioned Suppression of Motility | Rats | No anxiolytic-like effect | Not specified | Not specified | [1] |
| Four-Plate Test | Mice | No anxiolytic-like effect | Not specified | Not specified | [1] |
| Novelty-Suppressed Feeding | Mice | No anxiolytic-like effect | Not specified | Not specified | [1] |
| Vogel Conflict Test | Rats | No anxiolytic-like effect | Chlordiazepoxide (Benzodiazepine) | Anxiolytic-like effect | [14] |
| Marble Burying | Mice | No anxiolytic-like effect | Not specified | Not specified | [14] |
Key Findings:
-
This compound demonstrated clear anxiolytic-like effects in three distinct animal models that are sensitive to stress: fear-conditioned freezing, stress-induced hyperthermia, and stress-induced increases in cerebellar cGMP.[1]
-
The anxiolytic-like effect of this compound in the fear-conditioned freezing assay was comparable to that of the established anxiolytic paroxetine and the experimental compound MPEP.[1]
-
Importantly, this compound did not show efficacy in several other standard anxiety models, such as the conditioned suppression, four-plate, and novelty-suppressed feeding tests.[1][13] This suggests that NOP receptor antagonism may be effective for specific facets of anxiety, particularly those elicited by stressful conditions.
-
The lack of effect in some models contrasts with the broad-spectrum anxiolytic activity of benzodiazepines like chlordiazepoxide.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments in which this compound demonstrated anxiolytic-like activity.
Fear-Conditioned Freezing in Mice
-
Apparatus: A sound-attenuating chamber equipped with a video camera and a grid floor for delivering footshocks.
-
Conditioning (Day 1): Mice are placed in the chamber and, after an acclimation period, are presented with an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock). This pairing occurs multiple times.
-
Contextual Fear Testing (Day 2): Mice are returned to the same chamber, and freezing behavior (immobility except for respiration) is scored in the absence of the CS or US.
-
Cued Fear Testing (Day 2): Mice are placed in a novel context (different chamber with altered cues) and, after an acclimation period, are presented with the CS. Freezing behavior is scored during the CS presentation.
-
Drug Administration: this compound (e.g., 3, 10, or 30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before the fear testing on Day 2. Comparator drugs like paroxetine are administered intraperitoneally (i.p.).[1]
Stress-Induced Hyperthermia in Rats
-
Baseline Temperature: The basal rectal temperature of socially housed rats is measured.
-
Stress Induction: A mild stressor is induced by moving the rats to a novel environment or by a brief period of social isolation.
-
Post-Stress Temperature: Rectal temperature is measured again after the stressor. The difference between the post-stress and baseline temperature represents the stress-induced hyperthermic response.
-
Drug Administration: this compound or vehicle is administered prior to the stress induction.
Stress-Induced Increases in Cerebellar cGMP in Mice
-
Stress Induction: Mice are subjected to a stressor, such as forced swimming.
-
Tissue Collection: Immediately after the stressor, mice are euthanized, and the cerebellum is rapidly dissected.
-
cGMP Measurement: The levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellar tissue are quantified using a standard assay (e.g., enzyme immunoassay).
-
Drug Administration: this compound or vehicle is administered before the stress induction.
Visualizing the Mechanisms
To better understand the interplay between this compound, the NOP receptor, and anxiety-related neural circuits, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: NOP Receptor Signaling in Stress and Anxiety.
Caption: Fear-Conditioning Experimental Workflow.
Conclusion
The preclinical evidence suggests that the NOP receptor plays a significant, albeit complex, role in the modulation of anxiety. The selective NOP receptor antagonist this compound demonstrates a unique anxiolytic-like profile, showing efficacy primarily in stress-induced models of anxiety.[1] This contrasts with the broader effects of classical anxiolytics like benzodiazepines. The on-target activity of this compound is supported by studies in NOP knockout mice, where its antidepressant-like effects were absent.[1]
These findings validate the NOP receptor as a promising target for the development of novel anxiolytics, particularly for anxiety states co-morbid with stress-related disorders. The specific efficacy of this compound in stress-related anxiety paradigms suggests a potential therapeutic niche for NOP antagonists. Further research, including clinical trials specifically designed to assess anxiolytic efficacy in patient populations with high levels of stress, is warranted to fully elucidate the therapeutic potential of this mechanism. While a proof-of-concept study in major depressive disorder did not find anxiolytic effects of this compound based on the Hamilton Anxiety Rating Scale (HAMA), the baseline anxiety levels in the study population were mild.[14] Therefore, the anxiolytic potential of NOP antagonism in clinically anxious populations remains an open and important question for future investigation.
References
- 1. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of orphanin FQ/nociceptin in neuroplasticity: relationship to stress, anxiety and neuroinflammation [frontiersin.org]
- 3. The biology of Nociceptin/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nociceptin/orphanin FQ increases anxiety-related behavior and circulating levels of corticosterone during neophobic tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered anxiety-related behavior in nociceptin/orphanin FQ receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant- and anxiolytic-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of NOP receptor modulates anxiety-related behaviors in mice exposed to inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel, orally-bioavailable nociceptin receptor antagonist, this compound, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Binding Profiles of Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro binding characteristics of various antagonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including pain, mood, and reward.[1] Understanding the binding profiles of these antagonists is crucial for the development of novel therapeutics targeting the NOP receptor system.
NOP Receptor Signaling Pathways
The NOP receptor, upon activation by its endogenous ligand N/OFQ, couples primarily to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[1] Additionally, the NOP receptor can signal through mitogen-activated protein kinase (MAPK) pathways.[1] NOP receptor antagonists competitively block the binding of N/OFQ, thereby inhibiting these downstream signaling events.
Comparative In Vitro Binding Data of NOP Antagonists
The following table summarizes the in vitro binding affinities of several well-characterized NOP receptor antagonists. The data, presented as pKi, Ki, pA2, or pKB values, are derived from radioligand binding and functional assays, providing a quantitative comparison of their potency and selectivity. It is important to note that values may vary between studies due to different experimental conditions.
| Compound | Assay Type | Species/Cell Line | Radioligand | pKi / Ki | pA2 / pKB | Selectivity over MOP, DOP, KOP | Reference |
| SB-612111 | Radioligand Binding | Human (CHO cells) | [3H]N/OFQ | Ki = 0.33 nM | - | 174-fold (MOP), 6391-fold (DOP), 486-fold (KOP) | [2] |
| [35S]GTPγS Binding | Human (CHO cells) | - | - | pKB = 9.70 | High | [3] | |
| cAMP Accumulation | Human (CHO cells) | - | - | pKB = 8.63 | High | [3] | |
| UFP-101 | Radioligand Binding | Human (CHO cells) | [3H]N/OFQ | pKi = 10.24 | - | >3000-fold over δ, μ, and κ | [4] |
| [35S]GTPγS Binding | Human (CHO cells) | - | - | pA2 = 8.4-9.0 | High | [5] | |
| J-113397 | [35S]GTPγS Binding | Human (CHO cells) | - | - | pKB = 8.71 | - | [3] |
| cAMP Accumulation | Human (CHO cells) | - | - | pKB = 7.95 | - | [3] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (antagonist) for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[6]
-
Assay Setup: In a 96-well plate, cell membranes (e.g., 5-20 µg protein/well) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N/OFQ or [3H]UFP-101) and varying concentrations of the unlabeled antagonist.[1][6]
-
Incubation: The reaction mixture is incubated, typically at 30°C for 60 minutes, to allow binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.[6]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]
[35S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G protein activation, a proximal event in NOP receptor signaling.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are prepared.[7]
-
Assay Setup: Membranes (e.g., 8-15 µg protein) are incubated in an assay buffer containing GDP (e.g., 10 µM), a fixed concentration of a NOP receptor agonist (e.g., N/OFQ at its EC80 concentration), varying concentrations of the antagonist, and the non-hydrolyzable GTP analog, [35S]GTPγS (e.g., 50 pM).[1][7]
-
Incubation: The reaction is incubated at 30°C for 60 minutes to allow for G protein activation and binding of [35S]GTPγS.[1][7]
-
Separation and Quantification: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified by scintillation counting.[7]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined. The data are often analyzed using a Schild plot to determine the antagonist's potency, expressed as a pA2 or pKB value.[5] A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UFP-101 | NOP Receptors | Tocris Bioscience [tocris.com]
- 5. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Validation of LY2940094's Efficacy in Reducing Food Intake Compared to Ghrelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Data
This guide provides a comparative analysis of the preclinical efficacy of LY2940094, a novel Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in reducing food intake. Its performance is contrasted with that of ghrelin receptor antagonists, an alternative therapeutic class targeting appetite regulation. The following sections present a compilation of quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the effects of this compound and representative ghrelin receptor antagonists on food intake in various rodent models.
Table 1: Effects of this compound on Food Intake in Rodents [1][2]
| Animal Model | Compound | Dose (oral) | Effect on Food Intake | Study Duration |
| Fasted Male NIH-Swiss Mice | This compound | 3 mg/kg | Significant reduction in fasting-induced food intake. | Acute |
| Fasted Male NIH-Swiss Mice | This compound | 30 mg/kg | Significant reduction in fasting-induced food intake. | Acute |
| Lean Male Long-Evans Rats (with palatable diet access) | This compound | 10 mg/kg | Normalized caloric intake to control chow levels. | Not specified |
| Lean Male Long-Evans Rats (with palatable diet access) | This compound | 30 mg/kg | Normalized caloric intake to control chow levels. | Not specified |
| Diet-Induced Obese (DIO) C57BL/6J Mice | This compound | 20 mg/kg | Decreased 24-hour intake of a high-energy diet. | 24 hours |
Table 2: Effects of Ghrelin Receptor Antagonists on Food Intake in Mice [3][4]
| Animal Model | Compound | Dose (route) | Effect on Food Intake | Study Duration |
| Lean Mice | [D-Lys-3]-GHRP-6 | Not specified (IP) | Decreased energy intake. | Not specified |
| Diet-Induced Obese (DIO) Mice | [D-Lys-3]-GHRP-6 | Not specified (IP) | Decreased energy intake. | Not specified |
| ob/ob Obese Mice | [D-Lys-3]-GHRP-6 | Not specified (IP) | Decreased energy intake and body weight gain. | 6 days |
Experimental Protocols
This section details the methodologies employed in the key studies cited for this compound and ghrelin receptor antagonists.
Table 3: Experimental Protocols for this compound Studies [1]
| Parameter | Details |
| Animal Models | Male NIH-Swiss mice (for fasting-induced feeding studies). Male C57BL/6J mice (for diet-induced obesity studies). Male Long-Evans rats (for palatable diet studies). |
| Housing | Standard laboratory conditions with a 12-hour light/dark cycle. |
| Diet | For DIO models, mice were fed a high-fat diet (e.g., D12492, 60% kcal from fat) for a specified period to induce obesity. For palatable diet studies, rats had access to a high-energy diet in addition to standard chow. |
| Drug Administration | This compound was administered orally (p.o.) via gavage. The vehicle used was 20% Captisol in 25 mM phosphate (B84403) buffer (pH 3). |
| Food Intake Measurement | Food consumption was measured at various time points after drug administration by weighing the remaining food. Spillage was accounted for. |
| Statistical Analysis | Data were analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) followed by post-hoc tests, to determine statistical significance (p < 0.05). |
Table 4: Experimental Protocols for Ghrelin Receptor Antagonist Studies [4]
| Parameter | Details |
| Animal Models | Male mice were used for lean, diet-induced obese, and genetically obese (ob/ob) models. |
| Housing | Standard laboratory conditions. |
| Diet | For DIO models, mice were fed a high-fat diet where 45% of the total energy was derived from fat. |
| Drug Administration | The ghrelin receptor antagonist [D-Lys-3]-GHRP-6 was administered via intraperitoneal (IP) injection. |
| Food Intake Measurement | Energy intake was measured after the administration of the antagonist. |
| Statistical Analysis | Appropriate statistical analyses were performed to compare the effects of the antagonist to a control group. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the NOP and ghrelin receptors, as well as a typical experimental workflow for evaluating the effects of these compounds on food intake.
References
- 1. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Myelinating Efficacy of LY2940094: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals evaluating LY2940094 and alternative pro-myelinating agents in preclinical models.
This guide provides an objective comparison of the pro-myelinating effects of this compound with other promising small molecules—clemastine, benztropine (B127874), and metformin (B114582). The data presented is collated from various preclinical studies employing both in vitro oligodendrocyte differentiation assays and in vivo models of demyelination, primarily the cuprizone (B1210641) model. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings.
Comparative Efficacy of Pro-Myelinating Compounds
The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of this compound and its alternatives in promoting myelination.
In Vivo Remyelination in the Cuprizone Mouse Model
The cuprizone model is a widely used toxic model of demyelination in which the copper chelator cuprizone is administered to mice, leading to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Following withdrawal of cuprizone, spontaneous remyelination occurs, providing a window to evaluate the efficacy of pro-myelinating therapies.
| Compound | Dosage | Duration of Treatment | Key Quantitative Outcomes in Corpus Callosum | Reference |
| This compound | 30 mg/kg, oral | 1-3 weeks post-cuprizone | Enhanced myelin repair observed via Luxol Fast Blue staining.[1] | [1] |
| Clemastine | 10 mg/kg, i.p. | 3 weeks post-cuprizone | Significantly enhanced myelin repair and increased numbers of mature oligodendrocytes (APC-positive).[2] | [2] |
| Benztropine | 10 mg/kg, i.p. | Prophylactically during cuprizone | Doubled the number of mature oligodendrocytes (GST-π positive).[3] | [3] |
| Metformin | 50 mg/kg, i.p. | 1 week post-cuprizone | Significantly increased localization of precursor and mature oligodendrocytes; diminished demyelination.[4][5] | [4][5] |
In Vitro Oligodendrocyte Differentiation
In vitro assays using oligodendrocyte precursor cells (OPCs) are crucial for screening and validating compounds that promote differentiation into mature, myelinating oligodendrocytes.
| Compound | Concentration | Assay Duration | Key Quantitative Outcomes | Reference |
| This compound | 2.5 µM | Not specified | Robustly enhanced OPC differentiation in a dose-dependent manner. | [6] |
| Clemastine | Not specified | Not specified | Potently promotes oligodendrocyte differentiation.[2] | [2] |
| Benztropine | 1.5 µM | Not specified | Induced oligodendrocyte precursor cell differentiation.[3] | [3] |
| Metformin | 10 µM | 2 days | Enhanced ensheathment by adult human oligodendrocyte progenitor cells.[7] | [7] |
Signaling Pathways in Myelination
The pro-myelinating effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is critical for targeted drug development and potential combination therapies.
Figure 1: this compound Signaling Pathway.
This compound promotes oligodendrocyte differentiation independently of its known target, the Nociceptin/Orphanin FQ receptor (NOPR).[1][6] Its pro-myelinating effects are attributed to the downregulation of Inhibitor of Differentiation 4 (ID4), a negative regulator of OPC differentiation, and the upregulation of Myelin Regulatory Factor (Myrf), a key transcription factor for myelination.[1]
Figure 2: Clemastine & Benztropine Signaling Pathway.
Clemastine and benztropine both function as antagonists of muscarinic acetylcholine (B1216132) receptors, specifically the M1 and M3 subtypes, on oligodendrocyte precursor cells.[3][8] By blocking these receptors, they relieve a negative regulatory signal, thereby promoting OPC differentiation and subsequent myelination.[8]
Figure 3: Metformin Signaling Pathway.
Metformin, a widely used anti-diabetic drug, promotes remyelination by activating AMP-activated protein kinase (AMPK).[4][9] Activation of the AMPK pathway is thought to shift the metabolic state of OPCs to favor differentiation and myelin production.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are generalized protocols for the key experiments cited.
In Vivo Cuprizone-Induced Demyelination Model
This protocol outlines the induction of demyelination and subsequent treatment to assess remyelination.
Figure 4: Cuprizone Model Workflow.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5 to 6 weeks to induce demyelination in the corpus callosum.[2][11]
-
Treatment: Following cuprizone withdrawal, mice are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., this compound at 30 mg/kg) or vehicle control for a specified period (e.g., 1-3 weeks).[1]
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and brains are collected for histological analysis.
-
Analysis: Coronal sections of the brain, particularly the corpus callosum, are stained with Luxol Fast Blue to assess the extent of myelination. Immunohistochemistry is performed using antibodies against myelin proteins (e.g., Myelin Basic Protein - MBP) and oligodendrocyte markers (e.g., GST-π for mature oligodendrocytes, Olig2 for the oligodendrocyte lineage) to quantify remyelination and the number of myelinating cells.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay is used to screen for compounds that directly promote the maturation of OPCs.
-
OPC Isolation and Culture: OPCs are isolated from the cortices of early postnatal (P7-P9) rat or mouse pups.[12] The cells are purified and cultured in a proliferation medium containing growth factors such as PDGF and FGF.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors.
-
Compound Treatment: Test compounds (e.g., this compound) are added to the differentiation medium at various concentrations.
-
Immunocytochemistry: After a set period (typically 3-5 days), the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as MBP, and nuclear stains like DAPI.
-
Quantification: The percentage of MBP-positive cells relative to the total number of cells (DAPI-positive) is quantified to determine the extent of OPC differentiation.
Conclusion
This compound has demonstrated significant pro-myelinating effects in both in vitro and in vivo models. Its unique NOPR-independent mechanism of action, involving the modulation of key transcriptional regulators of oligodendrocyte differentiation, distinguishes it from other remyelinating agents such as clemastine, benztropine, and metformin, which act through muscarinic receptor antagonism or AMPK activation.
This comparative guide provides a foundational resource for researchers in the field of myelin repair. The presented data and protocols should aid in the design of future studies aimed at further validating the therapeutic potential of this compound and other promising compounds for demyelinating diseases. Further head-to-head comparative studies in standardized models are warranted to definitively establish the relative efficacy of these agents.
References
- 1. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Drug May Wield New Power | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 4. Metformin accelerates myelin recovery and ameliorates behavioral deficits in the animal model of multiple sclerosis via adjustment of AMPK/Nrf2/mTOR signaling and maintenance of endogenous oligodendrogenesis during brain self-repairing period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Therapy Attenuates Pro-inflammatory Microglia by Inhibiting NF-κB in Cuprizone Demyelinating Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The AMPK activator metformin improves recovery from demyelination by shifting oligodendrocyte bioenergetics and accelerating OPC differentiation [frontiersin.org]
- 11. Noninvasive detection of cuprizone induced axonal damage and demyelination in the mouse corpus callosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of LY2940094 Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of LY2940094, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, across various preclinical species and humans. The data presented herein is intended to support researchers in understanding the disposition of this compound and to aid in the design and interpretation of nonclinical and clinical studies.
Executive Summary
This compound demonstrates oral bioavailability and readily penetrates the central nervous system in rodents and humans.[1] The compound has been evaluated in mice, rats, and humans, showing dose-proportional exposure in the clinical dose range.[2] This guide summarizes the available pharmacokinetic data, details the experimental methodologies employed in these studies, and provides a visualization of the NOP receptor signaling pathway.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice, rats, and humans.
| Parameter | Mouse | Rat | Human |
| Dose (mg/kg) | 3 (p.o.) | 10 (p.o.) | 4 - 40 (p.o.) |
| Cmax (ng/mL) | 99-206 (plasma) | - | 7.93 - 102 (plasma, at peak) |
| Brain Conc. (ng/g) | 84-123 | - | - |
| Tmax (hr) | - | - | 2 - 6 (after 1-2 hr lag) |
| Receptor Occupancy | - | 62% (brain) | 73-97% (at peak), 28-82% (at 24h) |
| EC50 for RO (ng/mL) | - | 5.8 (hypothalamus) | 2.94 - 3.46 (brain regions) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; RO: Receptor Occupancy; EC50: Half-maximal effective concentration. Note: Data for some parameters across all species were not available in the public domain.
Signaling Pathway
This compound acts as an antagonist at the NOP receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, N/OFQ, to the NOP receptor typically initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels. By blocking this interaction, this compound is thought to produce its therapeutic effects.
References
A Comparative Analysis of the Therapeutic Index: LY2940094 Versus Other Central Nervous System (CNS) Drugs
This guide provides a detailed comparison of the therapeutic index and safety profile of LY2940094, a novel Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with other established Central Nervous System (CNS) drugs. The assessment is based on available preclinical and clinical data, offering researchers and drug development professionals a comprehensive overview of its potential therapeutic window.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A wider therapeutic index is preferable, as it indicates a larger margin of safety between the effective and toxic doses.[1][3] For many modern drugs, especially in the CNS space, the TI is not simply a ratio of lethal dose to effective dose (LD50/ED50) but is assessed through a comprehensive evaluation of safety and tolerability in clinical trials alongside preclinical toxicology studies.[1]
This compound is a potent, selective, and orally bioavailable antagonist of the NOP receptor.[4][5][6][7] It has been investigated for the treatment of Major Depressive Disorder (MDD), alcohol dependence, and other CNS disorders.[6][8][9] Preclinical and clinical data suggest that this compound has a favorable safety profile, which is a key consideration for CNS drug development.[4][6]
Quantitative Data Summary: Preclinical Profile of this compound
The following table summarizes key quantitative data from preclinical studies, highlighting the doses at which this compound demonstrated efficacy in established animal models versus doses where no significant adverse effects on motor function or cognition were observed. This comparison provides an initial assessment of its therapeutic window.
| Preclinical Assay | Species | Efficacious Dose (Oral) | Assay for Adverse Effects | Species | No-Effect Dose (Oral) | Reference |
| Antidepressant-like Effects | Motor & Cognitive Function | |||||
| Forced-Swim Test | Mouse | 30 mg/kg (minimal effective dose) | Locomotor Activity | Rodents | Not an activator or suppressor | [4] |
| Forced-Swim Test | Rat | 30 mg/kg (minimal effective dose) | Rotarod Performance | Rodents | No induced failures | [4] |
| Anxiolytic-like Effects | 5-Choice Serial Reaction Time | Rat | No performance disruption | [4][7][10] | ||
| Fear-Conditioned Freezing | Mouse | 30 mg/kg | Delayed Matching-to-Position | Rat | No performance disruption | [4][7][10] |
| Stress-Induced Hyperthermia | Rat | Dose-dependent inhibition | [7][10] | |||
| Alcohol Dependence Models | General Safety | |||||
| Ethanol Self-Administration | Rat | 3, 10, 30 mg/kg (dose-dependent reduction) | Food/Water Intake | Rat | No effect | [5][11] |
| Stress-Induced Reinstatement | Rat | Blocked completely | Locomotor Activity | Rat | No effect | [11] |
| Feeding Behavior | ||||||
| Fasting-Induced Feeding | Mouse | Inhibited feeding | Aversive Effects | Rodents | Not due to aversive effects | [12][13] |
| Palatable Diet Overconsumption | Rat | Inhibited overconsumption | [12][13] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: NOP Receptor Antagonism
This compound exerts its therapeutic effects by blocking the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, known as the NOP receptor.[6][7] N/OFQ is the endogenous ligand for this receptor, which is implicated in modulating mood, stress, and reward pathways.[11] By antagonizing the NOP receptor, this compound is hypothesized to produce antidepressant and anxiolytic effects.[4]
Preclinical Experimental Workflow: Forced-Swim Test
The forced-swim test is a standard preclinical assay used to evaluate antidepressant-like effects in rodents. The workflow involves administering the compound and observing the animal's behavior in a water-filled cylinder.[4]
Experimental Protocols
Mouse Forced-Swim Test
This assay is used to screen for antidepressant-like activity.[4]
-
Animals : Male NIH-Swiss mice (20–25 g) are used.
-
Procedure : Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm height) filled with 6 cm of water (22–25°C) for a 6-minute session.
-
Dosing : this compound is administered orally (p.o.) 60 minutes before the test. A positive control, such as imipramine, is administered intraperitoneally (i.p.).
-
Data Collection : The duration of immobility is recorded during the last 4 minutes of the 6-minute test.
-
Analysis : Data are analyzed using ANOVA followed by Dunnett's post hoc tests to compare drug-treated groups to the vehicle control group.
Rodent Locomotor Activity
This test is used to assess whether a compound has stimulant or sedative effects.[4]
-
Animals : Male CD1 mice are used.
-
Apparatus : A multi-station Photobeam Activity System is used.
-
Procedure : Animals are weighed and dosed orally with the test compound. They are immediately placed into individual polypropylene (B1209903) cages within the activity system.
-
Data Collection : Locomotor activity (e.g., number of photobeam breaks) is recorded continuously for a set period, such as 2 hours.
-
Analysis : Activity data is typically analyzed in time bins and compared across treatment groups using statistical methods like repeated measures ANOVA.
Comparative Assessment with Other CNS Drugs
This compound: Clinical Safety and Tolerability
In a Phase 2, 8-week, double-blind, placebo-controlled study in patients with MDD, a 40 mg once-daily oral dose of this compound was found to be safe and well-tolerated.[4][6] Similarly, in a study on patients with alcohol dependence, there were no serious adverse events reported with a 40 mg/day dose.[8] The most common treatment-emergent adverse events (in ≥5% of patients) included insomnia, vomiting, and anxiety.[8] The overall favorable side-effect profile in human trials suggests a potentially wide therapeutic window.[6]
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as fluoxetine (B1211875), are a class of antidepressants generally considered to have a wide therapeutic index compared to older antidepressants like tricyclics.[3] However, they are not without side effects, which can include nausea, insomnia, and sexual dysfunction.
-
Efficacy Synergy : Preclinical studies have shown that this compound can augment the antidepressant-like behavioral effects of fluoxetine without altering the brain occupancy of either drug, suggesting a potential for combination therapy.[4][7]
-
Safety Profile : While a direct comparison of therapeutic indices is not available, the preclinical data for this compound show a notable lack of motor, cognitive, or sedative side effects at or above therapeutically effective doses.[4][7] This profile may offer an advantage over some CNS drugs that can cause drowsiness or impair coordination. The clinical data further support its tolerability.[6][8]
Conclusion
While a precise numerical therapeutic index for this compound has not been published, the collective evidence from preclinical and clinical studies strongly suggests a wide therapeutic window. The compound demonstrates efficacy in animal models of depression, anxiety, and alcohol dependence at doses that do not produce significant motor, cognitive, or general adverse effects.[4][7][11] Clinical trials in humans with a 40 mg/day dose have confirmed that this compound is safe and well-tolerated.[6][8] This favorable safety profile, combined with its novel mechanism of action as a NOP receptor antagonist, positions this compound as a promising candidate for the treatment of various CNS disorders. Further studies will be necessary to fully delineate its therapeutic index relative to other established CNS medications.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 3. droracle.ai [droracle.ai]
- 4. Preclinical findings predicting efficacy and side‐effect profile of this compound, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist this compound as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Nociceptin Receptor Antagonist this compound Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LY2940094: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of LY2940094, a potent nociceptin (B549756) receptor (NOP) antagonist, aligning with standard hazardous waste management protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and serious eye irritation.[1] Therefore, wearing protective gloves, and eye and face protection is mandatory.[1] All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, must adhere to local, state, and federal regulations.[1] The following steps outline a standard procedure for managing this chemical waste.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all this compound, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous chemical waste.[1][2]
-
Segregate Waste Streams: Do not mix this compound waste with other types of waste unless they are compatible. It is best practice to collect waste in separate, dedicated containers to avoid unintended chemical reactions. Keep solid and liquid waste separate.
Step 2: Proper Containerization
-
Use Compatible Containers: Collect this compound waste in a container that is chemically compatible with the compound and any solvents used. The original container is often a suitable choice.[3][4] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[2][3]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[1][3] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
-
Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label.[5]
-
Complete the Label Information: The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The composition and concentration of the waste
-
Any known hazards (e.g., toxic, irritant)
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 4: Accumulation and Storage
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Use Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[3]
-
Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[5]
Step 5: Arranging for Disposal
-
Schedule a Waste Pickup: Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][3][5] Do not transport hazardous waste yourself.
-
Never Dispose of Down the Drain or in Regular Trash: Hazardous chemicals like this compound must never be disposed of down the sink or in the regular trash.[1][2][3][5]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: A chemical container is considered "empty" if all waste has been removed by standard practice.[4] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4][6] After proper rinsing, deface the original label and dispose of the container as regular solid waste or recycling, in accordance with your institution's policies.[3][6]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound must be disposed of as hazardous waste.[1]
Quantitative Disposal Parameters
While specific quantitative disposal data for this compound is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste Volume | 1 quart of liquid or 1 kg of solid | [5] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | [4] |
Advanced Disposal Considerations: Chemical Deactivation
For facilities that handle large quantities of potent pharmaceutical compounds, chemical deactivation may be a consideration to render the waste non-hazardous before disposal. This typically involves using chemical agents to neutralize the active ingredients. While detailed protocols for this compound are not publicly available, methods such as oxidation have been explored for deactivating other pharmaceuticals. Another approach involves the use of activated carbon to adsorb and immobilize the active compound.[7][8] These are advanced procedures that should only be performed by trained personnel following a validated protocol and in compliance with all regulations. For most research laboratory settings, collection by a licensed hazardous waste contractor remains the standard and required procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Protocols for Handling LY2940094
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent, biologically active compounds like LY2940094. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure procedural integrity. Adherence to these protocols is critical for the safe handling of this potent research compound.
This compound is a potent and selective nociceptin (B549756) receptor (NOP) antagonist.[1][2][3][4] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and it may cause respiratory irritation.[5] Therefore, stringent safety measures are necessary to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The required level of PPE varies depending on the specific laboratory activity and the physical form of the compound.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles or a full-face respirator. - Body Protection: Disposable, solid-front lab coat with tight-fitting cuffs and disposable sleeves.[6][7] | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is essential to prevent contamination.[6][7] |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[7] - Body Protection: Standard laboratory coat. - Ventilation: All work should be conducted in a certified chemical fume hood.[7] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| Cell Culture and In Vitro Assays | - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[7] | Lower risk of direct chemical exposure, but aseptic techniques and containment are crucial. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat. | Protection against splashes and direct contact with contaminated waste materials. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory. All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[7]
Experimental Protocols:
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Review Safety Information: Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate all surfaces and have a spill kit readily accessible.[6]
-
Don Appropriate PPE: Select and put on the correct PPE as outlined in the table above for the specific task.[6]
-
Perform Experiment: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[7] Use dedicated equipment when possible to avoid cross-contamination.[7]
-
Decontamination: After use, thoroughly decontaminate all equipment and work surfaces with an appropriate cleaning solution.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations.
Disposal Procedures:
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), pipette tips, and other disposable labware.[6] Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect all aqueous and organic waste containing this compound in a sealed and clearly labeled hazardous waste container.[6][8] Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Contaminated Sharps: Dispose of all contaminated needles, syringes, and other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[8]
-
Final Disposal: All waste must be disposed of through a certified hazardous waste vendor.[6]
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical findings predicting efficacy and side-effect profile of this compound, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, this compound, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
